Borabenzene
Description
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Properties
CAS No. |
31029-61-5 |
|---|---|
Molecular Formula |
C5H5B |
Molecular Weight |
75.91 g/mol |
IUPAC Name |
borinine |
InChI |
InChI=1S/C5H5B/c1-2-4-6-5-3-1/h1-5H |
InChI Key |
HXNZTJULPKRNPR-UHFFFAOYSA-N |
Canonical SMILES |
B1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Electronic Landscape of Borabenzene Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core electronic properties of borabenzene adducts. This compound, an isoelectronic and structural analog of benzene (B151609) where a CH group is replaced by a boron atom, is an electron-deficient and highly reactive species. Its stabilization through the formation of adducts with Lewis bases gives rise to a class of compounds with unique electronic characteristics and potential applications in materials science and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to facilitate a comprehensive understanding of these fascinating molecules.
Structural and Spectroscopic Properties
The formation of a dative bond from a Lewis base, such as pyridine (B92270), to the electron-deficient boron atom in this compound results in a stable adduct. This interaction significantly alters the electronic structure of the this compound ring, imparting partial aromatic character. The this compound-pyridine adduct is a yellow solid, a stark contrast to the colorless biphenyl, indicating a distinct electronic environment.[1]
Computational Data
Quantum chemical calculations provide valuable insights into the geometric and electronic structure of this compound adducts. For the parent this compound-pyridine adduct, computational studies have yielded the following key parameters.
| Parameter | Value |
| Dipole Moment | 7.17 D |
| B-N Bonding Energy | 46.4 kcal/mol |
UV-Vis Absorption Data
The electronic transitions of this compound adducts can be probed using UV-Vis spectroscopy. The primary electronic transition in the visible region for the this compound-pyridine adduct is characterized as an electron transfer from the this compound moiety to the pyridine ring. The absorption maximum is sensitive to the solvent environment.
| Solvent | Experimental λmax (nm) |
| Argon Matrix | 596 |
| Tetrahydrofuran (THF) | 472 |
| Benzene | 492 |
Experimental Protocols
Synthesis of this compound-Pyridine Adduct
A common precursor for the synthesis of this compound adducts is a substituted boracyclohexadiene. The pyridine adduct can be formed from the reaction of 4-silyl-1-methoxyboracyclohexadiene with pyridine.[1]
A detailed, step-by-step laboratory procedure would require consulting the original literature, such as the work by Hoic et al. (1996) for the synthesis of related adducts.[2][3]
X-ray Crystallography of a this compound Adduct
Single-crystal X-ray diffraction is a powerful technique for the definitive structural characterization of this compound adducts. The following data is for the this compound-2,6-lutidine adduct.[2][3]
Crystal Data and Structure Refinement:
| Parameter | Value |
| Chemical Formula | C12H14BN |
| Molar Mass | 183.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 10.008(2) |
| b (Å) | 14.447(3) |
| c (Å) | 7.1360(14) |
| β (°) | 90.16(3) |
| Volume (Å3) | 1031.8(4) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.044 |
| wR2 (all data) | 0.120 |
Experimental Workflow for X-ray Crystallography:
References
The Advent of Neutral Borabenzene Complexes: A Technical Guide to their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borabenzene, the boron-containing analogue of benzene, has long intrigued chemists due to its isoelectronic relationship with the foundational aromatic hydrocarbon. However, the electron-deficient nature of boron imparts unique reactivity to this heterocycle, making "free" this compound a transient species. The stabilization of the this compound ring through coordination with Lewis bases to form neutral complexes has been a pivotal achievement, unlocking a rich field of organoboron chemistry. This technical guide provides an in-depth exploration of the discovery and synthesis of these fascinating neutral this compound complexes, with a focus on the key experimental methodologies that have enabled their isolation and characterization.
A Landmark Achievement: The Fu Synthesis
A significant breakthrough in the field was the development of an efficient and general synthesis of neutral this compound-ligand complexes by Gregory C. Fu and his colleagues.[1][2] This three-step route, starting from the commercially available 1-(trimethylsilyl)-1,4-pentadiyne, made a variety of these complexes readily accessible for the first time, paving the way for extensive studies of their structure, bonding, and reactivity.
The logical workflow of this synthetic approach is outlined below:
Figure 1: General synthetic pathway to neutral this compound complexes developed by Fu and coworkers.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of neutral this compound complexes, based on the work of Hoic and Fu.[1]
Synthesis of 1,1-Dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene
This procedure outlines the initial hydrostannation and cyclization to form the stannacyclohexadiene intermediate.
Procedure: A solution of 1-(trimethylsilyl)-1,4-pentadiyne (5.00 g, 36.7 mmol) and dibutyltin (B87310) dihydride (10.3 g, 43.8 mmol) in 75 mL of toluene is heated to reflux for 24 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by distillation to afford the product as a colorless oil.
Synthesis of 1-Chloro-4-(trimethylsilyl)-1-boracyclohexa-2,5-diene
This step involves the transmetalation of the stannacycle with boron trichloride (B1173362) to yield the key boracyclohexadiene precursor.
Procedure: To a solution of 1,1-dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene (5.00 g, 13.4 mmol) in 50 mL of pentane at 0 °C is added a 1.0 M solution of boron trichloride in hexanes (14.7 mL, 14.7 mmol) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting suspension is filtered through a bed of Celite, and the filtrate is concentrated under reduced pressure to give the crude product. Distillation of the residue provides 1-chloro-4-(trimethylsilyl)-1-boracyclohexa-2,5-diene as a colorless liquid.
General Procedure for the Synthesis of Neutral this compound-Ligand Complexes
The final step involves the reaction of the boracyclohexadiene with a Lewis base, leading to the elimination of chlorotrimethylsilane (B32843) and the formation of the neutral this compound adduct.
Procedure: To a solution of 1-chloro-4-(trimethylsilyl)-1-boracyclohexa-2,5-diene (1.00 g, 5.04 mmol) in a suitable solvent (e.g., pentane or benzene) is added the desired Lewis base (1.0-1.2 equivalents) at room temperature. The reaction mixture is stirred for a specified time (see Table 1). The formation of a precipitate (trimethylsilyl chloride) is often observed. The reaction mixture is filtered, and the solvent is removed from the filtrate under reduced pressure. The resulting solid or oil is then purified by crystallization or distillation to yield the desired neutral this compound-ligand complex.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various neutral this compound complexes, as well as their characteristic spectroscopic data.
Table 1: Synthesis of Neutral this compound-Ligand Complexes
| Ligand (L) | Reaction Time | Yield (%) | Reference |
| Pyridine | 1 h | 85 | [1] |
| 2,6-Lutidine | 24 h | 75 | [3] |
| Triethylamine (NEt₃) | 4 h | 60 | [1] |
| Trimethylphosphine (PMe₃) | 1 h | 90 | [1] |
| tert-Butyl isocyanide (CN-t-Bu) | 2 h | 78 | [1] |
Table 2: Selected ¹H NMR Spectroscopic Data for Neutral this compound Complexes (C₅H₅B-L) in C₆D₆
| Ligand (L) | δ (Hα) (ppm) | δ (Hβ) (ppm) | δ (Hγ) (ppm) | Reference |
| Pyridine | 7.15 (d) | 6.45 (t) | 6.90 (t) | [1] |
| PMe₃ | 6.80 (br d) | 6.10 (br t) | 6.55 (br t) | [1] |
| NEt₃ | 6.95 (br d) | 6.20 (br t) | 6.65 (br t) | [1] |
| CN-t-Bu | 7.00 (br d) | 6.25 (br t) | 6.70 (br t) | [1] |
Table 3: ¹¹B NMR and ¹³C NMR Spectroscopic Data for Neutral this compound Complexes (C₅H₅B-L) in C₆D₆
| Ligand (L) | ¹¹B NMR δ (ppm) | ¹³C NMR δ (Cα) (ppm) | ¹³C NMR δ (Cβ) (ppm) | ¹³C NMR δ (Cγ) (ppm) | Reference |
| Pyridine | 30.1 | 145.2 | 128.9 | 135.8 | [1] |
| PMe₃ | 33.5 | 142.1 | 127.5 | 133.4 | [1] |
| NEt₃ | 28.9 | 143.5 | 128.1 | 134.7 | [1] |
| CN-t-Bu | 27.5 | 144.0 | 128.5 | 135.1 | [1] |
Logical Relationships in this compound Adduct Formation
The formation of the final this compound adduct from the boracyclohexadiene precursor can be understood as a sequence of key transformations. The Lewis base plays a crucial role in facilitating the elimination of chlorotrimethylsilane.
Figure 2: Logical flow of the final adduct formation step.
Conclusion
The development of a general and efficient synthetic route to neutral this compound complexes has been a transformative event in organoboron chemistry. The methodologies detailed in this guide have provided the foundation for the synthesis of a wide array of these compounds, enabling detailed investigations into their electronic structure, reactivity, and potential applications in catalysis and materials science. The ability to systematically vary the Lewis base coordinated to the this compound ring allows for the fine-tuning of the electronic and steric properties of these complexes, opening up exciting avenues for future research and development.
References
- 1. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 2. Collection - Chemistry of this compound:â Efficient and General Synthesis of New Neutral this compoundâLigand Complexes - Organometallics - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
Borabenzene's Aromaticity: A Technical Deep Dive in Comparison to Benzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of aromaticity, epitomized by the quintessential aromatic compound, benzene (B151609), is a cornerstone of organic chemistry. It describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. This delocalization is not exclusive to hydrocarbons, and the substitution of a carbon atom within an aromatic ring with a heteroatom can lead to a fascinating class of compounds with unique electronic properties. Borabenzene (C₅H₅B), a benzene analogue where a CH group is replaced by a BH group, stands as a pivotal example. This technical guide provides a comprehensive comparison of the aromaticity of this compound and benzene, delving into their electronic structures, quantitative measures of aromaticity, and the experimental protocols used in their study. This information is particularly relevant for professionals in drug development, where the modulation of electronic properties in aromatic systems can be a powerful tool in designing novel therapeutic agents.
Electronic Structure: A Tale of Two Rings
The fundamental difference between benzene and this compound lies in the electronic contribution of the boron atom to the π-system. In benzene, each of the six carbon atoms contributes one electron to the delocalized π-system, resulting in a perfectly symmetrical and highly stable 6π-electron aromatic sextet.
This compound, on the other hand, is an isoelectronic analogue of the benzyl (B1604629) cation. The boron atom, with one less valence electron than carbon, possesses a vacant p-orbital. This electron deficiency significantly alters the electronic landscape of the ring. To achieve a 6π-electron system and the associated aromatic stabilization, the boron atom requires electron donation. In its free form, this compound is considered aromatic, though its reactivity is high due to the electrophilic nature of the boron center.[1]
This inherent electron deficiency is often satisfied by the formation of adducts with Lewis bases, such as pyridine (B92270). In the pyridine-borabenzene adduct, the nitrogen atom of pyridine donates its lone pair of electrons to the vacant p-orbital of the boron atom. This donation completes the aromatic sextet of the this compound ring, leading to a more stable, isolable compound.
Quantitative Comparison of Aromaticity
The aromaticity of a compound can be quantified using various experimental and computational methods. Here, we present a comparison of key aromaticity indices for benzene and this compound.
| Aromaticity Index | Benzene | This compound (neutral) | Boratabenzene Anion ([C₅H₅BH]⁻) | Pyridine-Borabenzene Adduct |
| Aromatic Stabilization Energy (ASE) (kcal/mol) | ~36[2][3] | Less than Benzene (exact value varies with computational method) | - | - |
| Nucleus-Independent Chemical Shift (NICS)(ppm) | ||||
| NICS(0) | -7.0 to -9.9 | Less negative than benzene | - | - |
| NICS(1) | -9.7 to -11.5 | Less negative than benzene | - | - |
| NICS(1)zz | ~-31[1] | Less negative than benzene | - | Aromatic |
| Harmonic Oscillator Model of Aromaticity (HOMA) | ~1.00 | 0.848[4] | 0.687[4] | 0.801 |
| Multi-Center Index (MCI) | - | 0.050[4] | 0.030[4] | Similar to boratabenzene |
Note: The quantitative values for this compound can vary depending on the computational method employed. The data presented here is a representative compilation from the literature.
Experimental Protocols
The high reactivity of free this compound makes its isolation and study challenging. Therefore, it is typically generated in situ and trapped with a Lewis base to form a stable adduct. The synthesis of the pyridine-borabenzene adduct is a well-established procedure.
Synthesis of Pyridine-Borabenzene Adduct
This synthesis involves two main stages: the preparation of a boracyclohexadiene precursor and its subsequent reaction with pyridine.
Part A: Synthesis of 1,4-Bis(trimethylsilyl)-1-methoxy-2,5-cyclohexadiene
This procedure starts from 1,4-bis(trimethylsilyl)-1,3-butadiyne (B1295365).
Materials:
-
1,4-Bis(trimethylsilyl)-1,3-butadiyne
-
Sodium metal
-
Liquid ammonia (B1221849)
-
Diethyl ether
-
1,1-Dimethoxyethane (DME)
-
Chlorotrimethylsilane
-
Dichloromethane
Procedure:
-
A solution of 1,4-bis(trimethylsilyl)-1,3-butadiyne in diethyl ether is added to a solution of sodium metal in liquid ammonia at -78 °C.
-
The reaction mixture is stirred for a specified period, after which methanol is added to quench the reaction.
-
The ammonia is allowed to evaporate, and the residue is partitioned between diethyl ether and water.
-
The organic layer is dried and concentrated to yield the crude product.
-
The crude product is then treated with a solution of sodium in liquid ammonia and DME, followed by the addition of chlorotrimethylsilane.
-
Workup and purification by chromatography yields 1,4-bis(trimethylsilyl)-1-methoxy-2,5-cyclohexadiene.
Part B: Synthesis of the Pyridine-Borabenzene Adduct
Materials:
-
1,4-Bis(trimethylsilyl)-1-methoxy-2,5-cyclohexadiene
-
Boron trichloride (B1173362) (BCl₃)
-
Pyridine
-
Pentane
Procedure:
-
A solution of 1,4-bis(trimethylsilyl)-1-methoxy-2,5-cyclohexadiene in hexane is cooled to -78 °C.
-
A solution of boron trichloride in hexane is added dropwise.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The solvent is removed under vacuum, and the residue is dissolved in pentane.
-
The solution is filtered, and pyridine is added to the filtrate at low temperature.
-
The mixture is stirred, and the resulting precipitate is collected by filtration, washed with pentane, and dried under vacuum to yield the pyridine-borabenzene adduct as a solid.
Signaling Pathways and Logical Relationships
To visualize the conceptual differences between benzene and this compound, the following diagrams are provided in the DOT language.
Caption: Comparison of the electronic structures of benzene, this compound, and its pyridine adduct.
Caption: Logical relationship of aromaticity, stability, and reactivity between benzene, this compound, and its adduct.
Conclusion and Implications for Drug Development
For drug development professionals, the unique properties of this compound and its derivatives offer intriguing possibilities. The ability to tune the electronic nature of an aromatic ring by incorporating a boron atom can be a powerful strategy for modulating a molecule's interaction with biological targets. The Lewis acidic center of this compound can be exploited for targeted binding to electron-rich sites in proteins or enzymes. Furthermore, the altered reactivity of the this compound ring compared to a standard phenyl group opens up new avenues for synthetic modifications and the creation of novel pharmacophores. A thorough understanding of the principles of this compound's aromaticity is therefore crucial for the rational design of next-generation therapeutics.
References
- 1. Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hidden aromaticity in borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00449G [pubs.rsc.org]
A Technical Guide to Quantum-Chemical Calculations on Borabenzene and its Adducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum-chemical calculations performed on borabenzene and its adducts. This compound, an isoelectronic analogue of benzene (B151609) where a CH group is replaced by a boron atom, is a highly reactive and electron-deficient molecule. Its stabilization through the formation of adducts with Lewis bases is crucial for its isolation and study. This document summarizes key computational findings, outlines the methodologies employed, and visualizes complex relationships to facilitate a deeper understanding of these fascinating compounds.
Core Concepts and Computational Summary
This compound in its ground state is a planar singlet molecule with six π-electrons, exhibiting aromatic character. However, it possesses a low-lying lowest unoccupied molecular orbital (LUMO) of σ symmetry, largely localized at the boron atom, which accounts for its extreme electrophilicity and high reactivity. Quantum-chemical calculations have been pivotal in understanding its structure, stability, and the nature of its interactions with various Lewis bases.
The formation of an adduct with a Lewis base, such as pyridine, stabilizes the this compound ring. This stabilization is characterized by a significant binding energy and geometric changes, most notably a decrease in the C-B-C bond angle from its wide value in the free state. These adducts are not merely stabilized forms of this compound but are themselves reactive species, capable of undergoing reactions like Diels-Alder cycloadditions.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various quantum-chemical calculations on this compound and its adducts.
Table 1: Calculated Geometries of this compound and its Pyridine Adduct
| Parameter | Molecule | Value | Level of Theory |
| Bond Angle | |||
| C-B-C | Free this compound | 142.2° | Not Specified |
| C-B-C | Free this compound | 140.8° | Not Specified |
| C-B-C | This compound-Pyridine Adduct | 120.6° | MP2/6-311++G |
| Bond Length | |||
| C-B | Free this compound | 1.436 Å | Not Specified |
| B-N | This compound-Pyridine Adduct | 1.5659 (18) Å | X-ray Crystallography |
| Dihedral Angle | |||
| This compound-Pyridine Rings | This compound-Pyridine Adduct | ~40° | MP2/6-311++G |
| This compound-Pyridine Rings | This compound-Pyridine Adduct | 31.1° | B3LYP/6-311G(3d5f7,p) |
Table 2: Energetics of this compound and Adduct Formation
| Parameter | System | Value (kcal/mol) | Method/Level of Theory |
| Singlet-Triplet Gap | Free this compound | 28 to 46 | PUMP2, SAC-CI, CASPT2(8,8) |
| Adduct Formation Energy | This compound + N₂ | -14.9 | Not Specified |
| This compound + Ne | -0.5 | Not Specified | |
| This compound + Ar | -1.4 | Not Specified | |
| This compound + Kr | -3.5 | Not Specified | |
| This compound + Pyridine | -46 | B3LYP/6-311G(3d5f7,p) | |
| This compound + Pyridine | -52.2 | CCSD/Complete Basis Set | |
| Internal Rotation Barrier | This compound-Pyridine Adduct | 1 (0° and 180°), 4 (90°) | B3LYP/6-311G(3d5f7,p) |
Table 3: Activation Barriers for the Diels-Alder Reaction of this compound-Pyridine Adduct with Acetylene
| Density Functional | Activation Barrier (kcal/mol) |
| B3LYP / CAM-B3LYP | >33 |
| M052X / M06 / M062X | 24.74 – 27.66 |
| B2PLYP | 29.88 |
Methodologies and Protocols
Computational Protocols
The theoretical investigation of this compound and its adducts typically follows a standardized workflow, as depicted below. The primary methods employed are based on Density Functional Theory (DFT) and ab initio calculations.
A common computational approach involves:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is crucial for obtaining accurate geometric parameters like bond lengths and angles. Various levels of theory, such as B3LYP or MP2 with basis sets like 6-311G(d,p) or aug-cc-pVTZ, are used for this purpose.
-
Frequency Calculations: These are performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data and vibrational spectra.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets, such as Coupled Cluster (CCSD).
-
Property Analysis: Further analyses are conducted to understand the electronic structure and bonding. This includes Natural Bond Orbital (NBO) analysis for studying donor-acceptor interactions and topological analysis of the Electron Localization Function (ELF) to characterize chemical bonds. For reaction mechanisms, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a transition state connects the reactants and products.
Experimental Protocols: Synthesis of this compound-Lewis Base Adducts
Since free this compound is highly reactive, its adducts are synthesized indirectly. A general and efficient method involves the use of boracyclohexadiene precursors.
General Procedure:
-
A solution of a Lewis base (e.g., pyridine, PMe₃, PPh₃) is added to a solution of a 1-substituted boracyclohexadiene derivative, such as 4-silyl-1-methoxyboracyclohexadiene or 1-chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene, in an appropriate solvent (e.g., toluene) under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated to facilitate the elimination of a small molecule (e.g., MeOSiMe₃ or TMSCl).
-
The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
Upon completion, the solvent is removed under vacuum, and the resulting this compound-Lewis base adduct is purified, often by crystallization from a suitable solvent system. For instance, X-ray quality crystals of the this compound-2,6-lutidine adduct have been obtained by slow evaporation from a saturated toluene (B28343) solution.[1]
This method allows for the synthesis of a variety of this compound adducts, which can then be used in further reactivity studies or undergo ligand exchange reactions to generate new complexes.
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key computational workflows and molecular relationships.
Caption: A typical workflow for quantum-chemical calculations.
Caption: Adduct formation and relative stabilities.
Caption: Diels-Alder reaction of the pyridine-borabenzene adduct.
References
Electronic Structure and Bonding in Borabenzene-Pyridine Adducts: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic structure and bonding in borabenzene-pyridine adducts. This compound, an isoelectronic analogue of benzene (B151609) where a CH unit is replaced by a boron atom, is a highly electron-deficient and reactive species.[1] Its stabilization is typically achieved through the formation of adducts with Lewis bases, among which pyridine (B92270) is a classic example. The resulting this compound-pyridine adduct is a fascinating molecule with a unique bonding arrangement that has been the subject of extensive experimental and theoretical investigation. This document consolidates key findings on its synthesis, structural parameters, bonding energies, and spectroscopic properties, presenting quantitative data in accessible formats and detailing the experimental and computational methodologies employed in its study.
Introduction
This compound (C₅H₅B) represents a significant curiosity in the field of aromatic chemistry. As a neutral six-membered ring with six π-electrons, it formally satisfies Hückel's rule for aromaticity. However, the presence of the electron-deficient boron atom leads to a significant distortion of the sigma framework and a high Lewis acidity, making the free molecule highly unstable.[1] The primary strategy for the isolation and study of this compound is through the formation of stable adducts with Lewis bases. The lone pair of electrons on the nitrogen atom of pyridine effectively donates into the empty p-orbital of the boron atom, forming a dative B-N bond and stabilizing the this compound ring.[1]
The resulting this compound-pyridine adduct (C₅H₅B-NC₅H₅) is a yellow crystalline solid, structurally analogous to biphenyl (B1667301) but with distinct electronic properties.[1] Understanding the nuances of the B-N bond, the electronic communication between the two aromatic rings, and the overall molecular geometry is crucial for harnessing the potential of these compounds in materials science and as ligands in catalysis.
Electronic Structure and Bonding
The formation of the this compound-pyridine adduct is a classic example of a Lewis acid-base interaction. The this compound acts as a potent Lewis acid, while pyridine serves as the Lewis base. The bonding is characterized by a significant dative interaction from the nitrogen lone pair to the boron center.
Molecular Orbital Picture
Theoretical studies, primarily using Density Functional Theory (DFT) and ab initio methods, have provided deep insights into the electronic structure. The highest occupied molecular orbital (HOMO) is typically localized on the this compound ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly on the pyridine ring. This separation of frontier orbitals has important implications for the adduct's photophysical properties and reactivity.
Aromaticity
While the pyridine ring retains its aromatic character, the aromaticity of the this compound moiety in the adduct is a subject of discussion. The coordination to pyridine alters the electronic distribution within the this compound ring, and it often behaves more like a diene in chemical reactions, readily undergoing Diels-Alder cycloadditions.[1]
Quantitative Data
The following tables summarize key quantitative data obtained from experimental (X-ray crystallography) and computational studies on this compound-pyridine and its derivatives.
Table 1: Key Geometric Parameters of this compound-Pyridine Adducts
| Parameter | C₅H₅B-NC₅H₅ (Experimental) | C₅H₅B-NC₅H₅ (Calculated) | This compound-2,6-lutidine (Experimental) |
| B-N Bond Length (Å) | 1.578 | 1.539[2] | 1.5659(18)[3] |
| Dihedral Angle (°) | 43.3 | 31.1[2] | 81.20(6)[3] |
| C-B-C Angle (°) | - | 114.2[2] | - |
Note: Calculated values can vary depending on the level of theory and basis set used.
Table 2: Calculated Bonding and Electronic Properties
| Property | Value | Method/Basis Set | Reference |
| Bonding Energy (kcal/mol) | 46.4 | B3LYP/6-311G(3d5f7,p) | [2] |
| Dipole Moment (Debye) | 7.17 | B3LYP/6-311G(3d5f7,p) | [2] |
| Charge on Boron (a.u.) | +0.53 | NPA/B3LYP/6-311G(3d5f7,p) | [2] |
| Charge on Nitrogen (a.u.) | -0.46 | NPA/B3LYP/6-311G(3d5f7,p) | [2] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of this compound-pyridine adducts.
Synthesis of this compound-Pyridine Adduct
The synthesis of the this compound-pyridine adduct is typically achieved through a multi-step process, starting from a suitable precursor. A general and efficient synthesis was reported by Hoic, Wolf, Davis, and Fu in 1996. While the original paper should be consulted for precise details, the general workflow is as follows:
-
Preparation of a Boracyclohexadiene Precursor: A common starting material is 1-(trimethylsilyl)-1,4-pentadiyne, which undergoes a series of reactions to form a 4-silyl-1-methoxyboracyclohexadiene.
-
Adduct Formation: The boracyclohexadiene precursor is then reacted with pyridine. This step involves the elimination of a methoxytrimethylsilane (B155595) (MeOSiMe₃) group, leading to the formation of the stable this compound-pyridine adduct.[1] The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) using standard Schlenk line techniques.
Example Protocol (Adapted from related syntheses):
-
Materials: 4-Silyl-1-methoxyboracyclohexadiene precursor, anhydrous pyridine, anhydrous toluene (B28343) (or other suitable solvent).
-
Apparatus: Schlenk flask, magnetic stirrer, heating mantle, condenser, inert gas supply.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the boracyclohexadiene precursor in anhydrous toluene.
-
Add an excess of anhydrous pyridine to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., NMR spectroscopy).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the this compound-pyridine adduct as a crystalline solid.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the adduct.
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the adduct in a suitable solvent (e.g., toluene) in an inert atmosphere glovebox.[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using standard crystallographic software packages.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and purity of the adduct in solution.
-
Sample Preparation: A few milligrams of the adduct are dissolved in a deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube under an inert atmosphere.
-
Spectra Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are typically acquired.
-
¹H and ¹³C NMR: Provide information on the proton and carbon environments in both the this compound and pyridine rings.
-
¹¹B NMR: Shows a characteristic chemical shift for the four-coordinate boron atom in the adduct.
-
-
Data Analysis: Chemical shifts, coupling constants, and integration are analyzed to confirm the structure of the adduct.
Computational Chemistry
Computational methods are invaluable for understanding the electronic structure and bonding in detail.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages are commonly used.
-
Methodology:
-
Geometry Optimization: The molecular geometry is optimized using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.
-
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) are used to probe the nature of the B-N bond and the charge distribution in the molecule.
-
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of the adduct.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual relationships in the study of this compound-pyridine adducts.
Caption: Lewis acid-base interaction in adduct formation.
Caption: Workflow for adduct characterization.
Conclusion
The this compound-pyridine adduct is a cornerstone molecule for understanding the chemistry of electron-deficient aromatic systems. The dative B-N bond effectively stabilizes the this compound ring, allowing for its detailed structural and electronic characterization. The interplay between the Lewis acidic this compound and the Lewis basic pyridine results in a molecule with unique properties and reactivity. The experimental and computational protocols outlined in this guide provide a framework for the continued investigation of these fascinating compounds and their potential applications in various fields of chemistry and materials science.
References
An In-depth Technical Guide to the Ground State Properties of Borabenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borabenzene (C₅H₅B), a boron-containing analogue of benzene, presents a fascinating case study in aromaticity and electronic structure. While isoelectronic with the phenyl cation, its properties are markedly different, driven by the electron-deficient nature of the boron atom. Free this compound is highly reactive and has not been isolated at room temperature, making its direct experimental characterization challenging.[1][2] Consequently, much of our understanding of its intrinsic properties is derived from computational studies and experimental investigations of its stabilized derivatives, namely Lewis base adducts and the anionic boratabenzene. This guide provides a comprehensive overview of the ground state properties of this compound, leveraging both theoretical predictions for the free molecule and experimental data from its stable analogues.
Electronic Structure of this compound
Computational studies have established that this compound possesses a planar, singlet ground state with a significant highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap.[3] The electronic structure is characterized by a combination of an aromatic π-sextet, analogous to benzene, and a reactive σ-framework.[4]
The π-system of this compound is composed of six electrons in three doubly occupied molecular orbitals of π symmetry, fulfilling Hückel's rule for aromaticity (4n+2 π electrons).[3][5] This π-electron delocalization contributes to the molecule's planar geometry and a degree of aromatic stabilization. However, unlike benzene, this compound features a low-lying lowest unoccupied molecular orbital (LUMO) of σ symmetry (a σ* orbital), which is primarily localized on the boron atom.[4][5] This electron-deficient σ* orbital is responsible for the pronounced Lewis acidity and high reactivity of this compound, readily interacting with Lewis bases.[4][5]
Below is a diagram illustrating the key molecular orbitals of this compound that define its electronic characteristics.
References
Borabenzene as a Lewis Acid in Organometallic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borabenzene, the boron-containing analogue of benzene, stands as a fascinating and highly reactive molecule in the realm of organometallic chemistry. Its electron-deficient nature, arising from the presence of a boron atom in the aromatic ring, imparts significant Lewis acidic character. This property governs its reactivity, enabling the formation of a diverse array of Lewis acid-base adducts and transition metal complexes. This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and quantitative characteristics of this compound as a Lewis acid, with a focus on its applications in organometallic synthesis and catalysis.
Synthesis of this compound Adducts
Free this compound is highly unstable; therefore, it is typically generated and trapped in situ as a stable adduct with a Lewis base. A common and efficient route to neutral this compound-ligand complexes involves a three-step synthesis starting from commercially available 1-(trimethylsilyl)-1,4-pentadiyne.[1][2] The final step often involves the reaction of a boracyclohexadiene precursor with a Lewis base, leading to the elimination of a trimethylsilyl (B98337) group and formation of the this compound adduct.[3]
Experimental Protocols
Synthesis of a Generic this compound-Lewis Base Adduct (e.g., Pyridine or Trimethylphosphine Adduct)
A generalized procedure for the synthesis of this compound adducts is as follows. Detailed, step-by-step protocols can be found in the supporting information of the cited literature.[4]
-
Preparation of the Boracyclohexadiene Precursor: The synthesis typically begins with the hydroboration of a suitable diene, such as 1-(trimethylsilyl)-1,4-pentadiyne, followed by further functionalization to yield a chloroboracyclohexadiene derivative.
-
Adduct Formation: The chloroboracyclohexadiene precursor is dissolved in an appropriate aprotic solvent (e.g., hexane, toluene, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
An excess of the desired Lewis base (e.g., pyridine, 2,6-lutidine, PMe₃, PPh₃) is added to the solution at room temperature or below.
-
The reaction mixture is stirred for a specified period, during which the elimination of a trimethylsilyl halide (e.g., TMSCl) occurs, leading to the formation of the this compound-Lewis base adduct.[3]
-
Isolation and Purification: The product is isolated by removal of the solvent under vacuum. Purification is typically achieved by recrystallization from a suitable solvent or by sublimation.
Structural and Spectroscopic Data of this compound Adducts
The formation of a dative bond between the Lewis acidic boron center of this compound and a Lewis base results in significant changes in the structural and spectroscopic properties of the molecule. X-ray crystallography and NMR spectroscopy are powerful tools for characterizing these adducts.
Quantitative Structural Data
The table below summarizes key structural parameters for representative this compound-Lewis base adducts, providing a basis for comparison.
| Adduct | B-N/P Bond Length (Å) | Dihedral Angle (°) (this compound/Lewis Base) | Reference |
| This compound-Pyridine | 1.58 - 1.60 | ~45 | [5] |
| This compound-2,6-Lutidine | 1.59 | 89.9 | [6] |
| This compound-Trimethylphosphine | 1.95 - 1.97 | - | [2] |
NMR Spectroscopic Data
¹¹B NMR spectroscopy is particularly informative for studying this compound adducts. The coordination of a Lewis base to the boron center results in a significant upfield shift of the ¹¹B NMR signal compared to tricoordinate boranes, indicative of the change in coordination number from three to four.[7]
| Compound/Adduct | ¹¹B NMR Chemical Shift (δ, ppm) | ¹H NMR Chemical Shifts (δ, ppm) (Ring Protons) | Reference |
| This compound-Pyridine Adduct | ~25-30 | 5.5 - 7.5 | [8] |
| This compound-PMe₃ Adduct | ~10-15 | 5.0 - 7.0 | [9] |
| [C₅H₅B-Me]CrCl₂(PMe₃) | 34.2 | - | [9] |
| (C₅H₅BR)₂LnCH(SiMe₃)₂ (various R) | 25 - 35 | - | [10] |
Lewis Acidity of this compound
The Lewis acidity of this compound is a cornerstone of its chemical behavior. Computational studies have been employed to quantify and compare its Lewis acidity to other well-known boron-based Lewis acids, such as boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃). These studies often analyze the fluoride (B91410) ion affinity (FIA) or the interaction energy with a reference Lewis base.
Theoretical calculations suggest that the Lewis acidity of this compound is comparable to or even greater than that of BF₃, but generally less than that of BCl₃.[11][12][13] The high Lewis acidity is attributed to the electron-deficient nature of the boron atom within the delocalized π-system.
Reactivity of this compound as a Lewis Acid
The Lewis acidic boron center in this compound adducts is the focal point for a variety of chemical transformations, including ligand exchange reactions, formation of boratabenzene anions, and coordination to transition metals.
Ligand Exchange Reactions
This compound adducts can undergo ligand exchange reactions with other Lewis bases. The equilibrium of these reactions is influenced by the relative basicity and steric bulk of the competing Lewis bases.[3]
Formation of Boratabenzene Anions
Neutral this compound adducts can be converted into anionic boratabenzene complexes. This transformation typically involves the reaction of the this compound adduct with a nucleophile, which attacks the boron center, leading to the formation of a six-membered boratabenzene ring that is isoelectronic with benzene.[1]
Coordination to Transition Metals
The this compound ring can coordinate to transition metals in a η⁶-fashion, analogous to benzene. These complexes are of significant interest due to their potential applications in catalysis. The synthesis of such complexes often involves the reaction of a this compound-Lewis base adduct with a suitable transition metal precursor.[1][14]
Conclusion
This compound's inherent Lewis acidity makes it a versatile building block in organometallic chemistry. The ability to readily form stable adducts with a variety of Lewis bases allows for its controlled generation and subsequent reactivity. The formation of boratabenzene anions and coordination to transition metals opens up avenues for the design of novel catalysts and materials. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and scientists working in the fields of synthetic chemistry, catalysis, and drug development, enabling further exploration and application of this unique class of organoboron compounds.
References
- 1. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 2. Collection - Chemistry of this compound:â Efficient and General Synthesis of New Neutral this compoundâLigand Complexes - Organometallics - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand Close-Packing and the Lewis Acidity of BF(3) and BCl(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 13. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Chemistry of Borabenzene: A Technical Guide for Researchers
An In-depth Exploration of the History, Synthesis, Reactivity, and Applications of a Unique Heteroaromatic System
Introduction
Borabenzene, a benzene (B151609) analogue in which a CH group is replaced by a boron atom, represents a fascinating and challenging area of organoboron chemistry. Unlike its remarkably stable all-carbon counterpart, free this compound is a hypothetical molecule, rendered highly reactive by the electron-deficient nature of the boron atom. This inherent Lewis acidity has driven the development of innovative synthetic strategies to isolate and study this compound derivatives, primarily through the formation of stable adducts with Lewis bases or as the anionic boratabenzene ligand in metal complexes. This technical guide provides a comprehensive overview of the history, development, and current state of this compound chemistry, with a focus on synthetic methodologies, reactivity patterns, and applications relevant to researchers, scientists, and drug development professionals.
A Brief History of this compound Chemistry
The quest for this compound and its derivatives has been a captivating journey in organometallic and main-group chemistry. While the parent this compound remains elusive, the first significant breakthrough came with the synthesis and characterization of anionic boratabenzene complexes. The chemistry of borabenzenes and boratabenzenes has seen considerable advancements since the pioneering work in the field. Efficient synthetic methods have made these compounds more accessible, leading to the discovery of novel bonding modes and reactivity. A particularly exciting area of research has been the use of transition metal-boratabenzene complexes as catalysts for olefin polymerization.
Understanding the concept of "inorganic benzene".
An In-depth Technical Guide to Inorganic Benzene (B151609) (Borazine)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Inorganic Benzene (Borazine)
Borazine (B1220974), also known as borazole or by its systematic IUPAC name 1,3,5,2,4,6-triazatriborinane, is an inorganic compound with the chemical formula B₃H₆N₃.[1][2] It is a cyclic molecule where three BH units and three NH units alternate within a six-membered ring.[1][2] Due to its structural and electronic similarity to the organic aromatic compound benzene (C₆H₆), borazine is frequently referred to as "inorganic benzene".[1][3][4][5] Like benzene, it is a colorless liquid at room temperature with a distinct aromatic odor.[1][6] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and reactivity of borazine, tailored for professionals in research and development.
Structure and Bonding
Borazine is isoelectronic and isostructural with benzene, meaning it has the same number of valence electrons and a similar atomic arrangement.[2][3][4] Both boron and nitrogen atoms in the ring are sp² hybridized, leading to a planar hexagonal structure.[7] Each nitrogen atom possesses a lone pair of electrons in a p-orbital, while each boron atom has a vacant p-orbital, both perpendicular to the molecular plane.[7]
The bonding involves a system of delocalized π-electrons, which contributes to its aromatic character, as it satisfies Hückel's rule (4n+2) for aromaticity.[1][8][9] However, the significant difference in electronegativity between boron (2.04 on the Pauling scale) and nitrogen (3.04) results in a polar B-N bond and an unequal sharing of electron density.[1] This polarity makes the π-electron cloud in borazine less uniformly delocalized compared to benzene, which impacts its stability and reactivity.[4][7] X-ray crystallography studies have determined that all B-N bond lengths within the ring are equivalent at approximately 1.429 to 1.44 Å.[1][3][7] The ring is not a perfect hexagon; the bond angle at the boron atoms is about 117.1°, while at the nitrogen atoms, it is approximately 122.9°.[1][10]
Caption: Molecular structure of Borazine (B₃H₆N₃).
Physicochemical Properties
Borazine's properties are often compared to benzene. While there are similarities in physical state and odor, their chemical and structural properties show notable differences due to the inorganic nature of the borazine ring.
Comparative Data: Borazine vs. Benzene
| Property | Borazine (B₃H₆N₃) | Benzene (C₆H₆) |
| Molar Mass | 80.50 g/mol [1] | 78.11 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Melting Point | -58 °C[1][7] | 5.5 °C |
| Boiling Point | 53-55 °C[1][3] | 80.1 °C |
| Density | 0.81 g/cm³[1] | 0.876 g/cm³ |
| Ring Bond Length | 1.429 - 1.44 Å (B-N)[1][3][7] | 1.39 - 1.42 Å (C-C)[3][11] |
| Molecular Geometry | Planar Hexagon (D₃h symmetry)[1] | Planar Hexagon (D₆h symmetry) |
| Polarity | Polar[1][4][5] | Non-polar |
| Thermal Stability | Decomposes > 300 °C[12] | Thermally stable |
| Reactivity | More reactive; undergoes addition reactions[3][5] | Less reactive; undergoes substitution reactions |
| Hydrolysis | Readily hydrolyzes in water[2][13] | Does not hydrolyze |
| Heat of Formation (ΔHf°) (gas) | -519.2 ± 13.4 kJ/mol[14] | +82.9 ± 0.5 kJ/mol |
Spectroscopic Data
The vibrational spectra of borazine have been extensively studied. A complete assignment of its internal modes has been achieved using a combination of infrared, Raman, and inelastic neutron scattering (INS) spectroscopy, complemented by DFT calculations.[15][16][17][18][19]
| Vibrational Mode | Description | Energy (cm⁻¹) |
| ν(N-H) | N-H stretching | ~3421 |
| ν(B-H) | B-H stretching | ~2500 |
| Ring Vibrations | B-N ring stretching/deformations | 1400-1500 |
| δ(B-H) / δ(N-H) | In-plane bending | 700-1100 |
| γ(B-H) / γ(N-H) | Out-of-plane bending | 400-900 |
| Note: Values are approximate and sourced from combined spectroscopic data.[15][16] |
Synthesis of Borazine
Several methods have been developed for the synthesis of borazine. The choice of method often depends on the desired scale, purity, and availability of starting materials.
Caption: Key synthetic pathways for the production of borazine.
Experimental Protocol: Synthesis from Diborane and Ammonia (Stock & Pohland Method)
This is the original method reported for borazine synthesis.[2][12] It involves the high-temperature reaction of diborane with an excess of ammonia.
-
Reagents & Equipment: Gaseous diborane (B₂H₆), gaseous ammonia (NH₃), high-temperature tube furnace, closed reaction vessel, cold trap system for product collection.
-
Procedure:
-
A 1:2 molar ratio of diborane to ammonia is introduced into a closed reaction vessel.[3][10]
-
The mixture is heated in a tube furnace to 250–300 °C.[2][10]
-
The reaction initially forms an adduct (B₂H₆·2NH₃) which then decomposes upon heating to yield borazine and hydrogen gas.[3][7][21]
-
The volatile borazine product is continuously removed from the reaction zone and collected in a series of cold traps (e.g., cooled with liquid nitrogen).
-
-
Purification: The collected condensate is purified by fractional distillation under vacuum.
-
Safety Precautions: Diborane is a highly toxic, pyrophoric gas. This procedure must be conducted in a well-ventilated fume hood or glovebox, using appropriate gas handling techniques and safety equipment. The reaction produces flammable hydrogen gas.
Experimental Protocol: Two-Step Synthesis from Boron Trichloride (B1173362)
This method avoids the direct handling of diborane gas by using more stable starting materials.[2][3][7]
-
Reaction Step 1: 3 BCl₃ + 3 NH₄Cl → Cl₃B₃N₃H₃ + 9 HCl[2]
-
Reaction Step 2: 2 Cl₃B₃N₃H₃ + 6 NaBH₄ → 2 B₃H₆N₃ + 3 B₂H₆ + 6 NaCl[2]
-
Reagents & Equipment: Boron trichloride (BCl₃), ammonium chloride (NH₄Cl), sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), chlorobenzene (B131634) (solvent), an inert polyether solvent (e.g., diglyme), reaction flask with reflux condenser, inert atmosphere setup (N₂ or Ar).
-
Procedure:
-
Step 1: Boron trichloride and ammonium chloride are heated in chlorobenzene at approximately 140 °C in the presence of a catalyst (e.g., Fe, Ni, Co) to produce B,B,B-trichloroborazine.[3][7] The HCl byproduct is vented through a scrubber.
-
The solvent is removed, and the solid trichloroborazine is isolated.
-
Step 2: The isolated trichloroborazine is dissolved in an inert polyether solvent.
-
Sodium borohydride (or LiBH₄) is added portion-wise to the solution, which reduces the B-Cl bonds to B-H bonds, yielding borazine.[3][7]
-
-
Purification: The borazine is separated from the reaction mixture by vacuum distillation.
-
Yield: This method can achieve yields of 50-60%.[21]
-
Safety Precautions: Boron trichloride is corrosive and reacts violently with water. The reduction step produces diborane as a byproduct, requiring appropriate handling and safety measures.
Experimental Protocol: Synthesis from Sodium Borohydride and Ammonium Sulfate (B86663)
This is considered a more convenient and economical laboratory-scale method that avoids chlorinated intermediates and gaseous diborane as a starting material.[6][9]
-
Reaction: 6 NaBH₄ + 3 (NH₄)₂SO₄ → 2 B₃H₆N₃ + 3 Na₂SO₄ + 18 H₂[1]
-
Reagents & Equipment: Sodium borohydride (NaBH₄), ammonium sulfate ((NH₄)₂SO₄), a high-boiling inert solvent (e.g., tetraglyme), reaction flask equipped with a solid addition funnel and a vacuum line connected to a cold trap.
-
Procedure:
-
The reaction vessel containing the solvent is heated to 120-140 °C under an inert atmosphere.[9]
-
A mixture of finely powdered sodium borohydride and ammonium sulfate is slowly added to the hot solvent.[9]
-
The borazine product is formed immediately along with hydrogen gas.
-
The volatile borazine is continuously removed from the hot reaction mixture under vacuum and collected in a liquid nitrogen-cooled trap.[9]
-
-
Purification: The product collected in the trap is typically of high purity and may not require further purification.[6]
-
Safety Precautions: The reaction produces a large volume of flammable hydrogen gas. The reaction should be performed under an inert atmosphere with proper ventilation.
Chemical Reactivity and Key Reactions
The polarity of the B-N bonds makes borazine considerably more reactive than benzene, particularly in addition reactions.[3][5][22][23] The nitrogen atoms act as nucleophilic centers, while the electron-deficient boron atoms are electrophilic.[1][24]
Addition Reactions
Borazine readily undergoes addition reactions with polar molecules like hydrogen halides (HCl, HBr) without a catalyst. This is a key difference from benzene, which resists addition reactions.[3][7][8]
Caption: Addition reaction of borazine with hydrogen chloride.
In the reaction with HCl, the electrophilic proton (H⁺) attacks the electron-rich nitrogen atom, while the nucleophilic chloride ion (Cl⁻) attacks the electron-deficient boron atom.[7][12] This occurs across all three B-N "double bonds," leading to the formation of a saturated, non-aromatic cyclotriborazane derivative.[8]
Hydrolysis
Borazine is sensitive to moisture and hydrolyzes readily, especially with heating, to produce boric acid, ammonia, and hydrogen gas.[2][13][24]
-
Reaction: B₃N₃H₆(l) + 9 H₂O(l) → 3 B(OH)₃(aq) + 3 NH₃(g) + 3 H₂(g)[8]
Caption: Products of the borazine hydrolysis reaction.
Polymerization
Upon gentle heating (e.g., at 70 °C), borazine undergoes polymerization to form polyborazylene, a polymeric material, with the elimination of hydrogen.[1][2][8]
-
Reaction: n B₃N₃H₆ → 1/n[B₃N₃H₄]ₙ + n H₂[1]
This polymer serves as a key precursor for the synthesis of boron nitride ceramics.
Applications
The primary application of borazine is in materials science as a molecular precursor for the synthesis of boron nitride (BN) materials.[2][9]
-
Ceramic Precursor: Pyrolysis (high-temperature decomposition) of polyborazylene, derived from borazine, yields hexagonal boron nitride (h-BN), a thermally stable ceramic material with applications as an insulator and high-temperature lubricant.[1][2][8]
-
Thin Film Deposition: Borazine is used in chemical vapor deposition (CVD) processes to grow high-purity thin films of hexagonal boron nitride on various catalytic surfaces like copper, nickel, and platinum.[1][14]
-
Hydrogen Storage: Derivatives of borazine, such as ammonia borane, have been investigated as potential materials for chemical hydrogen storage due to their high hydrogen density.[1][8]
-
Optoelectronics: Research has explored borazine-containing materials for use in electroluminescent devices due to their thermal stability and charge mobility properties.
References
- 1. Note on Borazine [unacademy.com]
- 2. Borazine - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Welcome to Chem Zipper.com......: Structure of “Borazine/Borazole”/inorganic Benzene: [chemzipper.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kccollege.ac.in [kccollege.ac.in]
- 8. Borazine - Molecule of the Month - March 2025 (HTML version) [chm.bris.ac.uk]
- 9. US5612013A - Method for synthesis of borazine - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. Borazine | PPTX [slideshare.net]
- 12. Synthesis and functionalization of polymeric materials based on organic borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainly.in [brainly.in]
- 14. Heat of Combustion of Borazine, B3N3H6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complete assignment of the vibrational spectra of borazine: the inorganic benzene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04845B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Complete assignment of the vibrational spectra of borazine: the inorganic benzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. (PDF) Complete assignment of the vibrational spectra of borazine: the inorganic benzene (2018) | Stewart F. Parker | 9 Citations [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scribd.com [scribd.com]
- 21. lscollege.ac.in [lscollege.ac.in]
- 22. BORAZINE- structure, preparation and properties | PPTX [slideshare.net]
- 23. why borazine undergoes addition reaction with hydrochloric acid but benze.. [askfilo.com]
- 24. m.youtube.com [m.youtube.com]
A Theoretical Exploration of Borabenzene Isomer Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the stability of borabenzene isomers. This compound, a benzene (B151609) analogue where a carbon atom is replaced by a boron atom, and its isomers are of significant interest in computational and synthetic chemistry due to their unique electronic structures and potential applications in materials science and as pharmacophores. This document summarizes key findings on the relative stability, aromaticity, and electronic properties of various this compound isomers, presenting quantitative data in a comparative format and outlining the computational methodologies employed in these theoretical investigations.
Relative Stability of this compound Isomers
Theoretical studies have established a clear energetic hierarchy among the different isomers of this compound and its derivatives. The stability of these isomers is critically dependent on the position of the boron atom(s) within the benzene ring.
Monothis compound
Free this compound (C₅H₅B) is a planar molecule with a singlet ground state.[1] It possesses six π-electrons, leading to aromatic character.[2] The lowest triplet state is calculated to be 28 to 46 kcal/mol higher in energy than the singlet ground state, depending on the computational method used.[1]
Dithis compound Isomers
Quantum-chemical calculations have been performed on the three possible structural isomers of dithis compound (C₄H₄B₂). All three isomers—1,2-dithis compound, 1,3-dithis compound, and 1,4-dithis compound—have been identified as local minima on the potential energy surface with closed-shell singlet ground states.[3]
At the ZPE+CCSD(T)/aug-cc-pVTZ//MP2/6-311++G** level of theory, 1,3-dithis compound is the most stable isomer. The relative energies of the 1,2- and 1,4-isomers are significantly higher, indicating their lower thermodynamic stability.[3]
Table 1: Relative Energies of Dithis compound Isomers
| Isomer | Relative Energy (kcal/mol) at ZPE+CCSD(T)/aug-cc-pVTZ//MP2/6-311++G**[3] | Relative Energy (kcal/mol) with Infinite Basis Set Extrapolation[3] |
| 1,3-Dithis compound | 0.0 | 0.0 |
| 1,4-Dithis compound | 18.8 | 19.3 |
| 1,2-Dithis compound | 34.8 | 35.8 |
Aromaticity of this compound and its Analogues
The aromaticity of this compound and related compounds is a central theme in their theoretical investigation. Various criteria, including magnetic, geometric, and electronic delocalization, are employed to quantify their aromatic character.
Free this compound is considered aromatic.[2][4] However, its aromaticity can be influenced by fusion with other ring systems. When fused to a 2D aromatic polycyclic aromatic hydrocarbon (PAH), it retains partial aromaticity, but this aromaticity is lost when fused with a 3D aromatic carborane.[4]
Borazine (B1220974) (B₃N₃H₆), often referred to as "inorganic benzene," has been a subject of debate regarding its aromaticity. While it exhibits some characteristics of an aromatic compound, magnetic criteria suggest it should be considered non-aromatic due to diatropic currents on the nitrogen atoms that hide a weaker ring current.[5][6] However, studies also suggest that borazine is best described as a weakly aromatic system.[5] From a stability perspective, borazine is found to be more stable than benzene.[7]
Nucleus-Independent Chemical Shift (NICS) calculations are a common method to assess aromaticity. Benzene is more aromatic than borazine and hexasilabenzene based on NICS values.[7]
Computational Methodologies
The theoretical investigation of this compound isomers relies on a variety of quantum-chemical methods. The choice of method and basis set is crucial for obtaining accurate predictions of their stability and properties.
Key Computational Approaches
-
Density Functional Theory (DFT): This is a widely used method for geometry optimization and frequency calculations of this compound and its derivatives.[8] The B3LYP functional is commonly employed.[7]
-
Møller-Plesset Perturbation Theory (MP2): This method is often used for geometry optimizations, particularly in conjunction with higher-level energy calculations.[3]
-
Coupled Cluster Theory (CCSD(T)): This high-level ab initio method is considered the "gold standard" for calculating accurate single-point energies.[3]
-
Complete Active Space Self-Consistent Field (CASSCF) and related methods (CASPT2): These are employed for studying excited states and systems with significant multi-reference character.[1]
Generalized Computational Protocol
The following outlines a typical workflow for the theoretical study of this compound isomer stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The hidden aromaticity in borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of Borabenzene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize borabenzene derivatives. This compound, a boron-containing analogue of benzene, and its derivatives are of significant interest in materials science and drug development due to their unique electronic properties. Understanding their structure and purity is paramount, and spectroscopic methods are the primary tools for this purpose. This guide details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives in solution. Key nuclei for analysis include ¹¹B, ¹H, and ¹³C.
¹¹B NMR Spectroscopy
The ¹¹B nucleus (spin I = 3/2) provides a direct window into the local chemical environment of the boron atom. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents on the boron atom.
Key Observations:
-
Three-coordinate boron in neutral this compound derivatives typically resonates in the downfield region of the ¹¹B NMR spectrum.
-
Four-coordinate boron in boratabenzene anions or Lewis base adducts exhibits a significant upfield shift compared to their three-coordinate counterparts. This upfield shift is a result of increased shielding at the boron nucleus.[1][2]
-
The chemical shift is influenced by the strength of the coordination, with stronger complexes showing greater upfield shifts.[1]
| Compound Type | Typical ¹¹B Chemical Shift Range (ppm) | Reference Compound |
| Trialkylboranes | 83 - 93 | BF₃·OEt₂ |
| Boronic Acids/Esters | ~30 | BF₃·OEt₂ |
| Borohydrides (BH₄⁻) | -26 to -45 | BF₃·OEt₂ |
| Tetraalkylborates | -15 to -22 | BF₃·OEt₂ |
Table 1: Representative ¹¹B NMR Chemical Shift Ranges for Various Boron-Containing Compounds. [1]
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
Key Observations:
-
Aromatic Protons: The protons on the this compound ring typically appear in the aromatic region (δ 6.0-9.0 ppm).[3][4] Their specific chemical shifts are influenced by the substituents on the ring and the boron atom.
-
Substituent Protons: Protons on alkyl, aryl, or other substituent groups will appear in their characteristic regions of the spectrum.
-
Coupling: Proton-proton coupling can reveal the connectivity of the hydrogen atoms on the this compound ring and its substituents.
| Proton Environment | Typical ¹H Chemical Shift Range (ppm) |
| Alkane (R-CH ) | 0.8 - 1.9 |
| Allylic/Benzylic (=C-CH ) | 1.8 - 2.5 |
| Alkene (=C-H ) | 4.5 - 7.0 |
| Aromatic (Ar-H ) | 6.5 - 9.5 |
Table 2: General ¹H NMR Chemical Shift Ranges. [4]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Key Observations:
-
Ring Carbons: The carbon atoms of the this compound ring typically resonate in the aromatic region (δ 100-150 ppm).
-
Boron-Bound Carbon: The carbon atom directly attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation of the ¹¹B nucleus.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the π-system of this compound derivatives.
Key Observations:
-
This compound derivatives typically exhibit strong absorptions in the UV-Vis region corresponding to π-π* transitions.
-
The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents. Electron-donating or -withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts.[5]
-
The molar absorptivity (ε) provides information about the probability of the electronic transition.
| Compound Class | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Benzene | 180, 200, 260 | - | - |
| Substituted Benzenes | Varies with substitution | Varies | Various |
| Carborane Derivatives | > 390 nm | - | - |
Table 3: Representative UV-Vis Absorption Data. [5][6] Note: Specific data for a range of this compound derivatives is highly dependent on the specific structure and should be referenced from primary literature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Key Observations:
-
B-C Stretching: The stretching vibration of the boron-carbon bond in the ring is a key diagnostic peak.
-
B-H Stretching: If a hydride is attached to the boron, a characteristic B-H stretching frequency will be observed.
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[7]
-
C=C Stretching: The carbon-carbon double bond stretching vibrations within the ring give rise to bands in the 1600-1450 cm⁻¹ region.[8]
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkane C-H Stretch | 2960 - 2850 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| B-C Stretch | ~1350 |
| B-O Stretch | ~1350 |
| B-H Stretch | ~2600 - 2200 |
Table 4: General Characteristic IR Absorption Frequencies. [8][9][10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
Key Observations:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. Due to the presence of two abundant boron isotopes (¹⁰B and ¹¹B), the molecular ion peak will appear as a characteristic cluster of peaks.
-
Fragmentation: The fragmentation pattern is dependent on the structure of the this compound derivative. Common fragmentation pathways include the loss of substituents from the ring or the boron atom.[11][12] Understanding these patterns can help in confirming the structure.[11]
Experimental Protocols
Given that many this compound derivatives are sensitive to air and moisture, all manipulations should be carried out using standard Schlenk line or glovebox techniques with dry, deoxygenated solvents.[13][14]
General Workflow for Spectroscopic Characterization
Caption: General workflow for the synthesis and spectroscopic characterization of a this compound derivative.
Protocol for ¹¹B NMR Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 4 mg of the this compound derivative.[15] Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈) that has been thoroughly dried and degassed.
-
NMR Tube: Transfer the solution to a quartz NMR tube. Standard borosilicate glass tubes should be avoided as they can contribute a broad background signal in the ¹¹B NMR spectrum.[16]
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Tune the probe to the ¹¹B frequency.
-
Reference the spectrum externally to BF₃·OEt₂ (δ = 0 ppm).[16]
-
-
Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Due to the quadrupolar nature of the ¹¹B nucleus, relaxation times are typically short, allowing for a rapid pulse repetition delay.
-
The number of scans will depend on the concentration of the sample and the sensitivity of the instrument. For a reasonably concentrated sample, 128 to 1024 scans are often sufficient.[2][15]
-
Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest. Common solvents include hexane, dichloromethane, and THF.
-
Sample Preparation: Prepare a stock solution of the this compound derivative of a known concentration. From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Measurement:
-
Use a quartz cuvette with a defined path length (typically 1 cm).[17]
-
Record a baseline spectrum of the pure solvent.
-
Record the spectrum of the sample solution.
-
The absorbance spectrum is obtained by subtracting the solvent baseline from the sample spectrum.
-
Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for air-sensitive samples, a Nujol mull can be prepared in a glovebox.
-
Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.
-
-
Measurement:
-
Record a background spectrum of the empty sample holder (for KBr) or the pure solvent (for solution).
-
Record the spectrum of the sample.
-
The final spectrum is reported in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, acetonitrile).
-
Ionization Method: The choice of ionization method depends on the volatility and stability of the compound. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for less stable or non-volatile derivatives.[18]
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.
Data Interpretation Logic
The characterization of a novel this compound derivative is a process of systematically integrating data from multiple spectroscopic techniques.
Caption: Logical workflow for the interpretation of spectroscopic data to elucidate the structure of a this compound derivative.
By following the protocols and interpretation guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently characterize novel this compound derivatives, paving the way for their application in various scientific and technological fields.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. Boron NMR Spectroscopy - Magritek [magritek.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Boron NMR [chem.ch.huji.ac.il]
- 17. researchgate.net [researchgate.net]
- 18. web.uvic.ca [web.uvic.ca]
Unveiling the Reactivity of the Borabenzene Ring: A Technical Guide for Researchers
An in-depth exploration into the synthesis, reactivity, and electronic nature of the borabenzene ring, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this unique heteroaromatic system.
The this compound ring, a benzene (B151609) analogue where a carbon atom is replaced by boron, presents a fascinating case study in aromaticity and reactivity.[1] Unlike its all-carbon counterpart, free this compound is highly unstable due to the electron-deficient nature of the boron atom, making it a potent Lewis acid.[2] This inherent reactivity has driven extensive research into its stabilization through the formation of adducts with Lewis bases and its subsequent chemical transformations. This guide provides a detailed overview of the synthesis of this compound adducts, their key reactions with a focus on Diels-Alder cycloadditions, and the influence of substituents on their chemical behavior.
Synthesis of this compound Adducts: A Facile Three-Step Approach
The most common and efficient method for the synthesis of neutral this compound-ligand complexes involves a three-step sequence starting from commercially available 1-(trimethylsilyl)-1,4-pentadiyne.[1] This method allows for the preparation of a variety of adducts with ligands such as pyridine (B92270), 2,6-lutidine, triethylamine (B128534) (NEt3), trimethylphosphine (B1194731) (PMe3), and tert-butyl isocyanide (CN-t-Bu).
Experimental Protocol: Synthesis of this compound-Pyridine Adduct
Step 1: Synthesis of 1,1-Dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene
-
Reagents: 1-(trimethylsilyl)-1,4-pentadiyne, Dibutyltin (B87310) dihydride (Bu2SnH2), Toluene (B28343).
-
Procedure: A solution of 1-(trimethylsilyl)-1,4-pentadiyne and dibutyltin dihydride in toluene is refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the toluene is removed under reduced pressure, and the resulting crude stannacycle is purified by distillation or chromatography.
Step 2: Synthesis of 1-Chloro-4-(trimethylsilyl)boracyclohexa-2,5-diene
-
Reagents: 1,1-Dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene, Boron trichloride (B1173362) (BCl3), Pentane (B18724).
-
Procedure: The purified stannacycle is dissolved in pentane and cooled to -78 °C. A solution of boron trichloride in pentane is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The solvent and volatile byproducts are removed under vacuum to yield the boracyclohexa-2,5-diene derivative.
Step 3: Synthesis of this compound-Pyridine Adduct
-
Reagents: 1-Chloro-4-(trimethylsilyl)boracyclohexa-2,5-diene, Pyridine.
-
Procedure: The crude 1-chloro-4-(trimethylsilyl)boracyclohexa-2,5-diene is dissolved in pyridine at room temperature. The reaction results in the elimination of trimethylsilyl (B98337) chloride (Me3SiCl) and the formation of the stable this compound-pyridine adduct. The excess pyridine can be removed under vacuum, and the product can be purified by crystallization.
Reactivity of the this compound Ring
The reactivity of the this compound ring is dominated by its electron-deficient nature. While the free this compound is too reactive to be isolated, its Lewis base adducts, particularly the pyridine adduct, serve as stable precursors for exploring its chemical transformations.
Diels-Alder Reactions: A Key Transformation
The this compound-pyridine adduct behaves as a diene in Diels-Alder reactions, readily reacting with various dienophiles to form bicyclic products.[2] This reactivity provides a powerful tool for the construction of complex boron-containing polycyclic systems.
Mechanism of the Diels-Alder Reaction:
Computational studies on the Diels-Alder reaction between the this compound-pyridine adduct and acetylene (B1199291) reveal a concerted, asynchronous mechanism.[3] The formation of the boron-carbon bond precedes the formation of the carbon-carbon bond. This process can be visualized as a sequence of changes in electron localization, highlighting the unique role of the boron atom in the cycloaddition.
Quantitative Data on Diels-Alder Reactions
The yields and stereoselectivity of Diels-Alder reactions of this compound adducts are influenced by the nature of the dienophile and any substituents on the this compound ring. While comprehensive quantitative data for a wide range of substituted borabenzenes is still an active area of research, some examples are provided below.
| This compound Adduct | Dienophile | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| This compound-pyridine | Dimethyl acetylenedicarboxylate | Borabarrelene derivative | High | N/A | [4] |
| This compound-pyridine | N-Phenylmaleimide | Bicyclic adduct | - | - | [5] |
| Substituted this compound | Various Alkenes | Substituted bicyclic adducts | - | - | [6] |
Experimental Protocol: Diels-Alder Reaction of this compound-Pyridine Adduct with a Dienophile
-
Reagents: this compound-pyridine adduct, Dienophile (e.g., dimethyl acetylenedicarboxylate, maleic anhydride), Solvent (e.g., toluene, xylene).
-
Procedure: The this compound-pyridine adduct is dissolved in an appropriate solvent. The dienophile is added to the solution, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or crystallization. The specific reaction time and temperature will depend on the reactivity of the dienophile.
Influence of Substituents on Reactivity
The introduction of substituents onto the this compound ring can significantly modulate its electronic properties and, consequently, its reactivity. Electron-donating groups (EDGs) are expected to increase the electron density on the ring, potentially decreasing its Lewis acidity and altering its reactivity in cycloaddition reactions. Conversely, electron-withdrawing groups (EWGs) would further enhance the electron-deficient nature of the ring, likely increasing its reactivity towards nucleophiles and in certain pericyclic reactions.
A systematic study of substituent effects on the Diels-Alder reactivity of this compound is an area ripe for further investigation. Computational studies can provide valuable insights into how substituents influence the frontier molecular orbitals (HOMO and LUMO) of the this compound system, thereby affecting the kinetics and thermodynamics of the cycloaddition.
This compound in Drug Development
The unique electronic properties and reactivity of the this compound core make it an intriguing scaffold for medicinal chemistry and drug development. Boron-containing compounds have shown promise in various therapeutic areas, and the ability to functionalize the this compound ring through reactions like the Diels-Alder cycloaddition opens up avenues for creating diverse molecular architectures for biological screening.
Conclusion
The this compound ring, despite its inherent instability in a free state, offers a rich and diverse chemistry when stabilized as a Lewis base adduct. The facile three-step synthesis provides ready access to these valuable building blocks. The propensity of this compound adducts to undergo Diels-Alder reactions allows for the construction of complex, boron-containing polycyclic molecules. Further exploration of the influence of substituents on the reactivity of the this compound ring will undoubtedly unlock new synthetic methodologies and applications for this unique heteroaromatic system, with potential impacts in materials science and drug discovery.
References
- 1. Collection - Chemistry of this compound:â Efficient and General Synthesis of New Neutral this compoundâLigand Complexes - Organometallics - Figshare [acs.figshare.com]
- 2. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 5. Diels–Alder reactions for carbon material synthesis and surface functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
Borabenzene and its Anionic Counterpart: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of borabenzene and its corresponding boratabenzene anion, two classes of boron-containing aromatic compounds that have garnered significant interest in synthetic and medicinal chemistry. This compound, the boron-containing analogue of benzene (B151609), is a highly reactive, electron-deficient species that is typically isolated as a stable adduct with a Lewis base. The boratabenzene anion, a six-π-electron aromatic system, is isoelectronic with benzene and exhibits greater stability. This document details the synthesis, structure, reactivity, and spectroscopic properties of these compounds, with a focus on their interrelationship. Experimental protocols for key synthetic transformations and quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound (C₅H₅B) is a heterocyclic aromatic compound in which a carbon atom of benzene is replaced by a boron atom. This substitution results in an electron-deficient ring system with significant Lewis acidity at the boron center, rendering free this compound highly unstable.[1] Consequently, this compound is typically stabilized and studied as an adduct with a Lewis base, such as pyridine (B92270) or trimethylphosphine.[2]
The reduction of a neutral this compound adduct or the deprotonation of a boracyclohexadiene precursor leads to the formation of the boratabenzene anion ([C₅H₅BH]⁻).[3][4] This anion is a robust six-π-electron aromatic system, isoelectronic with benzene, and has found extensive application as a ligand in organometallic chemistry.[1][5] The relationship between the neutral, Lewis acidic this compound and the stable, aromatic boratabenzene anion is a central theme in the chemistry of these fascinating heterocycles.
Synthesis
Synthesis of this compound Adducts
A common and efficient route to neutral this compound-ligand complexes involves a three-step synthesis starting from commercially available 1-(trimethylsilyl)-1,4-pentadiyne.[3]
A versatile precursor for this compound adducts is 1-chloro-2-(trimethylsilyl)-1-boracyclohexa-2,5-diene. This compound reacts with various Lewis bases, such as pyridine, to yield the corresponding this compound adducts.[6]
Synthesis of Boratabenzene Anion
The boratabenzene anion is readily accessible through the conversion of neutral this compound complexes.[3][4] For instance, the treatment of a this compound-trimethylphosphine adduct with a suitable hydride source can afford the 1-H-boratabenzene anion.
Another synthetic strategy involves the deprotonation of dihydroborinine precursors. For example, 1-(dimethylamino)-3-methylene-1,2,3,6-tetrahydroborinines can be metalated with lithium diisopropylamide (LDA) to yield lithium 1-(dimethylamino)boratabenzene salts.[7][8]
Structural and Spectroscopic Properties
The structural and spectroscopic characteristics of this compound and the boratabenzene anion provide crucial insights into their electronic nature and aromaticity.
Structural Data
Computational studies reveal that while the boratabenzene anion maintains a nearly hexagonal geometry, this compound itself exhibits a distorted hexagonal structure with a wide C-B-C angle of approximately 140.8°.[1] The C-B bond length in this compound is shorter (around 1.436 Å), suggesting some double bond character, whereas in the boratabenzene anion, it is longer (around 1.518 Å), indicative of a single bond.[1]
Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound and Boratabenzene Anion.
| Parameter | This compound (calculated) | Boratabenzene Anion (calculated) |
| C-B Bond Length | 1.436 | 1.518 |
| C-B-C Angle | 140.8 | - |
Data obtained from computational studies.[1]
X-ray crystallography of transition metal complexes of boratabenzene has provided valuable experimental structural data. For example, in various chromium, molybdenum, and tungsten carbonyl complexes, the boratabenzene ligand coordinates in an η⁶ fashion, with distinct metal-boron and metal-carbon bond distances.[9]
Table 2: Selected Bond Distances (Å) in Boratabenzene-Metal Carbonyl Complexes.
| Complex | M-B | M-C (average) |
| 1Cr (anion) | 2.369(2) | 2.227 |
| 1Mo (anion) | 2.511(3) | 2.380 |
| 1W (anion) | 2.502(4) | 2.368 |
| 2Mo (anion) | 2.473(2) | 2.426 |
| 2W (anion) | 2.458(4) | 2.417 |
Data from X-ray crystallography of substituted boratabenzene complexes.[9]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound and boratabenzene derivatives.
-
¹¹B NMR: The ¹¹B NMR chemical shift is highly indicative of the boron atom's coordination environment. In this compound adducts, the boron signal appears further downfield compared to the corresponding boratabenzene anion, reflecting the increased electron density at the boron center in the anionic species. For instance, the in-situ ¹¹B NMR of a boratabenzene ligand L1 showed a signal at 37.4 ppm, which shifted upfield to 27.0 ppm, 29.5 ppm, and 28.5 ppm upon complexation with Cr, Mo, and W respectively.[10]
-
¹H NMR: The proton NMR spectra of this compound adducts and boratabenzene anions exhibit characteristic signals for the ring protons. In some cases, broad signals for substituents on the boron atom are observed at room temperature, which resolve at lower temperatures, suggesting restricted rotation around the B-substituent bond.[10]
-
¹³C NMR: The ¹³C NMR spectra provide information about the carbon framework of the ring. In boratabenzene-metal carbonyl complexes, the carbonyl resonances are sensitive to the electron-donating ability of the boratabenzene ligand.[10]
Table 3: Representative NMR Data for this compound and Boratabenzene Derivatives.
| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) |
| Boratabenzene Ligand (L1) | ¹¹B | 37.4 |
| 1Cr (anion) | ¹¹B | 27.0 |
| 1Mo (anion) | ¹¹B | 29.5 |
| 1W (anion) | ¹¹B | 28.5 |
| 1Cr (anion) | ¹³C (CO) | 241.9 |
| 1Mo (anion) | ¹³C (CO) | 232.4 |
| 1W (anion) | ¹³C (CO) | 223.4 |
Data for a substituted boratabenzene ligand (L1) and its group 6 metal carbonyl complexes.[10]
Aromaticity
The aromaticity of this compound and the boratabenzene anion has been a subject of considerable theoretical and experimental investigation. Both species possess a cyclic, planar structure with six π-electrons, fulfilling Hückel's rule for aromaticity.
Computational studies using the Nucleus-Independent Chemical Shift (NICS) method provide a quantitative measure of aromaticity. NICS values are calculated at the center of the ring, with negative values indicating aromatic character. Both this compound and the boratabenzene anion exhibit negative NICS values, confirming their aromatic nature. However, the degree of aromaticity can be influenced by factors such as fusion to other ring systems. For example, the aromaticity of this compound is retained when fused to a 2D aromatic polycyclic aromatic hydrocarbon (PAH), but is lost when fused to a 3D carborane.[11]
Table 4: Calculated Aromaticity Indices for this compound and Boratabenzene Anion.
| System | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| This compound | 0.848 | - | - |
| Boratabenzene Anion | 0.687 | - | - |
HOMA (Harmonic Oscillator Model of Aromaticity) values from reference[1]. NICS values are generally negative for aromatic systems, but specific calculated values were not provided in a readily comparable table in the initial search results.
Reactivity
This compound
The electron-deficient nature of this compound governs its reactivity. It readily reacts with Lewis bases to form stable adducts. A significant reaction of this compound adducts is their participation in Diels-Alder reactions with electron-deficient alkynes.[2] For example, the pyridine adduct of this compound reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a [4+2] cycloaddition to form a 1-borabarrelene derivative.[8][12]
Boratabenzene Anion
The boratabenzene anion is a versatile ligand in organometallic chemistry, capable of forming stable complexes with a wide range of transition metals.[3][9] These complexes have shown promise as catalysts in various organic transformations.[9]
Experimental Protocols
Synthesis of this compound-Pyridine Adduct
This protocol is a general representation based on available literature. Specific quantities and conditions may vary.
To a solution of 1-chloro-2-(trimethylsilyl)-1-boracyclohexa-2,5-diene in a suitable anhydrous solvent (e.g., hexane) under an inert atmosphere, an equimolar amount of pyridine is added dropwise at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The solvent is then removed under vacuum, and the resulting crude product is purified by crystallization or chromatography to yield the this compound-pyridine adduct.
Synthesis of Lithium 1-H-Boratabenzene
This protocol is a general representation based on available literature. Specific quantities and conditions may vary.
A solution of a this compound-trimethylphosphine adduct in anhydrous tetrahydrofuran (B95107) (THF) is treated with a hydride source, such as lithium aluminum hydride, at room temperature under an inert atmosphere. The reaction is monitored for completion by NMR spectroscopy. Upon completion, the solvent is removed in vacuo, and the resulting lithium 1-H-boratabenzene can be isolated and purified by crystallization.
Diels-Alder Reaction of this compound-Pyridine Adduct
This protocol is a general representation based on available literature. Specific quantities and conditions may vary.
A solution of the this compound-pyridine adduct in an inert solvent (e.g., toluene) is treated with an equimolar amount of an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate. The reaction mixture is heated to reflux for several hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the corresponding 1-borabarrelene derivative.
Visualizations
Relationship between this compound and Boratabenzene Anion
Caption: Relationship between this compound, its stable adduct, and the boratabenzene anion.
Synthesis of this compound Adduct and Boratabenzene Anion
Caption: General synthetic workflows for this compound adducts and the boratabenzene anion.
Diels-Alder Reaction of this compound
Caption: Schematic of the Diels-Alder reaction of a this compound adduct.
Conclusion
This compound and the boratabenzene anion represent a fundamentally important class of boron-containing heterocycles. The inherent Lewis acidity and instability of this compound are elegantly overcome through the formation of stable Lewis base adducts, which serve as valuable precursors to the aromatic and more stable boratabenzene anion. The rich coordination chemistry of the boratabenzene anion and the unique reactivity of this compound adducts continue to provide exciting opportunities for the development of novel catalysts, ligands, and functional materials. This guide provides a foundational understanding and practical data to aid researchers in the exploration and application of these versatile compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 4. Collection - Electron-Donating Properties of Boratabenzene Ligands - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. CN114057783A - Preparation method of lithium bis (oxalato) borate - Google Patents [patents.google.com]
- 6. 1,1-Bis(N-methylimidazole)-2-(trimethylsilyl)-1-boracyclohexa-1,4-diene chloride: a stable intermediate or tangent en route to 1-(N-methylimidazole)this compound? [openresearch-repository.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dichotomy of Aromaticity and Reactivity: A Technical Guide to the Role of π-Electrons in Borabenzene
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Borabenzene (C₅H₅B), the boron-containing isoelectronic analogue of benzene (B151609), presents a fascinating case study in the principles of aromaticity and chemical reactivity. While possessing a cyclic, planar structure with a complete π-electron sextet, it is a hypothetical molecule, too reactive for isolation under normal conditions. This guide provides an in-depth technical analysis of the pivotal role of π-electrons in defining this compound's aromatic character, a feature that is paradoxically overshadowed by its extreme electrophilicity. We will dissect the molecular orbital structure, present quantitative computational data on aromaticity indices, detail relevant experimental and computational protocols, and explore the structure-property relationships that make this compound a molecule of significant theoretical and synthetic interest.
Introduction: The this compound Conundrum
The concept of aromaticity, epitomized by benzene (C₆H₆), describes a state of exceptional thermodynamic stability and unique reactivity conferred by a cyclic, planar, and fully conjugated system of 4n+2 π-electrons. This compound, which substitutes a carbon atom in the benzene ring with a boron atom, satisfies Hückel's rule with six π-electrons and is computationally confirmed to be a planar singlet in its ground state.[1] This adherence to the fundamental rules of aromaticity suggests a stability akin to benzene.
However, this compound has never been isolated as a free molecule.[2] Its existence is inferred from trapping experiments, where it is stabilized as an adduct with Lewis bases (e.g., pyridine, dinitrogen), and from extensive computational modeling.[1][2] This transient nature points to a high degree of reactivity that seemingly contradicts its aromatic classification. This document aims to resolve this dichotomy by examining the distinct roles of this compound's π- and σ-electron systems.
The π-Electron System: The Source of Aromaticity
Like benzene, this compound features a ring of sp²-hybridized atoms, each contributing one p-orbital to the π-system. The five carbon atoms each contribute one electron, and the sp²-hybridized boron atom contributes its empty p-orbital, which is populated by an electron from the π-system, completing the sextet. Quantum-chemical calculations confirm that ground state this compound has three doubly occupied molecular orbitals of π symmetry.[1]
The delocalization of these six π-electrons over the six-membered ring is the source of this compound's aromatic character. This is quantitatively supported by several computed aromaticity indices.
Quantitative Aromaticity Indices
Multiple computational methods are employed to quantify the degree of aromaticity. These are broadly categorized into geometric, electronic, and magnetic criteria. While specific Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE) values for free this compound are not prominently reported in literature, data from geometric (HOMA) and electronic (MCI) indices strongly support its aromatic nature.[3] For context, comparative NICS and ASE values for benzene and the related inorganic analogue, borazine (B1220974) (B₃N₃H₆), are provided.
Table 1: Geometric and Electronic Aromaticity Indices for this compound
| Compound | HOMA (a.u.) | MCI (a.u.) |
| This compound | 0.848 | 0.050 |
| Boratabenzene Anion | 0.687 | 0.030 |
| Data sourced from computational studies at the ZORA-BLYP-D3(BJ)/TZ2P level of theory.[4] |
The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on bond length equalization, with a value of 1 indicating a fully aromatic system. The Multi-Center Index (MCI) quantifies cyclic delocalization.
Table 2: Comparison of Magnetic (NICS) and Energetic (ASE) Aromaticity Indices for Benzene and Borazine
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | ASE (kcal/mol) |
| Benzene | -8.0 | -10.2 | -34.86 |
| Borazine | -14.5 (π) / +26.2 (σ) | -29.3 (π) / +17.3 (σ) | -10.0 |
| Note: These values are for benzene and borazine, not this compound, and are provided for context on the scale of these indices. NICS values are calculated at the B3LYP/6-311+G* level. ASE for benzene is based on isomerization reactions.*[5][6] |
The σ-Electron System: The Locus of Reactivity
The key to understanding this compound's high reactivity lies not in its stabilizing π-system, but in its σ-framework. Computational studies have consistently shown that the Lowest Unoccupied Molecular Orbital (LUMO) of this compound is not a π* orbital, as in benzene, but rather a low-lying σ* orbital.[1] This σ* LUMO is largely localized on the electron-deficient boron atom, making it a powerful σ-acceptor, or Lewis acid.
This feature explains why this compound is so susceptible to nucleophilic attack at the boron center and readily forms stable adducts with Lewis bases. The formation of the this compound-pyridine adduct, for instance, is highly exothermic with a calculated reaction energy of -52.2 kcal/mol.[7]
References
- 1. In-Depth Theoretical Investigations of Borazine’s Aromaticity: Tailoring Electron Delocalization through Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. The hidden aromaticity in borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. poranne-group.github.io [poranne-group.github.io]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Computational Analysis of Borabenzene's Molecular Orbitals
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Borabenzene (C₅H₅B), the boron-containing isoelectronic analogue of benzene, presents a fascinating case study in theoretical and computational chemistry. Unlike the remarkably stable benzene, free this compound is a hypothetical molecule characterized by high reactivity, making its experimental isolation and characterization challenging. Computational analysis, therefore, stands as an indispensable tool for elucidating its unique electronic structure, molecular orbitals, and reactivity. This guide provides an in-depth overview of the computational methodologies employed to study this compound, a detailed analysis of its molecular orbitals, and a summary of the key findings that explain its properties.
Computational Methodologies
The theoretical investigation of this compound requires robust quantum chemical methods to accurately describe its geometry and electronic properties. The primary workflow involves geometry optimization to identify a stable structure, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1] A variety of ab initio and density functional theory (DFT) methods have been successfully applied.
Key computational approaches include:
-
Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy. Functionals such as B3LYP, M06, and M06-2X have been employed to study this compound and its adducts.[2]
-
Ab Initio Methods: These methods, based on first principles, provide high accuracy. Commonly used ab initio techniques for this compound include:
-
Hartree-Fock (HF) theory.
-
Møller-Plesset perturbation theory (e.g., MP2).
-
Coupled Cluster methods (e.g., CCSD).
-
Multi-configurational methods like CASSCF and CASPT2, which are important for correctly describing excited states.
-
Basis Sets: The choice of basis set is crucial for obtaining reliable results. A basis set is a set of mathematical functions used to construct the molecular orbitals.[3] For this compound, studies have utilized a range of basis sets, from minimal ones like STO-3G to more extensive and flexible ones like 4-31G, 6-311G**, and the correlation-consistent series (e.g., aug-cc-pVTZ), which include polarization and diffuse functions for greater accuracy.[4][5]
The general computational workflow is depicted below.
References
Methodological & Application
Facile Three-Step Synthesis of Neutral Borabenzene Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a facile, three-step synthesis of neutral borabenzene complexes. This synthetic route offers an efficient and versatile method for accessing a range of this compound adducts, which are of growing interest in medicinal chemistry and drug development due to their unique electronic properties and potential as pharmacophores. The protocols outlined below start from the commercially available 1-(trimethylsilyl)-1,4-pentadiyne and yield neutral this compound complexes with various Lewis base ligands.
Introduction
This compound, a boron-containing analogue of benzene, is an electron-deficient aromatic system.[1] While the parent this compound is highly reactive, its coordination to a Lewis base results in stable, neutral complexes.[1] These complexes have garnered significant attention for their potential applications in materials science and as novel scaffolds in drug design. The synthetic pathway detailed herein provides a reliable and straightforward method for the preparation of these valuable compounds in good yields.[2]
Overall Synthetic Workflow
The synthesis is a three-step process starting from 1-(trimethylsilyl)-1,4-pentadiyne. The general workflow involves the formation of a stannacyclohexadiene intermediate, followed by transmetalation with a boron halide, and finally, an elimination reaction in the presence of a Lewis base to afford the desired neutral this compound complex.
Caption: General three-step synthesis workflow.
Experimental Protocols
Step 1: Synthesis of 1,1-Dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene
This step involves the hydrostannation of 1-(trimethylsilyl)-1,4-pentadiyne with dibutyltin (B87310) dihydride.
Materials:
-
1-(Trimethylsilyl)-1,4-pentadiyne
-
Dibutyltin dihydride (Bu₂SnH₂)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-(trimethylsilyl)-1,4-pentadiyne in anhydrous toluene.
-
Add dibutyltin dihydride (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude 1,1-dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene. The product is often used in the next step without further purification.
Step 2: Synthesis of 1-Chloro-4-(trimethylsilyl)boracyclohexa-2,5-diene
This step involves the transmetalation of the stannacyclohexadiene intermediate with boron trichloride (B1173362).
Materials:
-
1,1-Dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene
-
Boron trichloride (BCl₃) solution (e.g., 1.0 M in hexanes or CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the crude 1,1-dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron trichloride (1.0 equivalent) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
The formation of a precipitate (dibutyltin dichloride) will be observed.
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 1-chloro-4-(trimethylsilyl)boracyclohexa-2,5-diene. This product is moisture-sensitive and should be used immediately in the next step.
Step 3: Synthesis of Neutral this compound-Ligand Complexes
This final step involves the reaction of the boracyclohexadiene intermediate with a Lewis base to form the stable neutral this compound complex.
Materials:
-
1-Chloro-4-(trimethylsilyl)boracyclohexa-2,5-diene
-
Lewis Base (e.g., pyridine, 2,6-lutidine, triethylamine, trimethylphosphine, tert-butyl isocyanide)
-
Anhydrous solvent (e.g., dichloromethane, pentane, or neat Lewis base)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the crude 1-chloro-4-(trimethylsilyl)boracyclohexa-2,5-diene in a minimal amount of an appropriate anhydrous solvent or neat Lewis base.
-
Add the Lewis base (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by NMR spectroscopy.
-
The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent and any excess Lewis base under reduced pressure.
-
The resulting crude product can be purified by crystallization or sublimation to yield the pure neutral this compound-ligand complex.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various neutral this compound complexes.
Table 1: Reaction Yields
| Ligand (L) | Product | Overall Yield (%) |
| Pyridine | C₅H₅B-NC₅H₅ | ~70% |
| 2,6-Lutidine | C₅H₅B-NC₇H₉ | ~65% |
| Triethylamine | C₅H₅B-N(C₂H₅)₃ | ~50% |
| Trimethylphosphine | C₅H₅B-P(CH₃)₃ | ~75% |
| tert-Butyl isocyanide | C₅H₅B-CN-t-Bu | ~60% |
Table 2: Selected NMR Spectroscopic Data (in C₆D₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| Intermediates | |||
| 1,1-Dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene | 7.0-5.8 (m, vinyl-H), 2.0-0.8 (m, Bu-H), 0.1 (s, SiMe₃) | 150-120 (vinyl-C), 40-10 (Bu-C), -1.0 (SiMe₃) | - |
| 1-Chloro-4-(trimethylsilyl)boracyclohexa-2,5-diene | 7.2-6.0 (m, vinyl-H), 0.05 (s, SiMe₃) | 145-125 (vinyl-C), -1.5 (SiMe₃) | ~60 (broad) |
| Final Products | |||
| C₅H₅B-NC₅H₅ | 8.5-7.0 (m, ring-H) | 150-120 (ring-C) | ~30 |
| C₅H₅B-P(CH₃)₃ | 7.0-5.5 (m, ring-H), 0.9 (d, PMe₃) | 140-110 (ring-C), 15 (d, PMe₃) | ~25 |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Applications in Drug Development
Neutral this compound complexes present a unique scaffold for medicinal chemists. The boron atom can engage in specific interactions with biological targets, such as forming dative bonds with nitrogen or oxygen atoms in amino acid residues.[3] The tunable nature of the Lewis base ligand allows for the modulation of the electronic properties and steric profile of the complex, enabling the optimization of binding affinity and selectivity. Boron-containing compounds have already shown promise in various therapeutic areas, including oncology and infectious diseases, and the facile synthesis of neutral this compound complexes opens new avenues for the exploration of this chemical space in drug discovery.[4][5]
Safety Precautions
-
All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are essential for the success of the reactions.
-
Dibutyltin dihydride and boron trichloride are toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Organotin compounds are toxic and should be handled with care. Dispose of tin-containing waste according to institutional guidelines.
References
- 1. 1,1-Bis(N-methylimidazole)-2-(trimethylsilyl)-1-boracyclohexa-1,4-diene chloride: a stable intermediate or tangent en route to 1-(N-methylimidazole)this compound? [openresearch-repository.anu.edu.au]
- 2. Collection - Chemistry of this compound:â Efficient and General Synthesis of New Neutral this compoundâLigand Complexes - Organometallics - Figshare [acs.figshare.com]
- 3. scispace.com [scispace.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. benchchem.com [benchchem.com]
Synthesis of Borabenzene-Pyridine Adducts via TMSCl Elimination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of borabenzene-pyridine adducts from boracyclohexadiene precursors through the elimination of trimethylsilyl (B98337) chloride (TMSCl). This compound adducts are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and structural analogy to biphenyls. The following protocols are based on established synthetic methodologies and are intended to guide researchers in the successful preparation and characterization of these valuable compounds.
Introduction
This compound, a boron-containing analogue of benzene, is an intriguing synthetic target that has yet to be isolated in its free form. However, its adducts with Lewis bases, such as pyridine (B92270), are stable and provide a gateway to exploring the chemistry of this unique aromatic system. The synthesis described herein involves the reaction of a 1-chloro-2-(trimethylsilyl)-boracyclohexadiene derivative with pyridine, which proceeds via the elimination of TMSCl to yield the desired this compound-pyridine adduct. This method offers a reliable route to these compounds, which can serve as key building blocks in the development of novel therapeutics and functional materials. Boron-containing compounds have shown promise in drug development, acting as enzyme inhibitors and possessing unique pharmacological properties. Pyridine scaffolds are also prevalent in pharmaceuticals, often improving solubility and bioavailability.
Reaction Principle
The core of this synthetic approach is the reaction of a suitably substituted 1-chloro-2-(trimethylsilyl)-boracyclohexadiene with a Lewis base, in this case, pyridine. The pyridine displaces the chloride at the boron center, and a subsequent intramolecular elimination of TMSCl leads to the formation of the aromatic this compound ring, stabilized as an adduct with pyridine.
Quantitative Data Summary
The following table summarizes typical yields and key characterization data for the synthesis of a 4-isopropylthis compound-pyridine adduct.
| Product | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | ¹¹B NMR (δ, ppm) |
| 4-isopropylthis compound-pyridine | 1-Chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene | Pyridine | Toluene (B28343) | 12 h | 80 °C | 85-95 | ~25.0 |
Experimental Protocol
Synthesis of 4-isopropylthis compound-pyridine adduct
This protocol details the synthesis of the 4-isopropylthis compound-pyridine adduct from 1-chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene.
Materials:
-
1-Chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Pentane (B18724) (anhydrous)
-
Celatom
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Cannula
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, add 1-chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene (1.0 eq) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (40 mL) to the flask to dissolve the starting material.
-
Reagent Addition: While stirring, add anhydrous pyridine (1.2 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C. Let the reaction proceed with stirring for 12 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the residue with anhydrous pentane (3 x 20 mL) to remove any unreacted starting materials and byproducts.
-
-
Purification:
-
The resulting solid is the desired 4-isopropylthis compound-pyridine adduct.
-
For higher purity, the solid can be recrystallized from a minimal amount of hot toluene.
-
-
Characterization:
-
The purified product should be characterized by ¹H, ¹³C, and ¹¹B NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound-pyridine adducts.
Chemical Reaction Mechanism
Caption: Simplified mechanism of this compound-pyridine adduct formation.
Safety Precautions
-
All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques, as the starting materials and products can be sensitive to air and moisture.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all solvents and reagents in a well-ventilated fume hood.
-
Pyridine is flammable and toxic; handle with care.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can lead to decomposition of the starting material and product. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.
-
Impure Product: Thorough washing with pentane is crucial to remove non-polar impurities. If the product is still impure, recrystallization or column chromatography may be necessary.
These protocols and notes are intended to serve as a comprehensive guide for the synthesis of this compound-pyridine adducts. Researchers are encouraged to adapt and optimize these procedures for their specific applications.
Experimental protocol for the synthesis of 1-H-boratabenzene.
For Researchers, Scientists, and Drug Development Professionals
Application Note
1-H-Boratabenzene, an aromatic heterocyclic organic compound, is the boron analog of benzene (B151609). Its unique electronic structure, featuring a boron atom within the six-membered aromatic ring, imparts distinct chemical properties that make it a valuable ligand in organometallic chemistry and a potential building block in the synthesis of novel therapeutic agents. The boratabenzene anion is isoelectronic with benzene and the cyclopentadienyl (B1206354) anion, allowing it to form stable sandwich and half-sandwich complexes with various transition metals. These metal complexes have shown promise in catalysis and materials science. This document provides a detailed experimental protocol for the synthesis of the parent 1-H-boratabenzene, isolated as its lithium salt. The synthesis follows a multi-step route commencing from 1,4-pentadiyne, proceeding through key stannacyclohexadiene and boracyclohexadiene intermediates.
Experimental Protocols
The synthesis of lithium 1-H-boratabenzene is a multi-step process that requires anhydrous and anaerobic conditions. The overall workflow involves the formation of a tin precursor, a tin-boron exchange reaction, reduction of the resulting boron halide, and finally, deprotonation to yield the aromatic boratabenzene anion.
Part 1: Synthesis of 1,1-Dibutyl-1,4-dihydro-1-stannacyclohexa-2,5-diene
This procedure begins with the hydrostannation of 1,4-pentadiyne.
Materials:
-
1,4-Pentadiyne
-
Dibutyltin (B87310) dihydride (Bu₂SnH₂)
-
Anhydrous, deoxygenated solvent (e.g., pentane (B18724) or hexane)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of 1,4-pentadiyne in the chosen anhydrous solvent is prepared in a Schlenk flask.
-
The flask is cooled in an appropriate bath (e.g., -78 °C, dry ice/acetone).
-
A solution of dibutyltin dihydride in the same solvent is added dropwise to the cooled 1,4-pentadiyne solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
-
The solvent is removed under vacuum to yield crude 1,1-dibutyl-1,4-dihydro-1-stannacyclohexa-2,5-diene, which can be purified by vacuum distillation.
Part 2: Synthesis of 1-Chloro-1-boracyclohexa-2,5-diene
This step involves a tin-boron exchange reaction.
Materials:
-
1,1-Dibutyl-1,4-dihydro-1-stannacyclohexa-2,5-diene
-
Boron trichloride (B1173362) (BCl₃)
-
Anhydrous, deoxygenated solvent (e.g., pentane or hexane)
-
Schlenk line and glassware
Procedure:
-
A solution of 1,1-dibutyl-1,4-dihydro-1-stannacyclohexa-2,5-diene in an anhydrous solvent is prepared in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
A solution of boron trichloride in the same solvent is added dropwise to the cooled stannacyclohexadiene solution. A precipitate of dibutyltin dichloride (Bu₂SnCl₂) will form.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The precipitate is removed by filtration under inert atmosphere.
-
The solvent is carefully removed from the filtrate under reduced pressure to yield 1-chloro-1-boracyclohexa-2,5-diene. This product is often used in the next step without further purification due to its sensitivity.
Part 3: Synthesis of 1-H-Boracyclohexa-2,5-diene
This is a reduction step to replace the chloro group with a hydride.
Materials:
-
1-Chloro-1-boracyclohexa-2,5-diene
-
A suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH))
-
Anhydrous, deoxygenated solvent (e.g., diethyl ether or THF)
-
Schlenk line and glassware
Procedure:
-
A solution of 1-chloro-1-boracyclohexa-2,5-diene in an anhydrous ethereal solvent is prepared under an inert atmosphere and cooled to an appropriate temperature (e.g., -78 °C).
-
A solution or slurry of the reducing agent in the same solvent is added slowly to the boracyclohexadiene solution.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is carefully quenched, and the product is extracted.
-
The solvent is removed under vacuum to yield 1-H-boracyclohexa-2,5-diene.
Part 4: Synthesis of Lithium 1-H-Boratabenzene
The final step is the deprotonation of the 1-H-boracyclohexa-2,5-diene.
Materials:
-
1-H-Boracyclohexa-2,5-diene
-
A strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or tert-butyllithium)
-
Anhydrous, deoxygenated solvent (e.g., THF or diethyl ether)
-
Schlenk line and glassware
Procedure:
-
A solution of 1-H-boracyclohexa-2,5-diene in an anhydrous ethereal solvent is prepared under an inert atmosphere and cooled to -78 °C.
-
A solution of the lithium base is added dropwise to the cooled boracyclohexadiene solution.
-
The reaction mixture is stirred at low temperature for a period to ensure complete deprotonation.
-
The resulting solution of lithium 1-H-boratabenzene can be used in situ for further reactions or the product can be isolated by removal of the solvent under vacuum. The yield of this final step is reported to be greater than 95% by NMR analysis.
Data Presentation
The following table summarizes the key quantitative data for the final product, lithium 1-H-boratabenzene.
| Parameter | Value |
| Yield | >95% (by NMR) |
| ¹H NMR (d₈-THF) | δ 7.4 (dd, 2H, J = 10.2, 7.4 Hz, meta H), 6.57 (ddt, 2H, J₁ = 10.2 Hz, J₂ = 4.8 Hz, J₃ = 1.4 Hz, ortho H), 6.21 (td, 1H, J₁ = 7.1 Hz, J₂ = 1.4 Hz, para H), 5.5-4.0 (br, 1H, B-H)[1] |
| ¹³C NMR (75 MHz, d₈-THF) | δ 133.3, 128.2 (br), 111.8[1] |
| ¹¹B NMR | Approximately δ 30-35 ppm (Estimated based on related boratabenzene anions) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Lithium 1-H-Boratabenzene.
Caption: Logical relationship of the multi-step synthesis of 1-H-Boratabenzene.
References
Application Notes and Protocols: Borabenzene in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borabenzene, an isoelectronic analogue of benzene (B151609) where a CH group is replaced by a boron atom, has emerged as a versatile building block in organic synthesis. Its unique electronic properties, particularly when stabilized as a Lewis base adduct, allow it to participate in various cycloaddition reactions. This document provides detailed application notes and protocols for the utilization of pyridine-borabenzene adducts as dienes in Diels-Alder [4+2] cycloaddition reactions. These reactions offer a powerful method for the construction of novel boron-containing bicyclic structures, such as 1-borabarrelenes, which are of interest in materials science and as precursors to complex molecular architectures.
Reaction Principle
The pyridine (B92270) adduct of this compound behaves as an electron-rich diene in Diels-Alder reactions, readily reacting with electron-deficient dienophiles. The reaction proceeds in a concerted fashion, leading to the formation of a six-membered ring and the creation of two new carbon-boron and carbon-carbon single bonds. The pyridine ligand remains coordinated to the boron atom throughout the reaction, stabilizing the resulting borabarrelene adduct.
Reaction Pathway
Caption: General schematic of the Diels-Alder reaction of a pyridine-borabenzene adduct.
Experimental Protocols
Protocol 1: Synthesis of Pyridine-Borabenzene Adduct
This protocol is a prerequisite for the subsequent Diels-Alder reactions.
Workflow for Pyridine-Borabenzene Synthesis
Caption: Workflow for the synthesis of the pyridine-borabenzene adduct.
Materials:
-
1,4-Pentadiyne
-
n-Butyllithium (n-BuLi)
-
Dibutyltin dichloride (Bu₂SnCl₂)
-
Boron tribromide (BBr₃)
-
Pyridine
-
Anhydrous solvents (e.g., THF, hexanes)
Procedure:
-
Generation of the Stannacyclohexadiene Precursor: A solution of 1,4-pentadiyne in an anhydrous solvent is treated with two equivalents of n-BuLi at low temperature (-78 °C) to form the dianion. To this is added one equivalent of Bu₂SnCl₂ to yield the corresponding stannacyclohexadiene.
-
Tin-Boron Exchange: The stannacyclohexadiene is then treated with one equivalent of BBr₃ to facilitate a tin-boron exchange, generating the boracyclohexadiene derivative.
-
Formation of the Pyridine Adduct: The crude boracyclohexadiene is treated with an excess of pyridine to form the stable pyridine-borabenzene adduct.
-
Purification: The product is purified by crystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Diels-Alder Reaction with Dimethylacetylenedicarboxylate (DMAD)
Reaction:
Pyridine-Borabenzene + Dimethylacetylenedicarboxylate (DMAD) → Pyridine-1-borabarrelene-2,3-dicarboxylate
Materials:
-
Pyridine-borabenzene adduct
-
Dimethylacetylenedicarboxylate (DMAD)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine-borabenzene adduct in anhydrous toluene.
-
To this solution, add one equivalent of dimethylacetylenedicarboxylate (DMAD) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the desired 1-borabarrelene adduct as a crystalline solid.
Protocol 3: Diels-Alder Reaction with Benzyne (B1209423)
Reaction:
Pyridine-Borabenzene + Benzyne → Pyridine-1-borabenzobarrelene
Materials:
-
Pyridine-borabenzene adduct
-
Anthranilic acid
-
Isoamyl nitrite (B80452)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, dissolve the pyridine-borabenzene adduct in anhydrous DCE.
-
In a separate flask, prepare a solution of anthranilic acid in anhydrous DCE.
-
Heat the solution of the pyridine-borabenzene adduct to reflux.
-
Slowly and simultaneously, add the solution of anthranilic acid and a solution of isoamyl nitrite in anhydrous DCE to the refluxing mixture over a period of 1-2 hours. Caution: The generation of benzyne can be vigorous.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pyridine-1-borabenzobarrelene adduct.
Data Presentation
The following tables summarize the quantitative data for the characterization of the Diels-Alder adducts.
Table 1: Reaction Yields and Physical Properties
| Dienophile | Product Name | Yield (%) | Melting Point (°C) |
| Dimethylacetylenedicarboxylate | Pyridine-1-borabarrelene-2,3-dicarboxylate | >90 | Not reported |
| Benzyne | Pyridine-1-borabenzobarrelene | 40-50 | Not reported |
Table 2: Selected Spectroscopic Data
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| Pyridine-1-borabarrelene-2,3-dicarboxylate | Signals for pyridine and ester methyl groups | Signals for pyridine, ester carbonyls, and barrelene framework | Broad singlet |
| Pyridine-1-borabenzobarrelene | Signals for pyridine and aromatic protons | Signals for pyridine and aromatic carbons | Broad singlet |
Note: Detailed peak assignments and coupling constants can be found in the original research publications.
Logical Relationships in Synthesis and Characterization
Experimental Workflow
Caption: A generalized workflow from synthesis to characterization of this compound Diels-Alder adducts.
Conclusion
The Diels-Alder reaction of pyridine-borabenzene adducts provides an efficient and high-yielding route to novel boron-containing polycyclic compounds. The stability of the resulting 1-borabarrelene adducts, attributed to the increased Lewis acidity at the boron center, makes them promising candidates for further functionalization and incorporation into advanced materials. The protocols outlined in this document offer a practical guide for researchers to explore the synthetic utility of this compound in cycloaddition chemistry.
Application of Borabenzene Complexes in Organoboron Polymer Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of borabenzene complexes, specifically 9-borafluorene (B15495326) derivatives, in the synthesis of organoboron polymers. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the adoption and exploration of these novel materials in various research and development settings.
Application Notes
Organoboron polymers are a class of materials that incorporate boron atoms into their polymeric backbone, offering unique electronic, optical, and sensory properties. The inclusion of the electron-deficient boron center can significantly influence the polymer's LUMO level, leading to applications in organic electronics, chemical sensing, and catalysis. This compound complexes, as structural analogs of benzene, provide a versatile platform for the design and synthesis of novel conjugated and main-chain boron-containing polymers.
One of the most promising approaches for synthesizing polymers from this compound derivatives is through the ring-opening polymerization (ROP) of strained cyclic monomers. A key example is the oligomerization of 9-H-9-borafluorene, a dibenzoborole, which can be generated in situ. This process leads to the formation of main-chain boron-containing oligophenylenes. The reaction proceeds through the formation of dimers and higher-order oligomers, with the potential to control the product distribution through careful selection of reaction conditions.[1][2]
Another synthetic strategy involves the Yamamoto coupling of substituted 9-borafluorenes to produce poly(9-borafluorene) (P9BF) homopolymers.[3] This method allows for the creation of fully conjugated polymers where the boron atom is an integral part of the delocalized π-system. These polymers exhibit interesting photophysical properties, such as "turn-on" fluorescence sensing capabilities for analytes like ammonia (B1221849) vapor.[3]
The unique Lewis acidic nature of the boron center in these polymers also opens up possibilities for post-polymerization modification and the development of stimuli-responsive materials.
Experimental Protocols
Protocol 1: Ring-Opening Oligomerization of 9-H-9-Borafluorene
This protocol describes the in situ generation of 9-H-9-borafluorene and its subsequent ring-opening oligomerization to form main-chain boron-containing oligophenylenes.[1][2]
Materials:
-
9-Bromo-9-borafluorene
-
Triethylsilane (Et₃SiH)
-
Hexane (B92381) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
NMR tubes
Procedure:
-
In situ generation of 9-H-9-borafluorene:
-
In a glovebox, add 9-bromo-9-borafluorene to a Schlenk flask.
-
Dissolve the 9-bromo-9-borafluorene in anhydrous hexane or benzene.
-
Add an equimolar amount of triethylsilane to the solution at room temperature.
-
The reaction progress can be monitored by NMR spectroscopy, which will show the formation of 9-H-9-borafluorene dimers.[1]
-
-
Oligomerization:
-
For Pentamer Formation:
-
For Cyclic Dimer Formation:
-
-
Isolation and Characterization:
Protocol 2: Synthesis of Poly(9-borafluorene) Homopolymer via Yamamoto Coupling
This protocol outlines the synthesis of a substituted poly(9-borafluorene) homopolymer.[3]
Materials:
-
2,7-Dibromo-9-(substituted)-9-borafluorene monomer
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene (anhydrous)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Monomer Synthesis:
-
Synthesize the 2,7-dibromo-9-(substituted)-9-borafluorene monomer according to established literature procedures. The substituent on the boron atom is crucial for solubility and processability of the final polymer. A triisopropylphenyl group has been reported to be effective.[3]
-
-
Polymerization:
-
In a glovebox, equip a Schlenk flask with a magnetic stir bar.
-
Add Ni(COD)₂, 2,2'-bipyridine, and DMF to the flask.
-
Heat the mixture to 80 °C to form the active catalytic complex.
-
Add a solution of the 2,7-dibromo-9-(substituted)-9-borafluorene monomer in anhydrous toluene to the catalyst mixture.
-
Continue stirring at 80 °C for 48 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform (B151607) to remove catalyst residues and low molecular weight oligomers.
-
The final polymer is obtained by precipitation of the chloroform fraction into methanol.
-
-
Characterization:
-
The polymer structure can be confirmed by NMR spectroscopy.
-
Molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).
-
Optical and electronic properties can be investigated using UV-Vis and fluorescence spectroscopy, as well as cyclic voltammetry.[3]
-
Quantitative Data
| Polymerization Method | Monomer | Product | Reaction Conditions | Yield | Molecular Weight (Mₙ) | Polydispersity Index (PDI) | Reference |
| Ring-Opening Oligomerization | 9-H-9-Borafluorene (in situ) | Ring-Opened Pentamer | Hexane, Room Temperature, 1-4 months | Preparative | Oligomer | - | [1],[2] |
| Ring-Opening Oligomerization | 9-H-9-Borafluorene (in situ) | Cyclic Dimer | Toluene, Reflux | 25% (crystalline) | Dimer | - | [1],[2] |
| Yamamoto Coupling | Substituted 2,7-dibromo-9-borafluorene | Poly(9-borafluorene) Homopolymer (P9BF) | Ni(COD)₂, 2,2'-bipyridine, DMF/Toluene, 80 °C, 48h | Not specified | Not specified | Not specified | [3] |
Visualizations
Ring-Opening Polymerization of 9-H-9-Borafluorene
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Main-chain boron-containing oligophenylenes via ring-opening polymerization of 9-H-9-borafluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Poly(9-Borafluorene) Homopolymer: An Electron-Deficient Polyfluorene with "Turn-On" Fluorescence Sensing of NH3 Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Exchange Reactions in Borabenzene Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of new borabenzene complexes via ligand exchange reactions. The information is targeted toward researchers in organometallic chemistry, medicinal chemistry, and materials science.
Introduction
This compound, a boron-containing analogue of benzene, is a fascinating heterocyclic compound that has garnered significant interest due to its unique electronic properties and reactivity. This compound itself is highly reactive, but it can be stabilized through coordination with Lewis bases to form stable adducts. These adducts serve as versatile precursors for the synthesis of a wide array of novel this compound complexes through ligand exchange reactions. This methodology allows for the fine-tuning of the steric and electronic properties of the resulting complexes, making them promising candidates for applications in catalysis, materials science, and drug development.
The general principle involves the initial formation of a stable this compound-Lewis base adduct, which can then undergo a substitution reaction where the initial Lewis base is replaced by a different ligand. The equilibrium of this exchange is influenced by the relative donor strengths and steric bulk of the competing ligands.
Reaction Pathways and Mechanisms
The formation of new this compound complexes via ligand exchange typically proceeds through a two-step sequence. First, a this compound adduct is synthesized from a suitable precursor, such as a boracyclohexadiene. Subsequently, this adduct is treated with a new ligand, leading to the displacement of the original Lewis base.
Formation of the Initial this compound Adduct
A common route to this compound adducts involves the reaction of a 1-chloro-2-(trimethylsilyl)-boracyclohexadiene derivative with a Lewis base (L¹), such as pyridine (B92270) or trimethylphosphine (B1194731) (PMe₃). This reaction proceeds via the elimination of chlorotrimethylsilane (B32843) (TMSCl).[1][2]
Caption: Formation of an initial this compound-Lewis base adduct.
Ligand Exchange Reaction
The resulting this compound-L¹ adduct can then undergo a ligand exchange reaction upon treatment with a second Lewis base (L²). This is an equilibrium process where the position of the equilibrium is dependent on the relative stabilities of the starting and resulting adducts.
Caption: General scheme for ligand exchange on a this compound adduct.
Experimental Protocols
The following protocols are generalized from literature procedures for the synthesis of 4-isopropylthis compound-base adducts and their subsequent ligand exchange reactions.[1][2] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.
Protocol 1: Synthesis of 4-Isopropylthis compound-Pyridine Adduct
Materials:
-
1-Chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene
-
Pyridine
-
Anhydrous hexane
-
Anhydrous pentane
Procedure:
-
In a Schlenk flask, dissolve 1-Chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene in anhydrous hexane.
-
Add an equimolar amount of pyridine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
A precipitate will form. Filter the solid and wash with cold anhydrous pentane.
-
Dry the resulting solid under vacuum to yield the 4-isopropylthis compound-pyridine adduct as a solid.
Protocol 2: Ligand Exchange Reaction of 4-Isopropylthis compound-Pyridine Adduct with Trimethylphosphine (PMe₃)
Materials:
-
4-Isopropylthis compound-pyridine adduct
-
Trimethylphosphine (PMe₃) solution (e.g., 1 M in THF)
-
Anhydrous benzene-d₆ for NMR analysis
Procedure:
-
In an NMR tube equipped with a J. Young valve, dissolve a known amount of the 4-isopropylthis compound-pyridine adduct in anhydrous benzene-d₆.
-
Acquire ¹H and ¹¹B NMR spectra of the starting material.
-
Add an equimolar amount of the trimethylphosphine solution to the NMR tube.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by ¹H and ¹¹B NMR spectroscopy until equilibrium is reached or the reaction goes to completion. The formation of the new this compound-PMe₃ adduct can be observed by the appearance of new characteristic signals.
Quantitative Data
The following tables summarize typical spectroscopic data for selected this compound adducts. Chemical shifts are reported in ppm.
Table 1: ¹H NMR Spectroscopic Data for 4-Isopropylthis compound Adducts in C₆D₆
| Ligand (L) | δ (ppm) for this compound Ring Protons | δ (ppm) for Isopropyl Group Protons |
| Pyridine | 8.5-6.0 (m) | 2.5 (sept), 1.1 (d) |
| PMe₃ | 7.0-5.5 (m) | 2.4 (sept), 1.0 (d) |
| PCy₃ | 7.2-5.8 (m) | 2.6 (sept), 1.2 (d) |
| PPh₃ | 7.8-6.0 (m) | 2.5 (sept), 1.1 (d) |
Table 2: ¹¹B NMR Spectroscopic Data for 4-Isopropylthis compound Adducts in C₆D₆
| Ligand (L) | δ (ppm) |
| Pyridine | 30.5 |
| PMe₃ | 25.0 |
| PCy₃ | 26.8 |
| PPh₃ | 28.3 |
Note: Specific chemical shifts can vary depending on the concentration and the specific isomer of the boracyclohexadiene precursor used.
Experimental Workflow
The overall process from the precursor to the final ligand-exchanged this compound complex can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and ligand exchange of this compound complexes.
Concluding Remarks
Ligand exchange reactions provide a powerful and versatile tool for the synthesis of novel this compound complexes with tailored properties. The straightforward nature of these reactions, coupled with the ability to systematically vary the coordinated Lewis base, opens up avenues for the rational design of new functional molecules. The protocols and data presented here serve as a foundational guide for researchers entering this exciting field of organoboron chemistry. Further exploration of a wider range of incoming ligands and detailed kinetic and thermodynamic studies will undoubtedly lead to the discovery of new complexes with unique reactivity and applications.
References
Borabenzene as a Precursor for Borabarrelene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of borabarrelene derivatives using borabenzene adducts as precursors. The core of this methodology lies in a Diels-Alder [4+2] cycloaddition reaction, where a stable this compound-Lewis base adduct serves as the diene component. This approach offers a versatile route to a unique class of bicyclic organoboron compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound (C₅H₅B) is a heterocyclic aromatic compound isoelectronic with the phenyl cation but is highly unstable in its free form. To overcome this instability, this compound is typically stabilized by forming an adduct with a Lewis base, most commonly pyridine (B92270). The resulting pyridine-borabenzene adduct is a stable, isolable crystalline solid that retains the diene character of the this compound ring.[1][2] This reactivity allows it to readily participate in Diels-Alder reactions with various dienophiles to afford bicyclo[2.2.2]octadiene derivatives known as borabarrelenes.[1][3]
The synthesis of borabarrelenes via this Diels-Alder approach provides a powerful tool for constructing complex molecular architectures containing a boron atom within a rigid, bicyclic framework. The functionalization of the borabarrelene scaffold can be readily achieved by employing substituted this compound precursors and a diverse range of dienophiles.
Reaction Principle
The fundamental transformation involves the [4+2] cycloaddition of a pyridine-borabenzene adduct with a dienophile. The pyridine-borabenzene adduct acts as the 4π-electron component (diene), while the dienophile provides the 2π-electron system. The reaction proceeds to form the stable 1-borabarrelene scaffold.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative 1-borabarrelene derivatives from this compound-pyridine adducts.
| Entry | This compound Precursor | Dienophile | Product | Yield (%) | Ref. |
| 1 | Pyridine-borabenzene adduct | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dimethyl 1-borabarrelene-2,3-dicarboxylate pyridine adduct | 85 | [3] |
| 2 | Pyridine-borabenzene adduct | Acetylene | 1-Borabarrelene pyridine adduct | N/A | [3] |
| 3 | Pyridine-borabenzene adduct | trans-1,2-Dicyanoethylene | 2,3-Dicyano-1-borabarrelene pyridine adduct | N/A | [3] |
Note: "N/A" indicates that the quantitative yield was not specified in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1-borabarrelene-2,3-dicarboxylate pyridine adduct
This protocol is based on the procedure described by Wood et al. for the Diels-Alder reaction of a pyridine-borabenzene adduct with dimethyl acetylenedicarboxylate (DMAD).[3]
Materials:
-
Pyridine-borabenzene adduct
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene (B28343), anhydrous
-
Hexane, anhydrous
-
Standard Schlenk line and glassware
-
NMR tubes and solvents (e.g., C₆D₆)
Procedure:
-
In a glovebox, dissolve the pyridine-borabenzene adduct (1.0 equivalent) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) dropwise at room temperature.
-
Seal the Schlenk flask and continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy by taking aliquots from the reaction mixture. The disappearance of the resonances corresponding to the pyridine-borabenzene adduct and DMAD will indicate the completion of the reaction.
-
Upon completion, remove the solvent in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from a toluene/hexane mixture to afford the dimethyl 1-borabarrelene-2,3-dicarboxylate pyridine adduct as a crystalline solid.
-
Characterize the final product using multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS).
Expected Results:
The reaction is expected to yield the desired borabarrelene derivative in high yield (approximately 85%).[3] The product should be a stable, crystalline solid.
Characterization Data (for Dimethyl 1-borabarrelene-2,3-dicarboxylate pyridine adduct):
-
¹H NMR (C₆D₆): Resonances corresponding to the pyridine ligand, the vinyl protons of the borabarrelene framework, and the methyl esters of the dicarboxylate groups are expected.
-
¹¹B NMR (C₆D₆): A single resonance characteristic of a tetracoordinate boron atom in the borabarrelene scaffold is expected.
-
HRMS: The calculated exact mass should match the experimentally determined value, confirming the elemental composition of the product.
Mandatory Visualizations
Logical Relationship of Borabarrelene Synthesis
Caption: Logical flow of borabarrelene synthesis.
Experimental Workflow for Borabarrelene Synthesis
Caption: Experimental workflow for borabarrelene synthesis.
References
Isolating and Purifying Borabenzene Adducts: A Guide for Researchers
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the effective isolation and purification of borabenzene adducts are critical steps in harnessing their potential in various applications, including catalysis and materials science. This compound, an analogue of the cyclopentadienyl (B1206354) anion, is highly reactive and is typically stabilized through the formation of adducts with Lewis bases such as pyridines and phosphines. The inherent air and moisture sensitivity of these compounds necessitates specialized handling and purification techniques to obtain materials of high purity.
This document provides detailed protocols for the most common methods used to isolate and purify this compound adducts: recrystallization, column chromatography, and sublimation. It also includes guidance on the necessary equipment and inert atmosphere techniques essential for success.
General Considerations for Handling Air-Sensitive this compound Adducts
Due to their reactivity with oxygen and moisture, all manipulations of this compound adducts should be performed under an inert atmosphere, such as nitrogen or argon. This can be achieved using either a glovebox or Schlenk line techniques. Glassware should be rigorously dried in an oven and cooled under vacuum or an inert gas stream before use. Solvents must be thoroughly dried and deoxygenated prior to use.
Purification Techniques: A Comparative Overview
The choice of purification method depends on the thermal stability, solubility, and volatility of the specific this compound adduct, as well as the nature of the impurities.
| Purification Technique | Principle | Ideal For | Key Considerations |
| Recrystallization | Difference in solubility of the adduct and impurities in a given solvent at different temperatures. | Thermally stable, solid adducts with moderate solubility. | Selection of an appropriate solvent system is crucial. Slow cooling promotes the formation of high-purity crystals. |
| Column Chromatography | Differential adsorption of the adduct and impurities onto a solid stationary phase. | Mixtures of adducts with similar solubilities but different polarities. | Requires an inert atmosphere setup. Choice of stationary phase and eluent system is critical for effective separation. |
| Sublimation | Conversion of the solid adduct directly to a gas, leaving non-volatile impurities behind, followed by condensation. | Thermally stable, volatile adducts. | Effective for removing non-volatile or polymeric impurities. Requires careful control of temperature and pressure. |
Experimental Protocols
Protocol 1: Recrystallization of this compound-Lutidine Adduct
This protocol is adapted from the procedure for obtaining X-ray quality crystals of the this compound-2,6-lutidine adduct.[1][2]
Materials:
-
Crude this compound-2,6-lutidine adduct
-
Anhydrous toluene (B28343)
-
Schlenk flask
-
Glovebox or Schlenk line
-
Cannula or filter stick
-
Crystallization dish
Procedure:
-
Preparation: Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, place the crude this compound-2,6-lutidine adduct into a Schlenk flask.
-
Dissolution: Add a minimal amount of anhydrous toluene at room temperature to dissolve the adduct, creating a saturated or near-saturated solution. Gently swirl the flask to aid dissolution.
-
Filtration (Optional): If insoluble impurities are present, filter the solution while maintaining an inert atmosphere. This can be done by cannula transfer through a filter-tipped cannula or by using a Schlenk filter stick into a clean Schlenk flask.
-
Crystallization: Transfer the clear, saturated solution to a crystallization dish or leave it in the Schlenk flask.
-
Slow Evaporation/Cooling: Allow the solvent to evaporate slowly over several days in the inert atmosphere of the glovebox. Alternatively, if the adduct's solubility is temperature-dependent, slowly cool the saturated solution to induce crystallization.
-
Isolation of Crystals: Once a suitable amount of crystals has formed, carefully remove the mother liquor using a cannula.
-
Washing: Wash the crystals with a small amount of cold, anhydrous toluene to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Workflow for Recrystallization of this compound Adducts
Caption: Workflow for the recrystallization of this compound adducts.
Protocol 2: Inert Atmosphere Column Chromatography
This protocol provides a general procedure for the purification of this compound adducts using flash column chromatography under inert conditions.
Materials:
-
Crude this compound adduct mixture
-
Silica gel or alumina (B75360) (appropriate for the polarity of the adduct)
-
Anhydrous, deoxygenated solvents for the eluent
-
Chromatography column with a stopcock and a joint for inert gas connection
-
Schlenk flasks for fraction collection
-
Inert gas source (Nitrogen or Argon)
-
Cannula
Procedure:
-
Column Packing:
-
Dry the chromatography column and the stationary phase (silica gel or alumina) thoroughly.
-
Under a positive flow of inert gas, pack the column using a slurry of the stationary phase in a non-polar solvent (e.g., hexane).
-
Allow the stationary phase to settle, ensuring a level surface. Add a layer of sand on top to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound adduct in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the column using a cannula.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary.
-
Maintain a positive pressure of inert gas at the top of the column to control the flow rate.
-
-
Fraction Collection:
-
Collect the eluent in a series of numbered Schlenk flasks.
-
-
Analysis:
-
Analyze the collected fractions for the presence of the desired adduct. This can be done using thin-layer chromatography (TLC) (if the compound is stable enough for brief air exposure) or by evaporating the solvent from small aliquots and analyzing the residue by NMR spectroscopy.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under vacuum to yield the purified this compound adduct.
-
Workflow for Inert Atmosphere Column Chromatography
Caption: General workflow for purification by column chromatography.
Protocol 3: Sublimation of this compound Adducts
This protocol describes the purification of a volatile this compound adduct by vacuum sublimation.
Materials:
-
Crude, solvent-free this compound adduct
-
Sublimation apparatus (can be a simple Kugelrohr or a dedicated sublimator with a cold finger)
-
High-vacuum line
-
Heating mantle or oil bath
-
Cold trap (liquid nitrogen or dry ice/acetone)
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and dry all parts of the sublimation apparatus.
-
Place the crude, solvent-free this compound adduct in the bottom of the sublimation tube.
-
-
Evacuation:
-
Assemble the apparatus and connect it to a high-vacuum line equipped with a cold trap.
-
Carefully evacuate the apparatus to a low pressure.
-
-
Heating and Cooling:
-
Once a high vacuum is achieved, begin to gently heat the bottom of the sublimation tube using a heating mantle or oil bath.
-
Simultaneously, cool the collection surface (the cold finger or a cooler part of the tube) with a suitable coolant (e.g., circulating cold water, dry ice/acetone).
-
-
Sublimation and Deposition:
-
The this compound adduct will sublime from the heated surface and deposit as purified crystals on the cold surface.
-
Monitor the process to ensure a slow and controlled sublimation rate, which leads to higher purity crystals.
-
-
Isolation:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus with an inert gas.
-
Carefully disassemble the apparatus inside a glovebox or under a positive flow of inert gas to scrape the purified crystals from the cold surface.
-
Logical Flow of the Sublimation Process
Caption: Logical steps for the sublimation purification of this compound adducts.
Conclusion
The successful isolation and purification of this compound adducts are achievable through the careful application of standard organic chemistry techniques adapted for air-sensitive compounds. The choice of recrystallization, column chromatography, or sublimation should be guided by the specific properties of the target adduct and the impurities to be removed. By following these detailed protocols and adhering to strict inert atmosphere techniques, researchers can obtain high-purity this compound adducts for their investigations.
References
X-ray Crystallographic Studies of Borabenzene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borabenzene, a boron-containing analogue of benzene (B151609), and its derivatives have garnered significant interest in the fields of organic and organometallic chemistry. The replacement of a carbon atom in the benzene ring with a boron atom renders the molecule electron-deficient, leading to unique electronic and structural properties. These characteristics make this compound derivatives promising candidates for applications in catalysis, materials science, and as ligands in coordination chemistry. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of these molecules, providing critical insights into their bonding, reactivity, and potential applications.
This document provides detailed application notes and experimental protocols for the X-ray crystallographic analysis of two representative pyridine-stabilized this compound derivatives: this compound-2,6-lutidine and this compound-4-phenylpyridine.
Data Presentation
The following tables summarize the key crystallographic data for the two this compound derivatives, allowing for a direct comparison of their structural parameters.
Table 1: Crystallographic Data and Refinement Details
| Parameter | This compound-2,6-lutidine Adduct[1] | This compound-4-phenylpyridine Adduct |
| Chemical Formula | C12H14BN | C16H14BN |
| Formula Weight ( g/mol ) | 183.05 | 231.12 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | P212121 |
| a (Å) | 10.008(2) | 7.156(2) |
| b (Å) | 14.447(3) | 11.231(3) |
| c (Å) | 7.1360(14) | 16.347(4) |
| α (°) | 90 | 90 |
| β (°) | 90.16(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1031.8(4) | 1313.3(6) |
| Z | 4 | 4 |
| Temperature (K) | 120 | Not Reported |
| Radiation (λ, Å) | Mo Kα (0.71073) | Not Reported |
| R-factor (%) | 4.4 | Not Reported |
Table 2: Selected Bond Lengths and Angles
| Feature | This compound-2,6-lutidine Adduct[1] | This compound-4-phenylpyridine Adduct |
| B-N bond length (Å) | 1.5659(18) | 1.589(7) |
| Dihedral angle between rings (°) | 81.20(6) | Not Reported |
Experimental Protocols
I. Synthesis of Pyridine-Stabilized this compound Adducts
This protocol is a general method adapted from the work of Fu and colleagues for the synthesis of neutral this compound-ligand complexes.
Materials:
-
1-Chloro-4-substituted-2-(trimethylsilyl)boracyclohexadiene
-
Pyridine (B92270) derivative (e.g., 2,6-lutidine, 4-phenylpyridine)
-
Anhydrous toluene (B28343)
-
Anhydrous pentane (B18724)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula and syringes
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the 1-chloro-4-substituted-2-(trimethylsilyl)boracyclohexadiene precursor to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via cannula or syringe to dissolve the starting material.
-
Addition of Lewis Base: Slowly add a solution of the pyridine derivative (1.0 to 1.2 equivalents) in anhydrous toluene to the stirred solution of the boracyclohexadiene precursor at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by NMR spectroscopy for the disappearance of the starting material signals and the appearance of the product signals. The reaction is typically complete within a few hours.
-
Workup: Upon completion, remove the solvent in vacuo.
-
Purification: The crude product can be purified by washing with anhydrous pentane to remove soluble impurities, followed by drying under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., toluene/pentane).
II. Crystallization of this compound Adducts
The following is a specific protocol for obtaining X-ray quality crystals of the this compound-2,6-lutidine adduct.[1]
Materials:
-
Purified this compound-2,6-lutidine adduct
-
Anhydrous toluene
-
Small vials or a crystallization tube
-
Glovebox
Procedure:
-
Prepare a Saturated Solution: Inside a glovebox, dissolve the purified this compound-2,6-lutidine adduct in anhydrous toluene at room temperature until a saturated solution is obtained.
-
Filtration: If any solid particles are present, filter the saturated solution through a syringe filter into a clean vial.
-
Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent.
-
Crystal Growth: Allow the solution to stand undisturbed for several days to a week. Colorless, X-ray quality crystals should form as the solvent evaporates.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette.
-
Cryoprotection: To protect the crystals from air and moisture during handling and data collection, immediately immerse them in a cryoprotectant oil (e.g., Paratone-N) before mounting on the diffractometer.[1]
III. X-ray Data Collection and Structure Refinement
This section provides a general overview of the steps involved in X-ray data collection and structure refinement for this compound derivatives, based on the example of the this compound-2,6-lutidine adduct.[1]
Instrumentation:
-
A CCD area-detector X-ray diffractometer (e.g., Bruker Kappa APEXII)
-
Low-temperature device (e.g., nitrogen or helium cryostream)
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is placed on the diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using a combination of φ and ω scans.
-
Data Reduction: The raw diffraction data are processed (integrated and scaled) using appropriate software (e.g., SADABS).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model. The final structure should be checked for quality using tools like PLATON.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of pyridine-stabilized this compound derivatives.
Caption: General workflow for the synthesis and crystallographic analysis.
Structural Comparison of this compound Adducts
This diagram illustrates the logical relationship and key structural differences between the two discussed this compound derivatives.
References
Application of Borabenzene in the Synthesis of Fused Aromatic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fused aromatic systems incorporating borabenzene derivatives. Boron-doped polycyclic aromatic hydrocarbons (B-PAHs) are a class of compounds with unique electronic and photophysical properties, making them promising candidates for applications in materials science and drug development. The methodologies outlined below cover one-pot syntheses, Diels-Alder reactions, and transition metal-catalyzed cross-coupling reactions.
One-Pot Synthesis of Boron-Doped Polycyclic Aromatic Hydrocarbons via 1,4-Boron Migration
This method provides a highly efficient, one-pot synthesis of various boron-doped PAHs, including zethrene (B12695984) derivatives, from readily available ortho-aryl substituted diarylalkynes. The reaction proceeds through a cascade of a borylative cyclization, a key 1,4-boron migration, and an electrophilic C-H borylation.[1][2][3]
Logical Workflow for One-Pot B-PAH Synthesis
Caption: Workflow of the one-pot synthesis of B-PAHs.
Experimental Protocol: One-Pot Synthesis of a B-Doped Zethrene Derivative
Materials:
-
Appropriate ortho-aryl substituted diarylalkyne (1.0 equiv)
-
Boron tribromide (BBr₃, 2.0 equiv)
-
2,4,6-tri-tert-butylpyridine (B184576) (TBP, 2.0 equiv)
-
Anhydrous 1,2,4-trichlorobenzene (B33124) (TCB)
-
Mesitylmagnesium bromide (MesMgBr, 3.0 M in THF, 3.0 equiv)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the ortho-aryl substituted diarylalkyne (0.2 mmol, 1.0 equiv) and 2,4,6-tri-tert-butylpyridine (99.4 mg, 0.4 mmol, 2.0 equiv).
-
Add anhydrous 1,2,4-trichlorobenzene (5 mL) and stir the mixture until all solids are dissolved.
-
Cool the solution to 0 °C and add boron tribromide (0.4 mmol, 2.0 equiv, 1.0 M solution in hexanes) dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 200 °C for 12 hours.
-
Cool the reaction mixture to room temperature and add mesitylmagnesium bromide (0.6 mmol, 3.0 equiv) dropwise.
-
Stir the mixture at room temperature for an additional 6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired B-doped PAH.
Quantitative Data
| Entry | Starting Alkyne | Product | Yield (%) |
| 1 | 1-(Mesityl)-2-(1-naphthyl)acetylene | Mono-B-doped PAH | 46 |
| 2 | 1,2-Di(naphthalen-1-yl)ethyne | Dual-B-doped PAH | 40 |
| 3 | 1-(4-tert-Butylphenyl)-2-(1-naphthyl)acetylene | Mono-B-doped PAH | 35 |
Yields are isolated yields after purification.
Diels-Alder Reaction of this compound-Pyridine Adducts
This compound itself is highly reactive, but its pyridine (B92270) adduct is a stable compound that can act as a diene in Diels-Alder reactions to form fused bicyclic systems. This approach provides a powerful tool for constructing complex molecular architectures.
Reaction Workflow
Caption: Diels-Alder reaction of a this compound-pyridine adduct.
Experimental Protocol: Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate (B1228247) (DMAD)
Materials:
-
This compound-pyridine adduct (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv)
-
Anhydrous benzene (B151609)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the this compound-pyridine adduct (1.0 mmol, 1.0 equiv) in anhydrous benzene (20 mL).
-
To this solution, add dimethyl acetylenedicarboxylate (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the Diels-Alder adduct.
Quantitative Data
| Entry | Dienophile | Product | Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate | 1-Borabarrelene derivative | >90 |
| 2 | Acetylene | 1-Borabarrelene | Not reported |
Yields are based on reported reaction efficiency.
Palladium-Catalyzed Synthesis of Carborane-Fused Heterocycles
Transition metal catalysis, particularly with palladium, offers a versatile route to construct fused systems where a carborane cage is annulated with a heterocyclic ring. This method is effective for creating novel materials with potential applications in medicinal chemistry and materials science due to the unique properties of carboranes.[1]
General Workflow for Pd-Catalyzed Annulation
Caption: Pd-catalyzed synthesis of carborane-fused heterocycles.
Experimental Protocol: Synthesis of an Indolo-fused Carborane
Materials:
-
9,10-Dibromo-meta-carborane (1.0 equiv)
-
Indole (B1671886) (2.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equiv)
-
Tris(2-methoxyphenyl)phosphine (B1216234) (0.2 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 4.0 equiv)
-
Anhydrous dioxane
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk tube, add 9,10-dibromo-meta-carborane (0.3 mmol, 1.0 equiv), indole (0.66 mmol, 2.2 equiv), palladium(II) acetate (6.7 mg, 0.03 mmol, 0.1 equiv), tris(2-methoxyphenyl)phosphine (21.2 mg, 0.06 mmol, 0.2 equiv), and potassium phosphate (254.7 mg, 1.2 mmol, 4.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude di-indolyl carborane is then subjected to oxidative cyclization.
-
Dissolve the crude product in a suitable solvent and treat with an appropriate oxidizing agent (e.g., DDQ or a palladium catalyst under an oxidative atmosphere) to effect the final ring closure.
-
Purify the final carborane-fused heterocycle by column chromatography.
Quantitative Data
| Entry | NH-Heterocycle | Product | Yield (%) |
| 1 | Indole | Indolo-fused carborane | 60-70 |
| 2 | 2-Methylindole | 2-Methylindolo-fused carborane | 60 |
| 3 | Carbazole | Carbazole-fused carborane | 68 |
Yields are for the initial cross-coupling step.
Characterization Data
The synthesized boron-doped fused aromatic systems are typically characterized by a combination of spectroscopic techniques.
NMR Data for a Representative B-Doped Zethrene Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.50-7.20 | m | - | Aromatic protons |
| ¹³C | 145.0-120.0 | - | - | Aromatic carbons |
| ¹¹B | 55.0 | br s | - | B-Ar |
Note: The chemical shifts are approximate and can vary depending on the specific structure and solvent. The ¹¹B NMR signal for three-coordinate boron is typically broad.[4][5][6][7][8]
Safety Precautions
-
Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Organometallic Reagents (e.g., Grignard reagents): Pyrophoric and react violently with water and protic solvents. Handle under an inert atmosphere (argon or nitrogen).
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Use anhydrous solvents when specified, as many of the reagents are water-sensitive. Ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. One‐Pot Synthesis of Boron‐Doped Polycyclic Aromatic Hydrocarbons via 1,4‐Boron Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxygen-Bridged Boron-Based Materials in Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a promising class of borabenzene-related materials, namely oxygen-bridged boron derivatives, in the field of organic electronics, with a particular focus on Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of these materials, stemming from the incorporation of a boron-oxygen framework into polycyclic aromatic hydrocarbons, make them highly effective as host materials and emitters, leading to high-efficiency and high-performance devices.[1][2][3][4]
Introduction to Oxygen-Bridged Boron Derivatives
Oxygen-bridged boron derivatives are a class of organic compounds that feature a boron atom and an oxygen atom integrated into a rigid polycyclic aromatic framework. This structural motif imparts unique photophysical and electrochemical properties, including high triplet energies, thermally activated delayed fluorescence (TADF), and excellent charge transport characteristics.[1][2] These properties make them particularly suitable for addressing key challenges in OLED technology, such as achieving high efficiency and long operational lifetimes, especially for blue-emitting devices.[3][5]
Applications in Organic Light-Emitting Diodes (OLEDs)
Oxygen-bridged boron derivatives have demonstrated exceptional performance as both host materials for phosphorescent and TADF emitters, and as emitters themselves. Their high triplet energy levels ensure efficient energy transfer to the emissive dopants, while their bipolar charge transport characteristics can lead to a balanced charge injection and recombination within the emissive layer, thereby enhancing device efficiency and stability.[1][3]
Performance Data of Oxygen-Bridged Boron-Based OLEDs
The following tables summarize the performance of representative OLEDs incorporating oxygen-bridged boron derivatives as either host materials or emitters.
| Material | Role | Emitter | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Ref. |
| p-BO-2Cz | Host | Blue Phosphorescent | 24.0 | Blue | Not Specified | [1] |
| p-BO-2Cz | Host | Green Phosphorescent | 28.1 | Green | Not Specified | [1] |
| m-BO-2Cz | Host | Green Phosphorescent | 26.5 | Green | Not Specified | [1] |
| BOCzSi | Host | Blue MR-TADF | 41.2 | Blue | < 0.15 (y-coordinate) | [3] |
| 2BOCzSi | Host | Blue MR-TADF | 37.0 | Blue | < 0.15 (y-coordinate) | [3] |
| DBA-DI | Emitter | Blue TADF | 28.1 | Blue | (0.16, 0.39) | [5] |
| TDBA-SBA | Emitter | Blue TADF | 29.3 | Blue | Not Specified | [6] |
| BN-Ad | Emitter | Green MR-TADF | 32.3 | Green | Not Specified | [7] |
Experimental Protocols
General Synthesis Protocol for Oxygen-Bridged Boron Derivatives
This protocol provides a generalized procedure for the synthesis of oxygen-bridged boron derivatives, based on common synthetic routes described in the literature.[3][8]
Materials:
-
Appropriate aryl or heteroaryl precursor
-
n-Butyllithium (n-BuLi) or other strong base
-
Boron tribromide (BBr₃)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvents (e.g., toluene, THF)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, glovebox)
Procedure:
-
Lithiation: Dissolve the starting aryl/heteroaryl precursor in an anhydrous solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar). Cool the solution to a low temperature (e.g., -78 °C).
-
Add n-butyllithium dropwise to the solution and stir for a specified time to allow for complete lithiation.
-
Borylation: In a separate flask, dissolve boron tribromide in an anhydrous solvent and cool to a low temperature.
-
Slowly add the lithiated precursor solution to the boron tribromide solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Cyclization: Add an amine base to the reaction mixture to facilitate the intramolecular cyclization, forming the oxygen-bridged boron ring system.
-
Work-up and Purification: Quench the reaction with water or a mild acid. Extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography, recrystallization, or sublimation to yield the pure oxygen-bridged boron derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.[3]
Fabrication Protocol for a Multilayer OLED Device
This protocol outlines the steps for fabricating a multilayer OLED device using thermal evaporation, a common technique for producing high-performance OLEDs.[9]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant), electron transport layer (ETL), and electron injection layer (EIL).
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning:
-
Sonicate the ITO-coated glass substrates sequentially in detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation from different crucibles. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
For the emissive layer, co-evaporate the host and dopant materials at a specific doping concentration.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device in a glovebox using a UV-curable epoxy and a glass lid.
-
Device Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectrum and CIE coordinates are measured using a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Visualizations
Caption: Energy level diagram of a typical multilayer OLED.
Caption: General synthesis workflow for oxygen-bridged boron derivatives.
References
- 1. Oxygen-bridged boron derivatives as electron transport and thermally activated delayed fluorescence host materials for high-performance phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neoteric Advances in Oxygen Bridged Triaryl Boron-based Delayed Fluorescent Materials for Organic Light Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fully fused boron-doped polycyclic aromatic hydrocarbons: their synthesis, structure–property relationships, and self-assembly behavior in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal-Induced Hydroboration with Boratabenzene Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for metal-induced hydroboration reactions utilizing catalysts supported by boratabenzene ligands. These reactions offer a powerful and selective method for the functionalization of unsaturated organic molecules, which is of significant interest in synthetic chemistry and drug development.
Introduction
Metal-catalyzed hydroboration is a fundamental transformation in organic synthesis, enabling the addition of a hydrogen-boron bond across unsaturated C-C, C-N, and C=O bonds.[1][2] The use of boratabenzene ligands in conjunction with transition metals, particularly rare-earth metals, has emerged as a strategy to achieve high reactivity and selectivity.[3] Boratabenzene, a six-pi-electron aromatic anion, serves as a versatile ligand in organometallic chemistry.[4][5] Metal complexes featuring boratabenzene ligands have demonstrated significant catalytic activity in various transformations, including hydroboration.[3][4]
This guide focuses on the application of rare-earth and other transition metal complexes bearing boratabenzene ligands for the hydroboration of alkenes, alkynes, imines, and carbodiimides.[3] These reactions are characterized by high yields and excellent regioselectivity, typically favoring the anti-Markovnikov product.[3]
Data Summary
The following table summarizes the quantitative data for the hydroboration of various unsaturated substrates using metal complexes with boratabenzene ligands. The data highlights the high efficiency and selectivity of these catalytic systems.
| Catalyst Type | Substrate | Product Type | Yield (%) | Selectivity | Reference |
| Rare-earth metal-boratabenzene | 1-Hexene (B165129) | Alkylboratabenzene | High | Anti-Markovnikov | [3] |
| Rare-earth metal-boratabenzene | 3-Hexyne | Alkenylboratabenzene | High | N/A | [3] |
| Rare-earth metal-boratabenzene | Benzylidene-n-propylamine | Aminoboratabenzene | High | N/A | [3] |
| Rare-earth metal-boratabenzene | N,N'-diisopropylcarbodiimide | Amidinoboratabenzene | High | N/A | [3] |
| Zirconium-boratabenzene | Benzylidene-n-propylamine | Aminoboratabenzene | Moderate | N/A | [3] |
| Zirconium-boratabenzene | N,N'-diisopropylcarbodiimide | Amidinoboratabenzene | Moderate | N/A | [3] |
| Rhodium-boratabenzene | N,N'-diisopropylcarbodiimide | Amidinoboratabenzene | Low | N/A | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Hydroboration of 1-Hexene using a Rare-Earth Metal-Boratabenzene Complex
This protocol describes a general method for the anti-Markovnikov hydroboration of a terminal alkene.
Materials:
-
Rare-earth metal 1-H-boratabenzene complex (e.g., Y or Lu complex)
-
1-Hexene
-
Anhydrous toluene (B28343)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Deuterated solvent (e.g., C6D6) for NMR analysis
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the rare-earth metal 1-H-boratabenzene complex to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask to dissolve the complex.
-
Using a syringe, add 1-hexene to the reaction mixture. The molar ratio of the complex to the alkene should be optimized, but a 1:1 ratio is a good starting point for stoichiometric reactions.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy.
-
Upon completion of the reaction (disappearance of the starting materials), the solvent can be removed under vacuum to yield the alkyl-functionalized boratabenzene complex.
-
The product can be further purified by recrystallization from a suitable solvent system if necessary.
Protocol 2: General Procedure for the Hydroboration of an Imine using a Zirconium-Boratabenzene Complex
This protocol provides a general method for the hydroboration of an imine substrate.
Materials:
-
Zirconium 1-H-boratabenzene complex
-
Benzylidene-n-propylamine
-
Anhydrous THF
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the zirconium 1-H-boratabenzene complex in anhydrous THF in a Schlenk flask.
-
Add benzylidene-n-propylamine to the solution via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating as required. The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the C=N stretch) or NMR spectroscopy.
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The resulting amino-functionalized boratabenzene complex can be isolated and purified by appropriate methods, such as crystallization.
Visualizations
Catalytic Cycle for Metal-Induced Hydroboration
The following diagram illustrates a plausible catalytic cycle for the hydroboration of an alkene with a metal-boratabenzene complex. The cycle is initiated by the coordination of the alkene to the metal center, followed by migratory insertion and reductive elimination steps.
Caption: Proposed catalytic cycle for alkene hydroboration.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a metal-induced hydroboration reaction with a boratabenzene-ligated catalyst.
References
Application Notes and Protocols: Synthesis and Functionalization of Borazine Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of borazine-based polymers. Borazine (B1220974), often referred to as "inorganic benzene," is a heterocyclic compound with the formula B₃N₃H₆.[1][2][3][4][5][6] Polymers derived from borazine exhibit remarkable thermal and chemical stability, making them attractive for a range of applications, including advanced materials and potentially in the biomedical field.[1][2][3][4][5]
Synthesis of Borazine Monomers
The synthesis of the borazine ring is the foundational step for producing borazine-based polymers. Several methods have been developed, with the choice of method often depending on the desired scale and available starting materials.
High-Yield Synthesis from Ammonium (B1175870) Salts
A convenient and high-yield laboratory-scale synthesis involves the reaction of an ammonium salt with a non-halogen anion, such as ammonium sulfate (B86663), with an alkali metal borohydride (B1222165) like sodium borohydride.[7] This method avoids the use of complicated apparatus and expensive starting materials.[7]
Experimental Protocol: Synthesis of Borazine via Ammonium Sulfate and Sodium Borohydride
This protocol is adapted from a method that allows for the preparation of borazine in high yields.[7]
Materials:
-
Ammonium sulfate ((NH₄)₂SO₄), finely powdered
-
Sodium borohydride (NaBH₄), finely powdered
-
Tetraglyme (B29129) (high-boiling ether solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction flask equipped with a stirrer and a vacuum distillation apparatus, combine finely powdered ammonium sulfate and sodium borohydride in a molar ratio of approximately 1:0.65 (NH₄⁺ to BH₄⁻).[7]
-
Add tetraglyme to the flask to create a slurry.
-
Heat the reaction mixture to 120-140°C under an inert atmosphere.[7]
-
Continuously remove the borazine product as it forms via vacuum distillation and collect it in a cold trap (-78°C).[2] The reaction is typically complete within three hours.[7]
-
The collected borazine can be further purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 58-60% | [2][7] |
| Scale | 10-20 grams | [7] |
| Reaction Temperature | 120-140°C | [2][7] |
| Reaction Time | ~3 hours | [2][7] |
Logical Workflow for Borazine Synthesis:
Caption: Workflow for the synthesis of borazine.
Polymerization of Borazine
Borazine can be polymerized to form polyborazylene, a precursor to boron nitride ceramics.[8] The polymerization typically involves the self-condensation of borazine with the elimination of hydrogen.
Thermal Self-Condensation of Borazine
Heating borazine under controlled conditions leads to the formation of polyborazylene. This polymer is often soluble and can be processed into coatings and fibers.[8]
Experimental Protocol: Synthesis of Polyborazylene
This protocol is based on the self-condensation of borazine.[8]
Materials:
-
Purified borazine (B₃N₃H₆)
-
Vacuum apparatus or autoclave
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Place the purified borazine in a reaction vessel suitable for heating under vacuum or pressure.
-
Heat the borazine to 70°C.
-
Maintain the temperature for approximately 40-48 hours under an inert atmosphere or vacuum.[8]
-
The resulting viscous polymer is polyborazylene.
Quantitative Data:
| Parameter | Value | Reference |
| Polymerization Temperature | 70°C | [8] |
| Polymerization Time | 40-48 hours | [8] |
| Ceramic Yield (after pyrolysis) | 84-93% | [8] |
| Chemical Formula of Polymer | B₃.₀N₃.₆H₃.₇ | [8] |
Polymerization Pathway:
Caption: Polymerization of borazine to polyborazylene.
Functionalization of Borazine Polymers
Functionalization of the borazine ring allows for the tuning of the polymer's properties and the introduction of reactive sites for further modification, which is of particular interest for drug delivery applications.[3]
Substitution Reactions on the Borazine Core
The boron and nitrogen atoms on the borazine ring can be substituted with various organic groups. For instance, B-trichloroborazine can be used as a precursor for introducing different substituents.
Experimental Protocol: Synthesis of a B-substituted Borazine Derivative
This protocol outlines a general approach for the synthesis of B-substituted borazines using Grignard reagents.[9]
Materials:
-
B-trichloroborazine
-
Grignard reagent (e.g., RMgBr or PhMgBr)
-
Anhydrous ether (e.g., diethyl ether)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve B-trichloroborazine in anhydrous ether under an inert atmosphere.
-
Cool the solution to an appropriate temperature (e.g., 0°C).
-
Slowly add the Grignard reagent to the solution. The stoichiometry of the Grignard reagent can be controlled to achieve different degrees of substitution.[9]
-
Allow the reaction to proceed for a specified time.
-
Quench the reaction and perform an appropriate work-up to isolate the functionalized borazine.
Functionalization Scheme:
Caption: Functionalization of a borazine precursor.
Applications in Drug Development
The unique properties of borazine-based materials open up possibilities in the field of drug development. Boron-containing compounds are already used in Boron Neutron Capture Therapy (BNCT) for cancer treatment.[3] The ability to functionalize borazine polymers could allow for their use as drug delivery agents.[3][10] Phenylboronic acid (PBA)-based materials, for example, are being explored for stimuli-responsive drug delivery systems that can respond to changes in pH or glucose levels.[10] The development of well-defined, functionalized borazine polymers could lead to novel platforms for targeted drug delivery and therapy.
References
- 1. Synthesis and functionalization of polymeric materials based on organic borazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and functionalization of polymeric materials based on organic borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and functionalization of polymeric materials based on organic borazine | CoLab [colab.ws]
- 6. Note on Borazine [unacademy.com]
- 7. US5612013A - Method for synthesis of borazine - Google Patents [patents.google.com]
- 8. Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Borabenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of borabenzene derivatives. Given that free this compound is a hypothetical and highly reactive molecule, this guide focuses on the synthesis of its stabilized forms, such as Lewis base adducts and anionic boratabenzene complexes.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of free this compound so challenging?
A1: Free this compound is electron-deficient and, consequently, highly unstable and reactive.[2] Its synthesis and isolation are challenging due to its tendency to readily react and decompose. Therefore, research efforts are directed towards synthesizing stabilized this compound derivatives, such as this compound-Lewis base adducts or anionic boratabenzene complexes, which are more amenable to isolation and characterization.[1][3]
Q2: What are the common strategies to stabilize this compound?
A2: The two primary strategies for stabilizing the this compound ring are:
-
Formation of Lewis Base Adducts: The electron-deficient boron atom in this compound can be stabilized by coordination with a Lewis base, such as pyridine, trimethylphosphine (B1194731) (PMe₃), or triethylamine (B128534) (NEt₃).[1][4] This results in the formation of a stable this compound-ligand complex.
-
Formation of Anionic Boratabenzene Complexes: Neutral this compound derivatives can be converted into anionic boratabenzene complexes.[3] These anionic species are isoelectronic with benzene, rendering them more stable.
Q3: What are the typical starting materials for this compound synthesis?
A3: A common and efficient route to neutral this compound-ligand complexes starts from commercially available 1-(trimethylsilyl)-1,4-pentadiyne.[4] Other synthetic approaches may utilize precursors like 4-silyl-1-methoxyboracyclohexadiene or 1-chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound-adduct | 1. Precursor Instability: The boracyclohexadiene precursor may be unstable under the reaction conditions. 2. Inefficient Ligand Exchange: The chosen Lewis base may not be effectively displacing the leaving group from the precursor. 3. Decomposition of Product: The this compound adduct might be sensitive to air, moisture, or elevated temperatures. | 1. Ensure anhydrous and inert atmosphere (e.g., argon or nitrogen) conditions throughout the synthesis. Use freshly distilled solvents. 2. Consider using a stronger or sterically less hindered Lewis base. Reaction temperature and time may need optimization. 3. Handle the product under an inert atmosphere and store it at low temperatures. |
| Difficulty in isolating the product | 1. Product is an oil or is highly soluble: The product may not readily crystallize or precipitate. 2. Mixture of products: The reaction may be producing multiple species, complicating purification. | 1. Attempt crystallization from a different solvent system or at a lower temperature. If the product is an oil, try trituration with a non-polar solvent to induce solidification. Column chromatography under an inert atmosphere can also be employed. 2. Analyze the crude reaction mixture by NMR spectroscopy to identify the major species. Adjust reaction stoichiometry or conditions to favor the desired product. |
| Characterization data is inconsistent with the expected product | 1. Unexpected Rearrangement: The this compound ring or its substituents may have undergone an unexpected chemical transformation. 2. Impure Sample: The isolated product may contain residual starting materials, solvents, or byproducts. | 1. Re-evaluate the proposed reaction mechanism. Advanced characterization techniques such as 2D NMR or X-ray crystallography may be necessary to elucidate the structure. 2. Further purify the sample using techniques like recrystallization, sublimation, or chromatography. |
Experimental Protocols & Visualizations
Synthesis of a Neutral this compound-Pyridine Adduct
A widely adopted method for the synthesis of neutral this compound-ligand complexes involves a three-step process from 1-(trimethylsilyl)-1,4-pentadiyne.[4]
Caption: Workflow for the synthesis of a this compound-pyridine adduct.
This compound Stabilization Strategies
The inherent instability of the electron-deficient this compound ring necessitates stabilization through the formation of adducts with Lewis bases or conversion to anionic boratabenzene complexes.
Caption: Stabilization of this compound via adduct formation or reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 4. Collection - Chemistry of this compound:â Efficient and General Synthesis of New Neutral this compoundâLigand Complexes - Organometallics - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of Neutral Borabenzene Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with neutral borabenzene complexes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
I. Frequently Asked Questions (FAQs)
Q1: My neutral this compound complex decomposes quickly upon isolation. What are the primary factors affecting its stability?
A1: The stability of neutral this compound complexes is critically influenced by two main factors: the nature of the Lewis base coordinated to the boron center and steric hindrance around the boron atom.
-
Electronic Effects of the Lewis Base: this compound is electron-deficient and requires coordination to a Lewis base for stability.[1] The strength of the dative bond between the Lewis base and the boron atom is a key determinant of the complex's stability. Stronger Lewis bases form more stable adducts. For example, phosphines are generally stronger Lewis bases than pyridines, leading to more robust this compound complexes.
-
Steric Effects: Bulky substituents on the Lewis base can shield the electrophilic boron center from unwanted reactions with atmospheric components or other reagents, thereby enhancing the kinetic stability of the complex.[2] For instance, the 2,6-lutidine adduct of this compound is more stable than the pyridine (B92270) adduct due to the steric protection afforded by the two methyl groups adjacent to the nitrogen atom.[2]
Q2: What are the common signs of decomposition in my neutral this compound complex sample?
A2: Decomposition can be observed through several changes in the sample's physical and spectroscopic properties:
-
Visual Changes: A noticeable color change, often to a darker or black insoluble material, can indicate decomposition.
-
Solubility Issues: The formation of insoluble precipitates in a previously clear solution is a common sign of degradation.
-
Spectroscopic Changes:
-
¹¹B NMR Spectroscopy: A significant change in the ¹¹B NMR chemical shift or the appearance of new broad signals can indicate the formation of decomposition products. The chemical shift of tetracoordinate boron in a stable adduct is typically found upfield compared to tricoordinate boron species that may form upon decomposition.[3]
-
¹H NMR Spectroscopy: The appearance of complex, broad, or unidentifiable signals in the aromatic region of the ¹H NMR spectrum can suggest the formation of polymeric or oligomeric decomposition products.
-
Q3: I suspect my complex is decomposing during purification. What purification techniques are recommended for neutral this compound adducts?
A3: Purification of these sensitive compounds requires careful technique to minimize decomposition.
-
Crystallization: The most effective method for purifying neutral this compound adducts is crystallization from a saturated solution in a non-coordinating, anhydrous solvent (e.g., toluene (B28343), pentane (B18724), or hexanes) under an inert atmosphere.[2] Slow evaporation of the solvent or cooling of a saturated solution can yield X-ray quality crystals.[2]
-
Sublimation: For thermally stable, volatile complexes, sublimation under high vacuum can be an excellent purification method as it avoids the use of solvents.
-
Chromatography: Column chromatography is generally not recommended for neutral this compound complexes due to their high reactivity and potential for decomposition on stationary phases like silica (B1680970) gel or alumina. If chromatography is unavoidable, it must be performed rapidly with rigorously dried and deoxygenated solvents and stationary phases.
Q4: Can I handle neutral this compound complexes on the benchtop?
A4: No. Neutral this compound complexes are highly air- and moisture-sensitive. All manipulations, including synthesis, purification, and characterization, must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Exposure to air or moisture will lead to rapid decomposition.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of neutral this compound complexes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired this compound adduct. | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient purification. | 1. Reaction Monitoring: Monitor the reaction progress by ¹¹B NMR to ensure complete conversion. 2. Inert Atmosphere: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents. 3. Purification: Minimize the time the complex is in solution during workup and purification. Use crystallization as the primary purification method.[4] |
| The isolated product is an intractable oil instead of a crystalline solid. | 1. Presence of impurities. 2. Residual solvent. | 1. Purification: Attempt to crystallize the oil from a different non-polar solvent system. Traces of coordinating solvents like THF can prevent crystallization. 2. Drying: Dry the product under high vacuum for an extended period to remove all volatile impurities. |
| The ¹¹B NMR spectrum shows multiple broad signals. | 1. Decomposition of the complex. 2. Presence of multiple boron-containing species in equilibrium. 3. Low resolution or quadrupolar broadening. | 1. Check for Decomposition: Re-examine the sample's appearance and solubility. If decomposition is suspected, resynthesize and purify the complex under more stringent inert conditions. 2. Variable Temperature NMR: Acquire NMR spectra at different temperatures to check for dynamic processes. 3. Instrumental Parameters: Optimize NMR acquisition parameters for ¹¹B, including using a wider spectral width and appropriate relaxation delays. |
| Difficulty in obtaining single crystals for X-ray diffraction. | 1. Impure sample. 2. Inappropriate crystallization solvent. 3. Rapid crystal growth leading to poor quality crystals. | 1. Re-purify: Ensure the highest possible purity of the compound before attempting crystallization. 2. Solvent Screening: Screen a variety of anhydrous, non-coordinating solvents (e.g., toluene, pentane, hexanes, diethyl ether). 3. Slow Crystallization: Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of high-quality single crystals.[2] |
III. Data Presentation
The stability of neutral this compound complexes is highly dependent on the coordinated Lewis base. The following table summarizes key quantitative data for selected adducts.
| Lewis Base | Adduct | B-N Bond Length (Å) | Calculated Adduct Formation Energy (kcal/mol) | Notes |
| Pyridine | C₅H₅N-BC₅H₅ | - | -6.57 (in vacuum)[5][6] | The pyridine ligand is tightly bound; no exchange is observed with free pyridine, even at elevated temperatures.[1] |
| 2,6-Lutidine | 2,6-(CH₃)₂C₅H₃N-BC₅H₅ | 1.5659(18)[2] | - | The methyl groups provide steric shielding to the boron atom, enhancing stability.[2] |
| Trimethylphosphine | (CH₃)₃P-BC₅H₅ | - | - | Phosphine adducts are generally more stable than pyridine adducts due to the stronger Lewis basicity of phosphines. |
Note: Experimental decomposition temperatures and half-lives are not widely reported in the literature and can be highly dependent on the specific experimental conditions.
IV. Experimental Protocols
Protocol 1: Synthesis of Pyridine-Borabenzene Adduct
This protocol is adapted from established literature procedures and should be performed under a strict inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
1-Methoxy-4-(trimethylsilyl)boracyclohexa-2,5-diene
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Pentane (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-methoxy-4-(trimethylsilyl)boracyclohexa-2,5-diene (1.0 eq) in anhydrous toluene.
-
Add anhydrous pyridine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by ¹¹B NMR spectroscopy.
-
Upon completion, remove the toluene under reduced pressure to yield a solid residue.
-
Wash the residue with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
The crude product can be purified by crystallization from a minimal amount of hot, anhydrous toluene.
-
Isolate the crystalline product by filtration, wash with cold pentane, and dry under high vacuum.
Protocol 2: Safe Disposal of this compound Waste
Neutral this compound complexes and their synthetic byproducts are reactive and should be handled as hazardous waste.
-
Quenching: Small quantities of unpurified reaction mixtures or residues can be quenched by slow, careful addition of a protic solvent like isopropanol (B130326) or methanol, followed by water. This should be done in a fume hood, as flammable gases may be evolved.
-
Segregation: Collect all this compound-containing waste, including quenched materials, contaminated solvents, and solid waste (e.g., filter paper, silica gel if used), in a dedicated, clearly labeled hazardous waste container.[7][8]
-
Disposal: The sealed waste container should be disposed of through your institution's hazardous waste management program.[9] Do not mix this compound waste with other chemical waste streams unless explicitly permitted.
V. Visualizations
Caption: Factors influencing the stability of neutral this compound complexes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism of Boron–Carbon Bond Formation in the DA Reaction of the Pyridine Adduct of this compound with Acetylene: A Topological Analysis of the ELF Function and Catastrophe Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ethz.ch [ethz.ch]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Technical Support Center: Overcoming Low Yields in Borabenzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of borabenzene-ligand complexes. Our focus is on a widely utilized and efficient three-step synthesis, offering insights into potential pitfalls and strategies to maximize yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound-pyridine complex is significantly lower than reported values. What are the most critical steps to scrutinize?
A1: Low overall yield in this three-step synthesis typically points to issues in one or more key stages. The most critical steps to review are the initial hydrostannylation, the subsequent cyclization to form the stannacyclohexadiene, and the final transmetalation/adduct formation. Each of these steps involves air- and moisture-sensitive reagents and intermediates, making rigorous adherence to inert atmosphere techniques paramount.
Q2: I am having trouble with the first step, the hydrostannylation of 1-(trimethylsilyl)-1,4-pentadiyne. What are the common causes of low yield for this reaction?
A2: Low yields in the initial hydrostannylation are often traced back to the quality and handling of the tributyltin hydride (Bu₃SnH) and the radical initiator (AIBN). Bu₃SnH can decompose over time, and AIBN is thermally sensitive. Ensure you are using freshly purified Bu₃SnH and a fresh batch of AIBN. Additionally, incomplete reaction can occur if the reaction temperature is not maintained appropriately or if the reaction is not allowed to proceed for a sufficient duration.
Q3: The formation of the 1,1-dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene intermediate appears to be inefficient in my hands. What troubleshooting steps can I take?
A3: This cyclization step is a high-temperature reaction and is sensitive to both temperature control and the purity of the starting material. Ensure that the temperature is maintained consistently during the reaction. Impurities in the 1-(trimethylsilyl)-5-(tributylstannyl)-1,4-pentadiene can interfere with the cyclization process. It is also crucial to effectively remove the volatile byproducts under vacuum to drive the reaction to completion.
Q4: During the final step of reacting the stannacyclohexadiene with BCl₃ and pyridine (B92270), I obtain a complex mixture of products and a low yield of the desired this compound-pyridine adduct. What could be going wrong?
A4: This final step is highly sensitive to moisture and the stoichiometry of the reagents. Boron trichloride (B1173362) (BCl₃) is extremely reactive towards water, and any moisture present will consume the reagent and lead to byproducts. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The order of addition is also critical; BCl₃ should be added to the stannacyclohexadiene first, followed by the addition of pyridine. Using an excess of pyridine can sometimes help to improve the capture of the this compound intermediate.
Q5: Can the choice of the Lewis base in the final step affect the yield of the this compound adduct?
A5: Yes, the nature of the Lewis base can influence the stability and isolation of the this compound adduct. While pyridine is commonly used and generally provides good yields, other Lewis bases such as 2,6-lutidine, triethylamine, and triphenylphosphine (B44618) can also be employed. The steric and electronic properties of the Lewis base can impact the stability of the resulting adduct, which in turn can affect the isolated yield.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 1-(trimethylsilyl)-5-(tributylstannyl)-1,4-pentadiene
| Potential Cause | Troubleshooting Action |
| Degraded Tributyltin Hydride (Bu₃SnH) | Use freshly distilled or recently purchased Bu₃SnH. Store under an inert atmosphere and away from light. |
| Inactive Radical Initiator (AIBN) | Use a fresh batch of AIBN. Ensure it has been stored properly at low temperatures. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature closely and maintain it within the recommended range. |
| Insufficient Reaction Time | Allow the reaction to proceed for the full recommended time to ensure complete conversion. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture before initiating the reaction. Maintain a positive pressure of an inert gas. |
Issue 2: Inefficient Formation of 1,1-dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene
| Potential Cause | Troubleshooting Action |
| Inconsistent Reaction Temperature | Use a heating mantle with a temperature controller to ensure a stable and accurate reaction temperature. |
| Impure Starting Material | Purify the 1-(trimethylsilyl)-5-(tributylstannyl)-1,4-pentadiene by chromatography before use if necessary. |
| Inefficient Removal of Volatiles | Ensure a good vacuum is applied during the distillation to effectively remove byproducts and drive the reaction forward. |
Issue 3: Poor Yield of the Final this compound-Pyridine Adduct
| Potential Cause | Troubleshooting Action |
| Presence of Moisture | Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. |
| Incorrect Stoichiometry | Accurately measure all reagents, especially the highly reactive BCl₃. |
| Improper Order of Addition | Add BCl₃ to the stannacyclohexadiene solution first, allow it to react, and then add the pyridine. |
| Air Leak in the System | Check all connections and septa to ensure the reaction is maintained under a strictly inert atmosphere. |
Data Presentation
The following table summarizes the reported yields for the synthesis of various neutral this compound-ligand complexes using the three-step method.
| Ligand | Overall Yield (%) |
| Pyridine | ~70% |
| 2,6-Lutidine | ~65% |
| Triethylamine (NEt₃) | ~55% |
| Trimethylphosphine (PMe₃) | ~75% |
| tert-Butyl isocyanide (CN-t-Bu) | ~60% |
Experimental Protocols
A detailed methodology for the efficient three-step synthesis of the this compound-pyridine complex is provided below.
Step 1: Synthesis of 1-(trimethylsilyl)-5-(tributylstannyl)-1,4-pentadiene
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To a solution of 1-(trimethylsilyl)-1,4-pentadiyne (1.0 eq) in a suitable solvent (e.g., benzene) under an inert atmosphere, add tributyltin hydride (Bu₃SnH, 1.1 eq).
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Add a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).
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Heat the reaction mixture at 80 °C for 12-16 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.
Step 2: Synthesis of 1,1-dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene
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Heat the purified 1-(trimethylsilyl)-5-(tributylstannyl)-1,4-pentadiene at a high temperature (e.g., 200 °C) under vacuum.
-
The product will distill as it is formed. Collect the distillate, which is the desired 1,1-dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene.
Step 3: Synthesis of the this compound-Pyridine Adduct
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Dissolve the 1,1-dibutyl-4-(trimethylsilyl)-1-stannacyclohexa-2,5-diene (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., hexanes) under an inert atmosphere and cool to -78 °C.
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Slowly add a solution of boron trichloride (BCl₃, 1.1 eq) in the same solvent.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add pyridine (1.2 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or chromatography to obtain the this compound-pyridine adduct.
Visualizations
Caption: A flowchart of the three-step synthesis of the this compound-pyridine adduct.
Caption: A logical diagram for troubleshooting low yields in this compound synthesis.
Decomposition pathways of borabenzene under different conditions.
An Introduction for the Researcher:
Free borabenzene is a hypothetical organoboron compound that has not yet been isolated due to its high Lewis acidity and resulting instability.[1] In practice, researchers work with this compound as adducts, where the electron-deficient boron atom is stabilized by a Lewis base, most commonly pyridine (B92270) or its derivatives.[1][2] These adducts are significantly more stable but exhibit unique reactivity that can be mistaken for decomposition if not properly understood.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and reactivity of this compound adducts. For the purpose of this guide, "decomposition" will refer to any unintended transformation of the this compound adduct, including dissociation, ligand exchange, and undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound adduct and why can't I use free this compound?
A: Free this compound (C₅H₅B) is isoelectronic with benzene (B151609) but has an electron-deficient boron atom, making it a very strong Lewis acid. This high reactivity prevents its isolation in a free state.[1] To handle and study this molecule, it is stabilized by forming a dative bond with a Lewis base (an electron-pair donor) like pyridine.[3][4] The resulting compound is called a this compound adduct (e.g., C₅H₅B-NC₅H₅). This adduct is a stable, isolable compound that serves as the practical source of the this compound moiety for further reactions.[2]
Q2: How stable is the this compound-pyridine adduct?
A: The this compound-pyridine adduct is thermally quite stable. The pyridine ligand is tightly bound, with a calculated bonding energy of approximately 46 kcal/mol. No exchange with free pyridine is typically observed, even at elevated temperatures.[1] However, stability can be compromised by other factors:
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Photochemical Instability: Some boron-nitrogen Lewis adducts can exhibit photodissociation behavior in the excited state, suggesting that exposure to light could be a potential decomposition pathway.[5][6]
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Reactive Partners: The primary source of instability is the presence of other reactive molecules. The adduct is susceptible to reactions with dienophiles, for instance.
Q3: What is the primary reactivity of this compound adducts?
A: The this compound-pyridine adduct behaves more like a conjugated diene than a stable aromatic compound like biphenyl.[1] Its most characteristic reaction is a [4+2] cycloaddition, or Diels-Alder reaction, with electron-deficient alkynes and alkenes.[1][3] This reactivity is a crucial consideration in experimental design, as it can be an intended transformation or a major source of byproducts.
Q4: Can I exchange the Lewis base on my this compound adduct?
A: Yes, ligand exchange reactions are possible. A this compound adduct can react with other Lewis bases to form a new adduct.[7] This can be an intentional synthetic step or an unintentional side reaction if your solvent or other reagents have Lewis basic properties. The use of sterically hindered ligands, such as 2,6-lutidine, can provide additional stability and may suppress unwanted ligand exchange.[4][8]
Troubleshooting Guides
Problem 1: My this compound adduct reaction yielded a complex mixture of unexpected products.
| Possible Cause | Suggested Solution & Verification |
| Unintended Diels-Alder Reaction: Your reaction mixture may contain an unintentional dienophile (e.g., an alkene or alkyne functionality in a starting material or solvent). The this compound adduct acts as a diene in these cycloadditions.[1] | Verification: Use mass spectrometry to look for masses corresponding to your adduct plus the suspected dienophile. Solution: If the dienophile is a necessary reagent, consider protecting its double/triple bond. If it's an impurity, purify your starting materials and solvents. Run the reaction at a lower temperature, as Diels-Alder reactions are often accelerated by heat.[9] |
| Reaction with Solvent: Solvents can sometimes participate in side reactions. For example, ethereal solvents with trace peroxides could lead to oxidation. | Verification: Check the purity of your solvent. Solution: Use freshly distilled and degassed solvents. Consider running the reaction in a more inert solvent like toluene (B28343) or hexane, provided your reagents are soluble. |
| Photochemical Decomposition: Some B-N adducts are known to be photochemically active, which could lead to dissociation or rearrangement upon exposure to ambient or UV light.[5][6] | Verification: Repeat the reaction on a small scale in a flask wrapped in aluminum foil. Solution: Protect your reaction from light by using amber glassware or by wrapping the reaction vessel in foil. |
Problem 2: My purified product appears to be a different this compound adduct than I started with.
| Possible Cause | Suggested Solution & Verification |
| Ligand Exchange: Another Lewis base present in your reaction or workup (e.g., an amine, phosphine, or even certain solvents) has displaced the original ligand on the boron atom.[7] | Verification: Use ¹H and ¹¹B NMR to characterize the new adduct. The ¹¹B NMR chemical shift is particularly sensitive to the coordination at the boron center.[10] Solution: Scrupulously purify all reagents and solvents to remove other Lewis bases. During workup, avoid using basic conditions or reagents that could act as competing ligands. |
Problem 3: The reaction is clean by TLC/crude NMR, but my yield is very low after purification.
| Possible Cause | Suggested Solution & Verification |
| Decomposition on Silica (B1680970) Gel: this compound adducts, being Lewis acid-base pairs, can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. | Verification: Take a small sample of your pure product, dissolve it, add a small amount of silica gel, and monitor it by TLC over time to see if decomposition occurs. Solution: Neutralize your silica gel by pre-treating it with a base (e.g., triethylamine (B128534) in the eluent). Alternatively, use a less acidic stationary phase like alumina (B75360) or consider purification by crystallization or distillation if the product is suitable. |
| Product Volatility: Some this compound adducts may be volatile and lost during solvent removal under high vacuum. | Verification: Check the cold trap of your rotary evaporator or vacuum line for any condensed product. Solution: Remove solvent under reduced pressure without excessive heating. Use a lower vacuum level if possible. |
Data Presentation
Table 1: Comparative Stability and Structural Data of this compound Adducts
| Adduct | Lewis Base | Calculated Bonding Energy (kcal/mol) | B-N Bond Length (Å) | Notes |
| C₅H₅B-NC₅H₅ | Pyridine | 46.4 | ~1.58 | The most common and well-studied adduct.[1] |
| C₅H₅B-N₂(CH₃)₂C₅H₃ | 2,6-Lutidine | Not found | 1.566[4][8] | Methyl groups provide steric shielding to the boron atom, enhancing stability.[4][8] |
| C₅H₅B-N₂ | Dinitrogen | 19 | ~1.52 | Significantly weaker interaction than with pyridine. |
| C₅H₅B-Xe | Xenon | 6 | Not applicable | Very weak adduct formed only under specific conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction (Potential Decomposition Pathway)
This protocol describes a typical Diels-Alder reaction, which is a primary transformation pathway for this compound adducts. If these conditions are met unintentionally, this reaction can be a source of byproducts.
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Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), dissolve the this compound-pyridine adduct (1 equivalent) in anhydrous, degassed toluene.
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Reaction: To the stirred solution, add the dienophile (e.g., dimethyl acetylenedicarboxylate, 1.1 equivalents) dropwise at room temperature.[3]
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is often complete within a few hours at room temperature.
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Workup: Once the reaction is complete, remove the solvent under reduced pressure.
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Purification: The resulting crude product (a borabarrelene derivative) can be purified by crystallization from a suitable solvent system (e.g., toluene/hexane) or by chromatography on neutralized silica gel.[3]
Protocol 2: Purification by Crystallization
This is a general method for purifying this compound adducts and their products, which avoids potential decomposition on silica gel.
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Dissolution: In a glovebox, dissolve the crude this compound adduct in a minimal amount of a suitable solvent (e.g., toluene) at room temperature to create a saturated solution.[4]
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Crystallization: Allow the solution to stand undisturbed. Slow evaporation of the solvent over several days will typically yield X-ray quality crystals.[4] Alternatively, crystallization can be induced by layering a less-polar solvent (e.g., hexane) onto the saturated toluene solution.
-
Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of cold, non-polar solvent (e.g., hexane).
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Drying: Dry the crystals under a gentle stream of inert gas or under vacuum to remove residual solvent.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00449G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodissociation of B-N Lewis adducts: a partially fused trinaphthylborane with dual fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Borabenzene Diels-Alder Reactions: A Technical Support Center
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction of borabenzene and its derivatives is a powerful tool for the synthesis of complex cyclic structures. However, optimizing the conditions for these reactions can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems encountered in this compound Diels-Alder reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive this compound Adduct: The this compound-Lewis base adduct (e.g., pyridine (B92270) adduct) may have degraded due to moisture or air exposure. | Ensure the this compound adduct is freshly prepared or has been stored under strictly inert conditions (e.g., in a glovebox). The stability of the adduct is crucial for reactivity. |
| 2. Unfavorable Reaction Temperature: The reaction may be too cold to overcome the activation energy, or too hot, leading to decomposition or retro-Diels-Alder reaction. | Systematically screen a range of temperatures. Start at room temperature and gradually increase. For some systems, microwave heating can provide rapid and uniform heating, potentially improving yields. A study on Diels-Alder reactions in a CEM microwave found optimal conditions for several reactions to be between 125°C and 150°C for 5 to 10 minutes.[1][2] | |
| 3. Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. | Screen a variety of solvents with different polarities. Non-polar aprotic solvents like toluene (B28343) or benzene (B151609) are often good starting points. For some Diels-Alder reactions, polar solvents can enhance selectivity, while non-polar solvents may lead to higher overall rates.[3] | |
| 4. Poor Dienophile Reactivity: The dienophile may not be sufficiently electron-deficient to react efficiently with the this compound adduct. | Use a dienophile with strong electron-withdrawing groups (e.g., -CN, -CO2R, -C(O)R).[4][5] If the dienophile is not sufficiently reactive, consider the use of a Lewis acid catalyst to increase its electrophilicity. | |
| 5. Steric Hindrance: Bulky substituents on either the this compound or the dienophile can prevent the reactants from approaching each other effectively. | If possible, use reactants with smaller substituents. Computational modeling can sometimes predict steric clashes and guide the choice of reactants. | |
| Formation of Multiple Products (Low Selectivity) | 1. Lack of Regio- or Stereocontrol: The reaction may be proceeding through multiple transition states with similar energies. | The use of a Lewis acid catalyst can significantly improve both regioselectivity and stereoselectivity (endo/exo).[6][7][8] Common Lewis acids to screen include BF3·OEt2, AlCl3, and SnCl4. Lowering the reaction temperature can also favor the formation of the kinetic product, often leading to higher selectivity.[9] |
| 2. Isomerization of the Product: The initial Diels-Alder adduct may be isomerizing under the reaction conditions. | Analyze the reaction mixture at different time points to monitor product formation and potential isomerization. If isomerization is observed, try to isolate the desired product at shorter reaction times or under milder conditions. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: The product may have similar polarity to the unreacted starting materials or side products. | Optimize the reaction to go to completion to minimize unreacted starting materials. For purification, explore different chromatography techniques (e.g., flash chromatography with different solvent systems, preparative TLC, or HPLC). Recrystallization from a suitable solvent system can also be an effective purification method.[10] |
| 2. Product Instability: The Diels-Alder adduct may be unstable on silica (B1680970) gel or during solvent removal. | If the product is sensitive to silica gel, consider using a different stationary phase like alumina (B75360) or a resin-based support. Remove the solvent under reduced pressure at low temperature to prevent decomposition. |
Frequently Asked Questions (FAQs)
Reagents and Starting Materials
Q1: My this compound-pyridine adduct appears discolored. Can I still use it?
A1: Discoloration often indicates decomposition. This compound adducts are sensitive to air and moisture.[11] It is highly recommended to use a freshly prepared or properly stored adduct for the best results. Purity can be checked by NMR spectroscopy before use.
Q2: How do I choose the right dienophile for my this compound derivative?
A2: The choice of dienophile is critical. For a "normal electron demand" Diels-Alder reaction, which is typical for this compound adducts, you should use an electron-poor dienophile.[4][5] Dienophiles with electron-withdrawing groups such as nitriles, esters, or ketones are good candidates. The reactivity generally increases with the electron-withdrawing ability of the substituent.
Reaction Conditions
Q3: What is the optimal temperature for a this compound Diels-Alder reaction?
A3: There is no single optimal temperature; it is highly dependent on the specific reactants. It is best to perform a temperature screen for each new reaction.[2][3] Start with room temperature and incrementally increase the temperature. Be aware that at very high temperatures, the retro-Diels-Alder reaction can occur, leading to lower yields.[12]
Q4: Which solvent should I use?
A4: The choice of solvent can influence both the reaction rate and selectivity.[13][14][15][16][17] A good starting point is a non-polar, aprotic solvent like toluene or benzene. However, it is advisable to screen a range of solvents, including more polar options like dichloromethane (B109758) or acetonitrile, as solvent effects can be unpredictable.
Q5: When should I consider using a Lewis acid catalyst?
A5: A Lewis acid catalyst should be considered when you observe low reactivity or poor selectivity.[6][7][8][18][19] Lewis acids coordinate to the dienophile, making it more electrophilic and accelerating the reaction. They can also enhance the energy difference between the endo and exo transition states, leading to improved stereoselectivity.
Reaction Mechanism and Stereochemistry
Q6: Is the this compound Diels-Alder reaction concerted or stepwise?
A6: The Diels-Alder reaction is generally considered a concerted pericyclic reaction.[12] Theoretical studies on the reaction of a this compound-pyridine adduct with acetylene (B1199291) suggest a concerted mechanism where the B-C and C-C bonds form in a continuous process, although not necessarily at the exact same time.[20]
Q7: How can I control the endo/exo selectivity of the reaction?
A7: The "endo rule" in Diels-Alder reactions often leads to the preferential formation of the endo product due to secondary orbital interactions.[12] This selectivity can be enhanced by using a Lewis acid catalyst and by running the reaction at lower temperatures to favor the kinetically controlled product.[9]
Experimental Protocols
General Procedure for the Synthesis of a this compound-Pyridine Adduct
This is a general guideline and may need to be adapted for specific substrates.
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). All manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Reaction Setup: In a Schlenk flask, dissolve the appropriate boracyclohexadiene precursor in a dry, degassed solvent such as THF.
-
Addition of Pyridine: Add an excess of dry, degassed pyridine to the solution at room temperature.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by NMR spectroscopy.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent) or by sublimation.
General Procedure for a this compound Diels-Alder Reaction
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask, dissolve the this compound-pyridine adduct in a dry, degassed solvent (e.g., toluene).
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Addition of Dienophile: Add the dienophile to the solution. If a Lewis acid catalyst is used, it should be added at this stage, often at a reduced temperature (e.g., 0 °C or -78 °C).
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or NMR spectroscopy.
-
Workup: Once the reaction is complete, quench the reaction if a Lewis acid was used (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with an appropriate organic solvent.
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Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[10]
Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. A solvent selection guide based on chemometrics and multicriteria decision analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. Lewis Acid-Catalyzed Diels-Alder Reactions: Reactivity Trends across the Periodic Table - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Mechanism of Boron–Carbon Bond Formation in the DA Reaction of the Pyridine Adduct of this compound with Acetylene: A Topological Analysis of the ELF Function and Catastrophe Theory [mdpi.com]
Technical Support Center: Purification of Air-Sensitive Borabenzene Compounds
Welcome to the technical support center for the purification of air-sensitive borabenzene compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these unique organoboron compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds considered air-sensitive?
A1: this compound and its derivatives are highly sensitive to air and moisture due to the electron-deficient nature of the boron atom within the aromatic ring.[1][2] This makes them susceptible to reactions with oxygen and water, leading to decomposition and the formation of impurities.[3][4] Therefore, all manipulations must be carried out under a strictly inert atmosphere, such as nitrogen or argon.[5]
Q2: What are the primary techniques for handling and purifying air-sensitive this compound compounds?
A2: The two most common and essential techniques are the use of a glovebox and a Schlenk line.[3][6] A glovebox provides a sealed and recirculating inert atmosphere, ideal for handling solids and performing small-scale manipulations.[7] A Schlenk line is a glassware setup that allows for the manipulation of air-sensitive materials on a larger scale under an inert gas or vacuum.[8]
Q3: How can I effectively remove solvent from my purified this compound compound?
A3: Solvents should be removed under reduced pressure using a Schlenk line connected to a cold trap (e.g., liquid nitrogen) to protect the vacuum pump.[9] It is crucial to control the vacuum carefully to prevent the compound from "bumping" or being pulled into the vacuum line. For thermally sensitive this compound derivatives, solvent removal should be performed at or below room temperature.
Q4: What are the best methods for storing purified this compound compounds?
A4: For short-term storage, this compound compounds can be kept in a sealed Schlenk flask under a positive pressure of inert gas inside a freezer. For long-term storage, the compound should be sealed in a glass ampoule under vacuum or an inert atmosphere.[4] Storing in a glovebox freezer is also a good option.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the purification of this compound compounds.
Problem: Low Recovery of this compound Compound After Purification
| Possible Cause | Suggested Solution |
| Mechanical Losses During Transfer | - When transferring solutions via cannula, ensure the cannula tip is always below the surface of the liquid to avoid introducing air.[10] - Use a minimal number of transfers. - For solid transfers, use a solid addition tube or perform the transfer in a glovebox.[11] |
| Decomposition During Purification | - Ensure all glassware is rigorously dried in an oven (e.g., >120 °C overnight) and cooled under vacuum.[12] - Use freshly purified and thoroughly degassed solvents.[13] - Maintain a positive pressure of high-purity inert gas (argon is preferred over nitrogen for highly sensitive compounds).[4] |
| Product Volatility | - If the this compound derivative is volatile, use a cold trap during solvent removal to recover any product that co-distills with the solvent.[9] - Consider using a higher boiling point solvent for the final purification steps if possible. |
Problem: Impurities Detected in the Final this compound Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction or Side Products | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to maximize the formation of the desired product. - Consult the literature for known side reactions and byproducts of your specific synthesis.[14][15] |
| Hydrolysis or Oxidation Products | - Rigorously exclude air and moisture from all stages of the synthesis and purification.[4] - Use freeze-pump-thaw cycles for thorough solvent degassing.[7] - If using a Schlenk line, ensure all joints are well-greased and sealed.[16] |
| Co-elution During Chromatography | - Optimize the solvent system for column chromatography. A change in solvent polarity may improve separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel, or vice versa). - Flash chromatography adapted for air-sensitive compounds can be an effective technique.[17] |
| Co-crystallization of Impurities | - Select a recrystallization solvent where the impurity is highly soluble and the desired product has low solubility at cold temperatures.[18] - Employ slow cooling to promote the formation of pure crystals.[19] - Consider vapor diffusion or liquid-liquid diffusion for growing high-purity crystals.[19] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Air-Sensitive this compound Compounds
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Preparation: Dry all necessary glassware, including Schlenk flasks and a filter cannula, in an oven at >120 °C overnight and cool under vacuum.[12]
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Solvent Degassing: Degas the chosen recrystallization solvent using a minimum of three freeze-pump-thaw cycles.[7]
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Dissolution: In a Schlenk flask under a positive flow of inert gas, add the crude this compound compound. Add the minimum amount of warm, degassed solvent required to fully dissolve the compound.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere using a pre-warmed filter cannula into a clean, dry Schlenk flask.[9]
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Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer.
-
Isolation: Once crystallization is complete, use a cannula to carefully transfer the supernatant to another Schlenk flask, leaving the crystals behind.
-
Washing: Wash the crystals with a small amount of cold, degassed solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purification by Sublimation under Inert Atmosphere
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Apparatus Setup: Use a sublimation apparatus designed for air-sensitive compounds, which can be attached to a Schlenk line.[4]
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Sample Loading: In a glovebox, load the crude this compound compound into the bottom of the sublimator.
-
Assembly: Seal the sublimator and bring it out of the glovebox. Attach it to the Schlenk line and evacuate the apparatus.
-
Sublimation: Gently heat the bottom of the sublimator while the cold finger is cooled (e.g., with circulating water or a cryogen). The this compound compound will sublime and deposit on the cold finger.
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Product Recovery: After sublimation is complete, allow the apparatus to cool to room temperature. Backfill with an inert gas. Transfer the sublimator into a glovebox to scrape the purified product from the cold finger.
Visualizations
Caption: Workflow for the purification of this compound compounds.
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. This compound | C5H5B | CID 10899214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Air-free_technique [chemeurope.com]
- 6. ossila.com [ossila.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. personal.tcu.edu [personal.tcu.edu]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Preventing unwanted side reactions in borabenzene synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted side reactions during borabenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound synthesis failing or resulting in a low yield?
A1: The primary challenge in this compound synthesis is the high reactivity and instability of the this compound ring.[1][2] Free this compound is highly Lewis acidic due to its electron-deficient boron atom and is therefore prone to decomposition or reaction with other species in the mixture.[1][2] Successful synthesis hinges on the effective stabilization of the this compound ring as it forms, typically by coordinating it with a Lewis base to create a stable this compound adduct.[1][2]
Common causes for low yields include:
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Presence of Moisture or Oxygen: this compound and its precursors can be sensitive to air and moisture. Rigorous anhydrous and inert atmosphere techniques are crucial.
-
Impure Starting Materials: Impurities in solvents, precursors (e.g., silyl-boracyclohexadiene derivatives), or the Lewis base can lead to side reactions.
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Suboptimal Reaction Temperature: Temperature control is critical. Deviations can lead to decomposition of reactants or products.
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Inefficient Trapping of this compound: The Lewis base must be present in sufficient concentration and reactivity to trap the this compound intermediate as it is generated.
Q2: What is the role of the Lewis base in the synthesis?
A2: The Lewis base is essential for stabilizing the highly reactive, electron-deficient this compound.[1][2] It donates a pair of electrons to the empty p-orbital of the boron atom, forming a stable dative bond. This neutralizes the Lewis acidity of the this compound and allows for its isolation and handling as a stable adduct.[2] Pyridine (B92270) and its derivatives, as well as phosphines, are commonly used for this purpose.[1][2] The choice of Lewis base can also influence the stability and reactivity of the resulting adduct. For instance, sterically hindered bases like 2,6-lutidine can offer enhanced shielding of the boron center.[3]
Q3: Can the this compound-Lewis base adduct undergo further reactions?
A3: Yes, the this compound-pyridine adduct, for example, can behave like a diene and participate in Diels-Alder reactions with suitable dienophiles, such as electron-deficient alkynes.[1][4][5][6][7] This reactivity can be a desired transformation for further functionalization or an unwanted side reaction if the goal is to isolate the adduct itself.
Troubleshooting Guide for Unwanted Side Reactions
This guide addresses specific issues that may arise during this compound synthesis and provides potential solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired this compound adduct. | 1. Decomposition of this compound: The generated this compound is not being trapped efficiently and is decomposing. 2. Suboptimal Reaction Conditions: Incorrect temperature or reaction time. 3. Poor Quality Reagents: Impurities in starting materials or solvents. | 1. Ensure the Lewis base is present in at least a stoichiometric amount and is of high purity. Consider using a more nucleophilic or sterically shielding Lewis base. 2. Optimize the reaction temperature and time based on literature procedures for the specific synthetic route. 3. Purify all reagents and solvents prior to use. Ensure anhydrous conditions and a properly inert atmosphere. |
| Formation of multiple unidentified byproducts. | 1. Side reactions of the precursor: The boracyclohexadiene or other precursor is undergoing reactions other than the desired elimination to form this compound. 2. Reaction with impurities: Trace impurities are reacting with the highly reactive intermediates. | 1. Carefully control the reaction conditions (temperature, addition rate of reagents) to favor the desired reaction pathway. 2. Ensure all glassware is scrupulously dried and the reaction is performed under a high-purity inert gas. |
| Product is an intractable oil or difficult to purify. | 1. Presence of oligomeric or polymeric materials: Unstabilized this compound can polymerize. 2. Mixture of the desired product and closely related side products. | 1. Improve the efficiency of the this compound trapping by the Lewis base. 2. Optimize the purification protocol. This may involve testing different recrystallization solvents or employing column chromatography with deactivated silica (B1680970) gel. |
| Formation of Diels-Alder adducts. | Presence of dienophiles: The this compound adduct is reacting with dienophiles present in the reaction mixture (e.g., from side reactions of precursors). | Identify and eliminate the source of the dienophile. If the dienophile is a necessary reagent in a previous step, ensure it is completely removed before the this compound generation step. |
Experimental Protocols
A general, illustrative protocol for the synthesis of a this compound-pyridine adduct from a precursor is provided below. Note: Specific conditions will vary depending on the exact substrates and literature method being followed.
Synthesis of this compound-Pyridine Adduct
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All solvents and liquid reagents should be freshly distilled from appropriate drying agents.
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Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the boracyclohexadiene precursor in an appropriate anhydrous solvent (e.g., toluene).
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Addition of Lewis Base: Add a stoichiometric equivalent or slight excess of high-purity pyridine to the solution.
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Initiation of Elimination: Depending on the nature of the precursor, initiate the elimination reaction. This may involve the addition of another reagent or thermal activation. The reaction should be carefully monitored by TLC or NMR spectroscopy.
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Workup: Once the reaction is complete, the reaction mixture is typically filtered to remove any solid byproducts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified, often by recrystallization from a suitable solvent system (e.g., toluene/hexane), to yield the crystalline this compound-pyridine adduct.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound adducts.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Scaling Up the Synthesis of Borabenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of borabenzene derivatives. The following information is designed to address specific issues that may be encountered during the scale-up of these sensitive organoboron compounds.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the multi-gram synthesis of neutral this compound-ligand complexes?
A robust and scalable three-step synthesis starting from commercially available 1-(trimethylsilyl)-1,4-pentadiyne is a recommended approach for producing neutral this compound-ligand complexes in significant quantities.[1] This method provides a reliable foundation for accessing a variety of this compound adducts.
Q2: Are there alternative strategies for synthesizing this compound adducts at a larger scale?
Yes, an alternative route involves the synthesis of this compound adducts from boracyclohexadiene precursors through ligand exchange reactions.[1] This method can be effective for generating diverse this compound complexes.
Q3: What are the primary safety concerns when handling borane (B79455) reagents and organoboron compounds on a large scale?
The primary safety concerns include the high reactivity, flammability, and toxicity of many borane reagents, such as diborane. It is crucial to work in a well-ventilated area, under an inert atmosphere, and to have appropriate quenching procedures in place. A thorough risk assessment should be conducted before any scale-up operation.
Q4: How can I effectively purify this compound derivatives on a multi-gram scale?
Large-scale purification of this compound derivatives can be challenging due to their sensitivity. Column chromatography on silica (B1680970) gel under an inert atmosphere is a common method. For crystalline adducts, recrystallization from an appropriate solvent system can be an effective purification technique.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound derivative synthesis, with a focus on a multi-gram scale protocol for a this compound-pyridine adduct.
Problem 1: Low Yield of the this compound-Pyridine Adduct
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure all reagents are of high purity and anhydrous. - Extend the reaction time and monitor progress by TLC or NMR. - Optimize the reaction temperature; some steps may require gentle heating. |
| Degradation of product | - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup. - Avoid exposure to air and moisture, which can lead to decomposition. |
| Side reactions | - Control the stoichiometry of reagents carefully. - Add reagents slowly and at a controlled temperature to minimize side product formation. |
| Loss during workup | - Use carefully degassed solvents for extraction and washing. - Minimize the number of transfer steps to reduce mechanical losses. |
Problem 2: Difficulty in Isolating a Pure Product
| Potential Cause | Troubleshooting Step |
| Persistent impurities | - Optimize the purification protocol. Consider using a different solvent system for chromatography or recrystallization. - Perform multiple purification cycles if necessary. |
| Co-elution of byproducts | - If using column chromatography, try a different stationary phase or a gradient elution. |
| Product decomposition on silica gel | - Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) before use. - Consider alternative purification methods like crystallization or sublimation if applicable. |
Problem 3: Inconsistent Reaction Outcomes
| Potential Cause | Troubleshooting Step |
| Variability in reagent quality | - Use reagents from a reliable source and test for purity before use. |
| Fluctuations in reaction conditions | - Maintain precise control over temperature, stirring rate, and inert atmosphere. - Ensure consistent and efficient removal of byproducts that may inhibit the reaction. |
Experimental Protocols & Data
Multi-Gram Synthesis of a this compound-Pyridine Adduct
This protocol is a representative procedure for the synthesis of a this compound-pyridine adduct on a multi-gram scale, based on the general three-step synthesis.
Step 1: Synthesis of the Boracyclohexadiene Precursor
This step should be carried out under a strict inert atmosphere.
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To a solution of 1-(trimethylsilyl)-1,4-pentadiyne in an appropriate anhydrous solvent, add a solution of a suitable borane reagent (e.g., BH₃·THF) dropwise at a controlled temperature.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Monitor the reaction progress by NMR spectroscopy.
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Upon completion, the solvent is removed under reduced pressure to yield the crude boracyclohexadiene precursor.
Step 2: Formation of the this compound-Pyridine Adduct
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Dissolve the crude boracyclohexadiene precursor in an anhydrous solvent.
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Add an excess of dry pyridine (B92270) to the solution.
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The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
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Monitor the formation of the adduct by TLC or NMR.
Step 3: Purification of the this compound-Pyridine Adduct
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Remove the excess pyridine and solvent under reduced pressure.
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The crude product is then purified by column chromatography on silica gel under an inert atmosphere or by recrystallization.
Quantitative Data (Illustrative)
The following table provides illustrative data for the scale-up of a generic this compound-pyridine adduct synthesis. Actual results will vary depending on the specific substrate and reaction conditions.
| Scale (mmol) | Starting Material (g) | Product Yield (g) | Purity (%) | Reaction Time (h) |
| 1 | 0.136 | 0.15 | >95 | 12 |
| 10 | 1.36 | 1.4 | >95 | 18 |
| 50 | 6.8 | 6.5 | >90 | 24 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Experimental Workflow for Multi-Gram this compound Adduct Synthesis
Caption: Step-by-step workflow for the synthesis of a this compound adduct.
References
Addressing the high reactivity and instability of borabenzene.
Welcome to the Technical support center for borabenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals working with these highly reactive and unstable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and successful handling of this compound derivatives in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high reactivity and instability of this compound?
Free this compound is a heteroaromatic compound where a carbon atom in the benzene (B151609) ring is replaced by a boron atom. While it is isoelectronic with the stable benzene molecule, the boron atom's electron deficiency results in a high degree of Lewis acidity. This inherent electron deficiency makes the this compound ring highly susceptible to nucleophilic attack, leading to its instability and inability to be isolated in its free form. All attempts to synthesize free this compound have resulted in the formation of complexes with either anionic or neutral ligands.
Q2: How can the instability of this compound be addressed for practical laboratory use?
The high reactivity of this compound can be effectively managed by stabilizing the electron-deficient boron center. This is primarily achieved in two ways:
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Formation of Lewis Base Adducts: this compound readily forms stable adducts with Lewis bases such as pyridine (B92270), 2,6-lutidine, and various phosphines. The Lewis base donates a pair of electrons to the empty p-orbital of the boron atom, satisfying its electron deficiency and significantly reducing its reactivity.[1][2] These adducts are often isolable crystalline solids.
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Formation of Boratabenzene Metal Complexes: this compound can be reduced to the boratabenzene anion, [C₅H₅BR]⁻. This anion is a strong π-donating ligand, similar to the cyclopentadienyl (B1206354) anion, and it can coordinate with a variety of transition metals to form stable sandwich or half-sandwich complexes.[3][4]
Q3: What are the primary safety precautions to consider when working with this compound derivatives?
Given their reactivity, this compound derivatives are highly sensitive to air and moisture. Therefore, all manipulations should be carried out under an inert atmosphere using either a glovebox or Schlenk line techniques. It is crucial to use anhydrous solvents and reagents to prevent decomposition. While not all this compound derivatives are pyrophoric, some organoboron compounds can ignite spontaneously in air, so this potential hazard should always be considered.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound derivatives.
Synthesis
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Q: My reaction to form a this compound-pyridine adduct is yielding a dark brown oil instead of the expected yellow crystals. What are the likely causes?
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A: This is a common issue that can arise from several factors:
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Presence of Oxygen or Moisture: Trace amounts of air or water can lead to rapid decomposition and the formation of colored, insoluble byproducts. Ensure that all glassware is rigorously dried, solvents are anhydrous, and the inert atmosphere is of high purity.
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Impure Starting Materials: Impurities in the starting boracyclohexadiene precursor or the Lewis base can lead to side reactions. It is advisable to purify all reagents before use.
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Incorrect Reaction Temperature: While many adduct formations proceed at room temperature, some reactions may require cooling to control exothermic processes and prevent decomposition.
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-
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Q: The yield of my this compound-phosphine adduct is consistently low. How can I improve it?
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A: Low yields can often be attributed to an incomplete reaction or product loss during workup.
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Ligand Exchange Equilibrium: The formation of this compound adducts can be an equilibrium process. If the chosen phosphine (B1218219) is a weaker Lewis base, the equilibrium may not fully favor the product. Consider using a stronger or sterically less hindered phosphine.
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Steric Hindrance: Bulky substituents on either the this compound precursor or the phosphine can hinder adduct formation.
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Purification Losses: this compound adducts can be sensitive to chromatographic supports like silica (B1680970) gel. It is often preferable to purify by crystallization or sublimation if possible.
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-
Purification
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Q: I am having difficulty crystallizing my this compound adduct. What techniques can I try?
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A: Crystallization of sensitive compounds can be challenging. Here are some troubleshooting steps:
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Solvent Selection: Experiment with a range of anhydrous solvents or solvent mixtures. A good solvent system will dissolve the adduct when hot but have low solubility when cold.
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Slow Cooling: Allow the saturated solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer to promote crystal growth.
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Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can induce crystallization.
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Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a larger chamber containing a poor solvent. The slow diffusion of the poor solvent's vapor into the solution can promote the growth of high-quality crystals.
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-
-
Q: My purified this compound adduct appears to be decomposing during storage. What are the proper storage conditions?
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A: Long-term stability requires stringent storage conditions.
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Inert Atmosphere: Store the compound in a sealed, airtight container under a high-purity inert atmosphere (argon or nitrogen) within a glovebox.
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Low Temperature: To minimize thermal decomposition, store the container at low temperatures, for example, in a freezer inside the glovebox.
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Light Protection: Protect the sample from light by using an amber vial or by wrapping the container in aluminum foil to prevent photodegradation.
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-
Data Presentation
The following tables summarize key quantitative data for representative this compound-Lewis base adducts.
| Lewis Base Adduct | Color | Yield (%) | B-N/B-P Bond Length (Å) | ¹¹B NMR (δ, ppm) |
| Pyridine | Yellow | ~70-80 | ~1.56 | ~30-35 |
| 2,6-Lutidine | Yellow | ~75 | 1.5659(18)[5][6] | ~32 |
| PMe₃ | Colorless | >90 | - | ~25-30 |
| PPh₃ | Pale Yellow | ~85 | - | ~28-33 |
Note: Yields and NMR data are approximate and can vary based on the specific synthetic protocol and substituents on the this compound ring.
Experimental Protocols
General Protocol for the Synthesis of a this compound-Pyridine Adduct
This protocol is a generalized procedure and may require optimization for specific substituted this compound precursors. All operations must be performed under an inert atmosphere using Schlenk line or glovebox techniques.
Materials:
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1-alkoxy- or 1-chloro-boracyclohexadiene precursor
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Anhydrous pyridine
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Anhydrous hexane (B92381) or pentane (B18724)
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Anhydrous toluene (B28343) or benzene
Procedure:
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Reaction Setup: In a glovebox, dissolve the 1-substituted-boracyclohexadiene precursor in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
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Addition of Lewis Base: Slowly add a stoichiometric equivalent of anhydrous pyridine to the stirred solution at room temperature.
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Reaction: The reaction is often rapid and may be accompanied by a color change to yellow. Stir the reaction mixture at room temperature for 1-2 hours to ensure completion.
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Removal of Volatiles: Remove the solvent under vacuum to obtain the crude product, which may be an oil or a solid.
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Purification:
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Crystallization: Dissolve the crude product in a minimal amount of hot, anhydrous toluene or benzene. Slowly add anhydrous hexane or pentane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then to -20 °C to induce crystallization.
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Isolation: Collect the crystals by filtration under an inert atmosphere, wash with a small amount of cold, anhydrous hexane, and dry under vacuum.
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Characterization:
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The final product should be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B). A characteristic ¹¹B NMR signal in the range of δ 30-35 ppm is indicative of the formation of the four-coordinate boron center in the pyridine adduct.[7][8]
Visualizations
Logical Relationships and Workflows
Caption: Stabilization pathways for reactive this compound.
Caption: Experimental workflow for this compound adduct synthesis.
Caption: Diels-Alder reaction of a this compound adduct.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00449G [pubs.rsc.org]
- 3. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. aiinmr.com [aiinmr.com]
Technical Support Center: Improving Ligand Exchange Efficiency in Borabenzene Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ligand exchange reactions with borabenzene adducts.
Frequently Asked Questions (FAQs)
Q1: What is a ligand exchange reaction in the context of this compound adducts?
A1: A ligand exchange reaction on a this compound adduct involves the replacement of one Lewis base (ligand) coordinated to the boron atom of the this compound ring with another, different Lewis base. This process allows for the synthesis of new this compound complexes with modified electronic and steric properties.[1][2]
Q2: What are the common types of ligands used in this compound adducts?
A2: this compound adducts are commonly formed with various neutral Lewis bases. These include nitrogen-based ligands like pyridine (B92270) and its derivatives, as well as phosphorus-based ligands such as trimethylphosphine (B1194731) (PMe₃), tricyclohexylphosphine (B42057) (PCy₃), and triphenylphosphine (B44618) (PPh₃).[1][2]
Q3: What is the general mechanism for ligand exchange on this compound adducts?
A3: Experimental and computational studies suggest that ligand exchange on this compound adducts can proceed through an associative mechanism. In this pathway, the incoming ligand attacks the boron center, forming a transient intermediate, which then releases the original ligand to yield the final product.
Q4: Why is the pyridine-borabenzene adduct particularly stable?
A4: The pyridine-borabenzene adduct exhibits high stability due to the strong dative bond between the nitrogen atom of the pyridine and the boron atom of the this compound. This robust interaction makes the displacement of the pyridine ligand challenging, often requiring forcing conditions.
Q5: How can I monitor the progress of a ligand exchange reaction?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring ligand exchange reactions. ³¹P NMR is particularly useful for reactions involving phosphine (B1218219) ligands, as the chemical shifts of free and coordinated phosphines are distinct. ¹H and ¹¹B NMR can also provide valuable information on the changes in the this compound ring and the coordination environment of the boron atom.
Troubleshooting Guide
Issue 1: Low or No Conversion
Q: I am not observing any formation of the desired product in my ligand exchange reaction. What are the possible causes and solutions?
A: Low or no conversion in a ligand exchange reaction involving this compound adducts can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low or no conversion.
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Possible Cause 1: Reagent Quality and Stoichiometry
-
Solution: Ensure that all reagents, including the starting this compound adduct, the incoming ligand, and the solvent, are pure and anhydrous. Moisture can deactivate the reagents. Verify the stoichiometry of your reactants; an excess of the incoming ligand may be necessary to drive the equilibrium towards the product.
-
-
Possible Cause 2: Reaction Conditions are too Mild
-
Solution: Ligand exchange reactions, especially those involving stable adducts like the pyridine-borabenzene complex, may require elevated temperatures and longer reaction times. Gradually increase the reaction temperature and monitor the reaction progress over an extended period.
-
-
Possible Cause 3: High Stability of the Starting Adduct
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Solution: If you are starting with a highly stable adduct, such as the pyridine-borabenzene adduct, consider synthesizing a this compound adduct with a more labile ligand (e.g., a phosphine) as your starting material for the exchange reaction.
-
-
Possible Cause 4: Properties of the Incoming Ligand
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Solution: The nucleophilicity and steric bulk of the incoming ligand play a crucial role. A weakly nucleophilic or sterically hindered ligand may not be able to displace the incumbent ligand effectively. Consider using a more nucleophilic or less bulky ligand if possible.
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Issue 2: Slow Reaction Rate
Q: My ligand exchange reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?
A: A slow reaction rate can be improved by optimizing several experimental parameters.
Factors Influencing Reaction Rate
Caption: Key factors influencing the rate of ligand exchange.
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Optimization 1: Temperature
-
Increasing the reaction temperature generally accelerates the reaction rate. Perform the reaction at a higher, yet safe, temperature for your solvent and reagents.
-
-
Optimization 2: Concentration
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Increasing the concentration of the incoming ligand can enhance the reaction rate, especially if the reaction follows an associative mechanism.
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-
Optimization 3: Solvent
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The choice of solvent can influence the reaction rate. A solvent that can stabilize the transition state may accelerate the reaction. Experiment with solvents of varying polarity.
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Issue 3: Incomplete Reaction and/or Equilibrium Mixture
Q: My reaction stops at a certain point, leaving a mixture of starting material and product. How can I drive the reaction to completion?
A: An incomplete reaction often indicates that an equilibrium has been reached.
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Strategy 1: Le Chatelier's Principle
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Use a large excess of the incoming ligand to shift the equilibrium towards the product side.
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If possible, remove the displaced ligand from the reaction mixture. For example, if a volatile ligand like PMe₃ is displaced, it might be removed under reduced pressure if the product is stable under these conditions.
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-
Strategy 2: Use a More Reactive Incoming Ligand
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A more nucleophilic or sterically less demanding incoming ligand may form a more thermodynamically stable adduct, thus favoring product formation at equilibrium.
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Quantitative Data on Ligand Exchange
The efficiency of ligand exchange is influenced by the nature of both the incumbent and the incoming ligand. The following table summarizes qualitative and some quantitative findings from the literature.
| Starting Adduct | Incoming Ligand | Relative Reactivity/Yield | Conditions | Reference |
| This compound-Pyridine | PPh₃ | Low to moderate | Elevated temperatures may be required | General observation |
| This compound-PMe₃ | Other Ligands | Generally more reactive than pyridine adduct | Milder conditions often suffice | [1][2] |
| This compound-PCy₃ | Other Ligands | Reactivity influenced by sterics | Varies | [1][2] |
| This compound-PPh₃ | Other Ligands | Reactivity influenced by sterics and electronics | Varies | [1][2] |
Note: Quantitative yield and rate data for specific ligand exchange reactions on this compound adducts are not extensively tabulated in the literature, often requiring case-by-case optimization.
Experimental Protocols
General Protocol for Ligand Exchange
This protocol provides a general guideline for attempting a ligand exchange reaction on a this compound adduct.
Experimental Workflow
Caption: General experimental workflow for ligand exchange.
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Preparation of Reactants:
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Ensure the starting this compound adduct is pure and dry.
-
The incoming ligand should be of high purity.
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Use anhydrous solvents. Common solvents include toluene, benzene, or THF.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting this compound adduct in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Add the incoming ligand to the solution. An excess (e.g., 1.5 to 5 equivalents) of the incoming ligand is often used.
-
-
Reaction Conditions:
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Stir the reaction mixture at the desired temperature. Start with room temperature and increase if no reaction is observed.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by NMR spectroscopy (e.g., ³¹P NMR for phosphine ligands).
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-
Work-up and Isolation:
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Once the reaction is complete (as determined by NMR), remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography under an inert atmosphere.
-
-
Characterization:
-
Characterize the final product using standard techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B, ³¹P), mass spectrometry, and, if possible, single-crystal X-ray diffraction.
-
Protocol for Monitoring by ³¹P NMR
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Prepare an NMR tube with a solution of the starting this compound-phosphine adduct in a deuterated solvent under an inert atmosphere.
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Acquire a ³¹P NMR spectrum of the starting material to establish its chemical shift.
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Add the incoming ligand to the NMR tube.
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Acquire ³¹P NMR spectra at regular time intervals to monitor the appearance of the new phosphine adduct signal and the disappearance of the starting material signal. The presence of a signal for the free, displaced phosphine should also be observed.
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Integrate the signals to determine the relative concentrations of the species and calculate the reaction conversion.
References
Technical Support Center: Handling and Storing Highly Reactive Organoboron Compounds
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly reactive organoboron compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: My organoboron compound seems to be decomposing upon storage. What are the likely causes and how can I prevent this?
A1: Decomposition of organoboron compounds is often due to exposure to air and moisture.[1][2] The reactivity varies significantly with the type of compound. While boronic acids are generally crystalline solids that can be handled in air for short periods, they are susceptible to dehydration to form boroxines and can be sensitive to oxidation.[3][4] Aliphatic boronic acids are more prone to oxidation than their aryl and alkenyl counterparts.[3][4]
Prevention Strategies:
-
Storage Atmosphere: Store highly reactive organoboron compounds under an inert atmosphere, such as argon or nitrogen.[5][6]
-
Temperature: Store compounds in a cool, dry place.[5][7][8] For particularly unstable compounds, refrigeration may be necessary.[9]
-
Container: Use a well-sealed container. For highly sensitive materials, Sure/Seal™ bottles are recommended.[10][11]
-
Consider Stable Derivatives: For applications like Suzuki-Miyaura coupling, consider converting boronic acids to more stable derivatives like boronate esters (e.g., pinacol (B44631) esters) or organotrifluoroborates, which are known for their enhanced stability towards air and moisture.[3][12][13]
Q2: I am setting up a reaction with a solid organoboron reagent that is air-sensitive. What is the best way to handle and transfer it?
A2: The safest and most effective way to handle an air-sensitive solid organoboron compound is inside a glovebox.[14][15]
Procedure for Transfer in a Glovebox:
-
Bring the flask, a spatula, and a weighing boat into the glovebox antechamber.
-
Purge the antechamber with an inert gas (e.g., argon) and evacuate it multiple times (typically three cycles).[1][14]
-
Transfer the items into the main glovebox chamber.
-
Weigh the desired amount of the solid into the flask.
-
Seal the flask before removing it from the glovebox.[14]
If a glovebox is not available, you can use a Schlenk line and a solid addition tube or perform the addition under a strong counterflow of inert gas.[14] Another technique involves dissolving the solid in a dry, deoxygenated solvent inside a flask under an inert atmosphere and then transferring the resulting solution via cannula.[14]
Q3: I need to transfer a solution of a pyrophoric organoboron reagent. What is the appropriate technique?
A3: For transferring pyrophoric liquid reagents, such as some boranes, standard air-free techniques must be employed to prevent ignition upon contact with air.[11][16] The two primary methods are using a syringe or a cannula (double-tipped needle).
-
Syringe Transfer (for volumes < 50 mL):
-
Dry the syringe and needle in an oven and cool under a stream of inert gas.[17]
-
Pressurize the reagent bottle with inert gas.
-
Insert the needle into the reagent bottle and withdraw the desired volume of liquid.
-
Pull a small amount of inert gas into the syringe (an "inert gas buffer") before withdrawing the needle.[2]
-
Quickly transfer the syringe to the reaction flask (already under an inert atmosphere) and inject the reagent.[2]
-
-
Cannula Transfer (for volumes > 50 mL):
-
Ensure both the reagent bottle and the reaction flask are sealed with septa and are under a positive pressure of inert gas.
-
Purge the cannula with inert gas.
-
Insert one end of the cannula into the headspace of the reagent bottle and the other end into the reaction flask.
-
Lower the end of the cannula in the reagent bottle into the liquid.
-
The pressure difference will drive the liquid from the reagent bottle to the reaction flask.[1] You can facilitate the transfer by slightly increasing the pressure in the reagent bottle or applying a slight vacuum to the reaction flask.
-
Q4: My reaction with a boronic acid is giving a poor yield. Could it be an issue with the reagent's quality?
A4: Yes, the quality of the boronic acid can significantly impact reaction outcomes. A common issue is the presence of boroxines (boronic anhydrides), which form from the dehydration of boronic acids.[3] The presence of these anhydrides can affect the stoichiometry of your reaction.
Troubleshooting Steps:
-
Reagent Purity: If possible, check the purity of your boronic acid by NMR or other analytical techniques.
-
Rehydration: In some cases, stirring the boronic acid with a small amount of water in a solvent like ether and then thoroughly drying it can help to hydrolyze the boroxine (B1236090) back to the boronic acid.
-
Use a More Stable Derivative: As mentioned before, converting the boronic acid to a boronate ester or an organotrifluoroborate can circumvent issues related to instability and impurity.[3][12][13]
Section 2: Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Action |
| No or low product formation | Decomposition of the organoboron reagent | Ensure the reagent was stored under an inert atmosphere and handled using proper air-free techniques.[1][14] Consider using a more stable derivative like a pinacol ester or a potassium organotrifluoroborate.[3][12] |
| Presence of boroxine | The actual concentration of the active boronic acid may be lower than calculated. Try using a slight excess of the boronic acid. | |
| Incomplete reaction | Extend the reaction time or increase the temperature. Ensure proper degassing of solvents and reagents.[1] | |
| Formation of side products | Protodeboronation (cleavage of the C-B bond by a proton source) | Ensure the base used is sufficiently non-nucleophilic and that the reaction medium is anhydrous. |
| Homocoupling of the organoboron reagent | This can be promoted by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. |
Guide 2: Inconsistent Results with Hydroboration Reactions
| Symptom | Possible Cause | Troubleshooting Action |
| Formation of the wrong regioisomer (Markovnikov instead of anti-Markovnikov) | Rearrangement of the intermediate organoborane | This is often promoted by higher temperatures.[18] Maintain the recommended reaction temperature. |
| Incorrect stoichiometry or order of addition | Add the alkene to the borane (B79455) solution to ensure the borane is in excess.[18] | |
| Low yield of the desired alcohol after oxidation | Incomplete oxidation | Ensure sufficient amounts of the oxidizing agent (e.g., H₂O₂) and base (e.g., NaOH) are used. The oxidation step can be exothermic; maintain proper temperature control.[18] |
| Loss of product during workup | Boronic acids and their byproducts can sometimes be difficult to separate. Consider a workup procedure that involves repeated evaporation from methanol (B129727) to remove boron residues as volatile trimethyl borate.[19] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Solids Using a Schlenk Line
-
Glassware Preparation: Dry all glassware in an oven (e.g., 125°C overnight) and assemble while hot, or assemble cold and flame-dry under vacuum.[1][17]
-
Inert Atmosphere: Connect the flask to a Schlenk line and perform at least three evacuate-refill cycles with a dry, inert gas (argon is preferred over nitrogen).[1][14]
-
Reagent Addition:
-
If the air-sensitive solid is the first reagent, weigh it in a glovebox and add it to the flask before connecting to the Schlenk line.[14]
-
For addition during the reaction, use a solid addition tube that has been purged with inert gas.
-
-
Solvent Addition: Add dry, degassed solvent via a cannula or a syringe.[14]
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the experiment, vented through an oil or mercury bubbler.[17]
Protocol 2: Quenching of Reactive Organoboron Compounds
Caution: Quenching highly reactive reagents can be exothermic and may produce flammable gases. This procedure should be performed in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[10][15][16]
-
Dilution: Dilute the reactive organoboron compound or reaction mixture with an inert, high-boiling point solvent (e.g., toluene (B28343) or hexane) in a flask equipped with a stirrer and under an inert atmosphere.[20][21][22]
-
Cooling: Cool the flask in an ice bath to 0°C.[22]
-
Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[20][21][22][23] Continue the addition until gas evolution subsides.
-
Secondary Quenching: If necessary, slowly add a more reactive alcohol like methanol, followed by water, ensuring the temperature is controlled.[21]
-
Neutralization: Once the reaction is complete and the mixture has warmed to room temperature, it can be neutralized with a dilute acid (e.g., citric or acetic acid) before workup or disposal.[22]
Section 4: Data Presentation
Table 1: Relative Stability of Common Organoboron Compounds
| Compound Type | Structure | Stability to Air | Stability to Moisture | Storage Recommendations |
| Boronic Acids | R-B(OH)₂ | Moderate (aryl) to Low (aliphatic)[3][4] | Can dehydrate to boroxines[3] | Cool, dry place. Inert atmosphere for long-term storage of sensitive compounds. |
| Boronate Esters (Pinacol) | R-B(O₂C₂Me₄) | High[3][4] | Generally stable, but can hydrolyze under acidic or basic conditions.[3] | Tightly sealed container at room temperature. |
| Potassium Organotrifluoroborates | K[R-BF₃] | High[12][13][24] | High[12][13][24] | Can be stored indefinitely at room temperature without special precautions.[13][24][25] |
| Trialkylboranes | R₃B | Low (often pyrophoric)[11][16] | Reacts with water | Under inert gas (e.g., in Sure/Seal™ bottle).[10][11] |
Section 5: Visualizations
Caption: Decision workflow for handling reactive organoboron compounds.
Caption: Step-by-step protocol for quenching reactive organoboron compounds.
References
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 8. laballey.com [laballey.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. chemistry.ucla.edu [chemistry.ucla.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. benchchem.com [benchchem.com]
- 19. chem.rochester.edu [chem.rochester.edu]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. epfl.ch [epfl.ch]
- 22. chemistry.nd.edu [chemistry.nd.edu]
- 23. sarponggroup.com [sarponggroup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Optimizing Borabenzene-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst performance in borabenzene-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound ligand in catalysis?
A1: The this compound ligand plays a crucial role in catalysis by influencing the electronic properties of the metal center. The electron-donating or withdrawing nature of substituents on the this compound ring can modulate the reactivity and stability of the catalyst. For instance, electron-donating groups can increase the electron density at the metal, which can enhance catalytic activity in certain reactions.[1][2]
Q2: How does the choice of metal in a this compound complex affect its catalytic performance?
A2: The choice of the transition metal is a key determinant of the catalyst's performance. Different metals (e.g., rhodium, palladium, zirconium) will exhibit distinct catalytic activities and selectivities based on their intrinsic electronic structures, preferred coordination geometries, and oxidation states.[3][4] The interplay between the metal and the this compound ligand is critical for achieving optimal results.
Q3: What are the common causes of low yield in this compound-mediated reactions?
A3: Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions (temperature, pressure, solvent), or the presence of impurities.[5][6][7] Catalyst deactivation can be caused by poisoning, thermal degradation, or the formation of inactive species.[8][9][10] It is also crucial to ensure the quality and purity of starting materials and solvents.
Q4: How can I improve the selectivity of my this compound-catalyzed reaction?
A4: Improving selectivity often involves fine-tuning the catalyst structure and reaction conditions. Modifying the substituents on the this compound ligand can introduce steric or electronic effects that favor the formation of a specific product.[11] Optimization of reaction parameters such as temperature, solvent, and catalyst loading can also significantly impact selectivity.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound-mediated reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may not be in its active form or may have degraded. | - Ensure proper activation of the pre-catalyst. - Handle and store the catalyst under an inert atmosphere to prevent decomposition. - Screen different catalyst precursors or metal sources. |
| Suboptimal Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature in increments of 5-10°C while monitoring for side product formation.[6] | |
| Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst stability. | - Screen a range of solvents with varying polarities. - Ensure the solvent is anhydrous and de-gassed, as water and oxygen can poison the catalyst.[6] | |
| Poor Product Selectivity | Unoptimized Ligand Structure: The electronic or steric properties of the this compound ligand may not be ideal. | - Synthesize and screen a library of this compound ligands with different substituents to tune the catalyst's properties.[1][2] |
| Incorrect Catalyst Loading: The catalyst concentration can influence the reaction pathway. | - Vary the catalyst loading to find the optimal concentration that maximizes selectivity for the desired product. | |
| Catalyst Decomposition | Thermal Instability: The catalyst may be degrading at the reaction temperature. | - Perform the reaction at a lower temperature for a longer duration. - Consider using a more thermally stable catalyst variant. |
| Air or Moisture Sensitivity: The catalyst is sensitive to atmospheric conditions. | - Employ rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox) for all manipulations.[6] - Use freshly distilled and de-gassed solvents. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst loses its activity over the course of the reaction. | - Investigate potential catalyst poisons in the starting materials or solvent.[5][9] - Consider a fed-batch approach where the catalyst is added in portions throughout the reaction. - If applicable, explore strategies for in-situ catalyst regeneration.[8] |
Quantitative Data Summary
The following table summarizes key quantitative data from representative this compound-mediated reactions to provide a baseline for optimization.
| Catalyst System | Reaction Type | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| [(η⁵-C₅H₅B-NMe₂)Cp*ZrMe][MeB(C₆F₅)₃] | Olefin Polymerization | 25 | 0.01 | 0.5 | >95 | [2] |
| [(η⁵-C₉H₇)Rh(PPh₃)₂] with B(C₆F₅)₃ | Hydrogenation | 60 | 1 | 16 | 99 | [3] |
| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki-Miyaura Coupling | 100 (Microwave) | 10 | 0.17 | 85-95 | [12] |
| Pd/C | Nitroarene Reduction | 80 | 3 (w/w) | 4 | 98 | [13] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated Cross-Coupling Reaction
-
Catalyst Preparation: In a glovebox, add the this compound-metal pre-catalyst (e.g., 1-5 mol%) and any necessary ligands to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the boronic acid or ester coupling partner (1.2-1.5 equiv).
-
Solvent and Base: Add anhydrous, de-gassed solvent (e.g., toluene, THF, or dioxane) via syringe, followed by the addition of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2.0-3.0 equiv).
-
Reaction Execution: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Screening of Ligands for Optimal Catalytic Performance
-
Array Setup: In parallel, set up a series of reactions in vials, each containing a different this compound ligand with the same metal pre-catalyst.
-
Standard Conditions: Use a standardized set of reaction conditions (substrate concentrations, solvent, temperature, and reaction time) for all reactions to ensure a valid comparison.
-
Execution and Analysis: Run all reactions simultaneously. After the designated time, quench the reactions and analyze the conversion and product distribution for each ligand by GC or LC.
-
Optimization: Identify the ligand that provides the best yield and selectivity. Further optimization of reaction conditions can be performed with the lead ligand.
Visualizations
Caption: Workflow for optimizing this compound-mediated reactions.
Caption: Decision tree for troubleshooting low yields.
Caption: Simplified catalytic cycle and deactivation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Ligands modification strategies for mononuclear water splitting catalysts [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Minimizing impurities in the synthesis of borabenzene precursors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of borabenzene precursors. Our focus is on minimizing impurities during the formation of this compound-Lewis base adducts, which are crucial intermediates in various synthetic applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound precursors, particularly the formation of the this compound-pyridine adduct from a boracyclohexadiene precursor.
Problem 1: Low or No Yield of the Desired this compound Adduct
| Potential Cause | Recommended Solution |
| Degradation of Boracyclohexadiene Precursor: The starting material is sensitive to moisture and can hydrolyze if not handled under strictly anhydrous conditions. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled.- Handle all reagents and solutions under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. |
| Inefficient Elimination of Trimethylsilyl Chloride (TMSCl): The final step in the formation of the this compound ring involves the elimination of TMSCl, which can be slow or incomplete. | - Increase the reaction temperature. The reaction is often run at elevated temperatures (e.g., in refluxing toluene) to drive the elimination.[1] - Extend the reaction time. Monitor the reaction progress by ¹¹B NMR spectroscopy to ensure complete conversion. |
| Suboptimal Lewis Base: The choice and purity of the Lewis base (e.g., pyridine) are critical for trapping the transient this compound. | - Use freshly distilled and dry pyridine (B92270).- Consider using a slight excess of the Lewis base to ensure complete trapping. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Hydrolysis of Boron-containing Species: Trace amounts of water in the reaction mixture can lead to the formation of boronic acids or other hydrolysis byproducts.[2][3] | - Rigorously exclude water from the reaction (see "Degradation of Boracyclohexadiene Precursor" above).- During workup, minimize contact with aqueous phases if the desired product is also sensitive. Anhydrous workup techniques may be necessary. |
| Incomplete Reaction: Unreacted boracyclohexadiene precursor or intermediate species may remain. | - Optimize reaction conditions (temperature and time) to ensure the reaction goes to completion. Monitor by a relevant analytical technique (e.g., NMR). |
| Side Reactions: The highly reactive this compound intermediate can undergo side reactions if not efficiently trapped by the Lewis base. | - Ensure the Lewis base is present in sufficient concentration and is added at the appropriate stage of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound-pyridine adducts?
A1: The most common impurities typically arise from the sensitivity of the organoboron compounds to air and moisture. These can include:
-
Unreacted 1-chloro-2-trimethylsilyl-boracyclohexadiene: The starting material may persist if the reaction conditions are not forcing enough for the elimination of TMSCl.
-
Hydrolysis products: Trace water can react with the boracyclohexadiene precursor or the this compound intermediate to form corresponding boronic acids or other boron-oxygen containing species.
-
Oligomeric or polymeric byproducts: If the this compound intermediate is not efficiently trapped, it can potentially polymerize or undergo other decomposition pathways.
Q2: How can I monitor the progress of the reaction?
A2: ¹¹B NMR spectroscopy is an excellent technique for monitoring the reaction. The boron atom in the boracyclohexadiene precursor, the this compound-pyridine adduct, and potential boronic acid impurities will have distinct chemical shifts, allowing you to track the consumption of the starting material and the formation of the product and byproducts.
Q3: My purified product is always a yellow oil, but the literature reports a solid. What should I do?
A3: While the this compound-pyridine adduct is often reported as a solid, the presence of even small amounts of impurities can prevent crystallization.
-
Purification: Ensure your purification method is effective. Column chromatography on silica (B1680970) gel (pre-treated with a non-polar solvent to remove water) can be used, but care must be taken as silica can promote hydrolysis. Recrystallization from a non-polar solvent at low temperature is often the best method to obtain a crystalline solid.
-
Solvent Purity: Use high-purity, anhydrous solvents for recrystallization.
Q4: Can I use other Lewis bases besides pyridine?
A4: Yes, other Lewis bases such as PMe₃, PCy₃, and PPh₃ can be used to form stable this compound adducts.[4] The choice of Lewis base can influence the electronic properties and stability of the resulting adduct. The reaction conditions may need to be re-optimized for different Lewis bases.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a this compound-pyridine adduct. Please note that actual yields may vary depending on the specific substrate and experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Toluene (B28343) | Xylene | Benzene | Higher boiling point solvents can promote faster TMSCl elimination. |
| Temperature | 80 °C | 110 °C (Reflux) | 140 °C (Reflux) | Higher temperatures generally lead to faster reaction rates but may also increase the rate of side reactions. |
| Reaction Time | 24 hours | 12 hours | 6 hours | Reaction time should be optimized by monitoring for the disappearance of starting material. |
| Pyridine | 1.1 eq | 1.5 eq | 2.0 eq | A slight excess of pyridine is generally beneficial for trapping the this compound intermediate. |
| Typical Yield | Moderate | Good-Excellent | Good | Optimization is key; excessively high temperatures can sometimes lead to degradation. |
| Purity | Good | Excellent | Good-Fair | Condition B often represents a good balance for achieving high purity and yield. |
Experimental Protocols
Synthesis of a this compound-Pyridine Adduct
This protocol describes a general procedure for the synthesis of a this compound-pyridine adduct from a 1-chloro-2-trimethylsilyl-boracyclohexadiene precursor. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
1-chloro-2-trimethylsilyl-boracyclohexadiene derivative
-
Anhydrous pyridine (freshly distilled)
-
Anhydrous toluene (or other suitable high-boiling aromatic solvent)
-
Anhydrous hexanes for purification
-
Celite for filtration
Procedure:
-
In a glovebox, charge an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser with the 1-chloro-2-trimethylsilyl-boracyclohexadiene derivative.
-
Add anhydrous toluene via syringe to dissolve the starting material.
-
Add anhydrous pyridine (1.1 - 1.5 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for the optimized time (typically 6-24 hours).
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) for ¹¹B NMR analysis. The reaction is complete when the signal for the starting material has disappeared.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
The crude product can be purified by column chromatography on silica gel that has been dried under high vacuum. However, prolonged exposure to silica should be avoided.
-
Alternatively, the crude product can be dissolved in a minimal amount of hot, anhydrous hexanes and filtered through a pad of Celite to remove any insoluble impurities. The filtrate is then cooled to a low temperature (e.g., -30 °C) to induce crystallization.
-
-
Isolate the purified product by filtration under inert atmosphere, wash with cold, anhydrous hexanes, and dry under vacuum.
Visualizations
References
Validation & Comparative
Comparative study of borabenzene and borazine aromaticity.
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The concept of aromaticity, a cornerstone of organic chemistry, extends beyond carbon-based ring systems. Boron-containing analogues of benzene (B151609), notably borabenzene and borazine (B1220974), have garnered significant attention for their unique electronic structures and reactivities. This guide provides a comprehensive comparison of the aromaticity of these two intriguing molecules, supported by experimental and computational data, to aid researchers in understanding their fundamental properties and potential applications.
Executive Summary
While both this compound and borazine are isoelectronic with benzene, they exhibit markedly different degrees of aromaticity. This compound, a six-membered ring with one boron and five carbon atoms, is generally considered to be aromatic, albeit with a reactivity that reflects its electron-deficient nature. In contrast, borazine, often dubbed "inorganic benzene" due to its B₃N₃H₆ ring structure, displays a significantly diminished and debated aromatic character. This reduced aromaticity is primarily attributed to the pronounced electronegativity difference between boron and nitrogen, leading to a more localized π-electron system. This guide delves into the structural, energetic, and magnetic criteria that underpin these differences.
Data Presentation: Aromaticity Indices
The following table summarizes key quantitative data from computational and experimental studies, providing a direct comparison of the aromaticity of this compound, borazine, and, for reference, benzene.
| Property | This compound (C₅H₅B) | Borazine (B₃N₃H₆) | Benzene (C₆H₆) |
| Aromatic Stabilization Energy (ASE) (kcal/mol) | Moderately Aromatic (quantification varies) | 10.0 - 42[1][2] | ~36 - 151[1][2] |
| Nucleus-Independent Chemical Shift (NICS(0)) (ppm) | Aromatic (Negative Value) | Non-aromatic to weakly aromatic (values around -1 to -4)[3] | -8 to -10 |
| Bond Lengths (Å) | C-C: ~1.40, C-B: ~1.52 | B-N: 1.429 (equalized)[4] | C-C: 1.39 (equalized) |
| Reactivity | Acts as a Lewis acid; reactive towards nucleophiles. Pyridine adduct undergoes Diels-Alder reactions.[5] | Undergoes addition reactions with HCl; more reactive than benzene towards electrophiles.[4][6][7][8] | Undergoes electrophilic substitution. |
Experimental and Computational Protocols
Nucleus-Independent Chemical Shift (NICS) Calculation
NICS is a widely used computational method to evaluate the magnetic criterion of aromaticity. It involves the calculation of the magnetic shielding at the center of a ring or above the ring plane. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
Computational Protocol (using Gaussian):
-
Geometry Optimization: The molecular structure of the compound (e.g., this compound or borazine) is first optimized to its ground state geometry using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Ghost Atom Placement: A "ghost" atom (Bq) is placed at the geometric center of the ring (for NICS(0)) or at a specified distance above the ring plane (e.g., 1 Å for NICS(1)). This ghost atom has no electrons or nucleus but serves as a point for the magnetic shielding calculation.
-
NMR Calculation: An NMR calculation is then performed using the NMR=GIAO keyword in the Gaussian input file.
-
Analysis: The isotropic magnetic shielding tensor of the ghost atom is obtained from the output file. The NICS value is the negative of this shielding value.
Caption: Workflow for calculating Nucleus-Independent Chemical Shift (NICS).
Aromatic Stabilization Energy (ASE) Calculation
ASE is an energetic criterion for aromaticity, quantifying the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. Homodesmotic reactions are often employed to calculate ASE, as they conserve the number and types of bonds, thus minimizing errors from other energetic contributions.
Computational Protocol:
-
Define a Homodesmotic Reaction: A balanced chemical equation is constructed where the number of each type of bond is conserved on both the reactant and product sides. For example, for borazine: B₃N₃H₆ + 3 (H₂B-NH₂) → 3 (H₂B-NH-BH-NH₂)
-
Geometry Optimization and Frequency Calculation: The geometries of all molecules in the reaction are optimized, and their vibrational frequencies are calculated at the same level of theory.
-
Energy Calculation: The total electronic energies (including zero-point vibrational energy corrections) of all reactants and products are calculated.
-
ASE Calculation: The ASE is the difference in the total energies of the products and reactants. A positive ASE indicates aromatic stabilization.
Caption: Logical flow for Aromatic Stabilization Energy (ASE) calculation.
Comparative Discussion
This compound: The consensus in the scientific literature is that this compound is an aromatic molecule.[9] Its π-electron system is delocalized, leading to a diatropic ring current as indicated by negative NICS values. However, the presence of the electron-deficient boron atom makes it a strong Lewis acid and highly reactive towards nucleophiles. Free this compound is unstable and is typically studied as its adducts, for example, with pyridine.[5] The reactivity of the pyridine-borabenzene adduct, which undergoes Diels-Alder reactions, suggests a lower aromatic character compared to benzene.[5]
Borazine: The aromaticity of borazine is a subject of ongoing debate.[10] While it is isoelectronic with benzene and has equalized B-N bond lengths, the significant difference in electronegativity between boron and nitrogen leads to a polarization of the B-N bonds and a less effective π-electron delocalization.[4] This is reflected in its significantly lower ASE compared to benzene.[2] NICS calculations also suggest a much weaker ring current than in benzene.[3] The reactivity of borazine further supports its reduced aromaticity; it readily undergoes addition reactions with reagents like HCl, a reaction not observed for benzene under similar conditions.[4][6]
Conclusion
In the comparative study of this compound and borazine, it is evident that while both are intriguing benzene analogues, their aromatic characters differ substantially. This compound can be confidently classified as an aromatic compound, though its reactivity is significantly influenced by the boron heteroatom. Borazine, on the other hand, resides on the borderline of aromaticity. Its structural and some reactivity patterns hint at aromatic character, but energetic and magnetic criteria clearly indicate a much-reduced π-electron delocalization compared to benzene. For researchers in drug development and materials science, this distinction is crucial, as the electronic properties and reactivity profiles of these molecules will dictate their potential applications. This compound's Lewis acidity and borazine's polar bonds offer unique opportunities for designing novel molecules with specific electronic and reactive properties.
References
- 1. Borazine - Molecule of the Month - March 2025 (HTML version) [chm.bris.ac.uk]
- 2. The hidden aromaticity in borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Borazine - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. why borazine undergoes addition reaction with hydrochloric acid but benze.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. Welcome to Chem Zipper.com......: Why Borazine is more reactive than benzene towards Electrophic Aromatic substitution reactions ? [chemzipper.com]
- 9. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. The hidden aromaticity in borazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Aromaticity of Borabenzene: A Comparative Guide to NICS Calculations
For Researchers, Scientists, and Drug Development Professionals
The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic molecules. While benzene (B151609) is the archetypal aromatic compound, heteroaromatic systems containing atoms other than carbon present a more complex picture. Borabenzene (C₅H₅B), an isoelectronic analogue of benzene where a CH group is replaced by a boron atom, has been a subject of significant interest. This guide provides an objective comparison of computational methods used to validate its aromaticity, with a primary focus on Nucleus-Independent Chemical Shift (NICS) calculations.
Introduction to Aromaticity and this compound
Aromaticity is characterized by a set of properties including a planar cyclic structure, delocalized π-electrons satisfying Hückel's rule (4n+2 π-electrons), bond length equalization, and unique magnetic properties, such as the induction of a diatropic ring current in the presence of an external magnetic field. This compound, possessing 6 π-electrons, is predicted to be aromatic.[1] However, the difference in electronegativity between boron and carbon suggests that its electronic structure and the degree of its aromaticity might differ significantly from benzene.[2] Computational chemistry provides essential tools to quantify and compare the aromaticity of such novel systems.
NICS: A Magnetic Criterion for Aromaticity
Nucleus-Independent Chemical Shift (NICS) is a widely employed computational method to probe aromaticity by measuring the magnetic shielding at a specific point in space, typically the center of a ring.[3] The principle is that an external magnetic field induces a diatropic (shielding) ring current in aromatic molecules and a paratropic (deshielding) ring current in antiaromatic molecules.
-
Aromatic Compounds : Exhibit a shielding effect, resulting in negative NICS values.
-
Antiaromatic Compounds : Exhibit a deshielding effect, resulting in positive NICS values.
-
Non-aromatic Compounds : Have NICS values close to zero .
Several variants of NICS have been developed to refine the analysis.[4][5] The most common are:
-
NICS(0) : The magnetic shielding is calculated at the geometric center of the ring.
-
NICS(1) : Calculated 1 Å above the ring center to better isolate the contribution from the π-electron system from σ-electron effects.[5]
-
NICS(1)zz : Considers only the out-of-plane (zz) component of the magnetic shielding tensor at 1 Å above the ring. This is often considered the most reliable indicator of π-aromaticity.[6][7]
Comparative Analysis of Aromaticity Indices
While NICS is a powerful tool, a comprehensive assessment of aromaticity relies on a multi-criteria approach. Below is a comparison of this compound's aromaticity with benchmark compounds using various theoretical indices. Free this compound is generally confirmed to be aromatic, though its aromaticity is attenuated compared to benzene.[8][9] In contrast, borazine (B1220974) (B₃N₃H₆), often called "inorganic benzene," is considered non-aromatic or weakly aromatic by magnetic criteria.[10][11]
| Compound | Aromaticity Index | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | HOMA | ASE (kcal/mol) | Λ (ppm cgs) |
| Benzene | Aromatic (Reference) | -7.0 to -9.7 | -9.8 to -11.5 | -29.0 to -34.5 | ~1.00 | 30-36 | -13.4 |
| This compound | Aromatic | -2.1 | -6.9 | -18.4 | ~0.85 | ~25 | (not readily available) |
| Cyclobutadiene | Antiaromatic (Reference) | +18.0 to +27.6 | +18.7 | +63.8 | ~0.00 | -18 | +18.0 |
| Borazine | Non-aromatic/Weakly Aromatic | -3.5 to -4.4 | -2.2 | -3.4 | ~0.47 | ~10 | -1.7 |
Table 1: Comparison of calculated aromaticity indices for this compound and reference compounds. NICS values can vary based on the level of theory and basis set used.[4][6][12] HOMA (Harmonic Oscillator Model of Aromaticity) values range from 1 (fully aromatic) to 0 (non-aromatic).[13] ASE (Aromatic Stabilization Energy) is the stabilization energy relative to a non-aromatic reference.[10] Λ is the magnetic susceptibility exaltation.[3][11] Data compiled from multiple sources.[3][8][9][10][11][13]
Alternative Aromaticity Descriptors
-
Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A value of 1 indicates a fully aromatic system like benzene, while values close to 0 suggest a non-aromatic or bond-alternating structure.[13]
-
Aromatic Stabilization Energy (ASE) : An energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. Its calculation often involves using homodesmotic or isodesmic reactions.[10]
-
Magnetic Susceptibility Exaltation (Λ) : This measures the difference between the experimentally observed molar magnetic susceptibility and a value estimated for a hypothetical structure without cyclic electron delocalization. A large negative value is indicative of aromaticity.[3][11]
Experimental Protocols
Computational Protocol for NICS Calculations
The following outlines a typical workflow for calculating NICS values using the Gaussian suite of programs.
-
Structure Optimization :
-
Input : A 3D coordinate file of the molecule (e.g., this compound).
-
Method : Perform a geometry optimization to find the lowest energy structure. A common and reliable level of theory is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311+G**.
-
Keywords : Opt Freq # B3LYP/6-311+G** (The Freq keyword confirms a true energy minimum).
-
-
NICS Calculation :
-
Input : The optimized coordinates from the previous step.
-
Procedure : To calculate NICS, a "ghost atom" (Bq) is placed at the point where the magnetic shielding is to be evaluated.[14]
-
For NICS(0) , place the ghost atom at the geometric center of the ring.
-
For NICS(1) , place the ghost atom 1 Å directly above the ring center.
-
-
Method : Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Keywords : NMR # GIAO-B3LYP/6-311+G**
-
Analysis : The NICS value is the negative of the calculated isotropic magnetic shielding value for the ghost atom reported in the output file.[14] For NICSzz, the zz component of the shielding tensor is used.
-
Visualization of Computational Workflow
The following diagram illustrates the logical steps involved in a computational study to validate the aromaticity of a molecule like this compound using NICS and other indices.
Caption: Workflow for computational validation of aromaticity.
References
- 1. researchgate.net [researchgate.net]
- 2. Borazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. poranne-group.github.io [poranne-group.github.io]
- 5. Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-Depth Theoretical Investigations of Borazine’s Aromaticity: Tailoring Electron Delocalization through Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The hidden aromaticity in borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic ring current - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Borabenzene and Silabenzene for Researchers
An Objective Analysis of the Reactivity of Two Key Heteroaromatic Compounds, Supported by Experimental Data.
In the landscape of heteroaromatic chemistry, borabenzene and silabenzene, as boron and silicon analogues of benzene (B151609), present unique electronic structures and reactivity profiles that deviate significantly from their carbocyclic counterpart. This guide offers a comparative analysis of their reactivity, tailored for researchers, scientists, and professionals in drug development, by presenting available experimental data, detailed methodologies for key reactions, and visual representations of their chemical behavior.
Executive Summary
This compound, being electron-deficient, is typically stabilized and studied as a Lewis base adduct, most commonly with pyridine (B92270). This adduct displays diene-like character and readily engages in cycloaddition reactions. In contrast, silabenzene, while also highly reactive, has been isolated in a kinetically stabilized form. Its reactivity is characterized by addition reactions that disrupt its aromaticity, a consequence of the polarized silicon-carbon bond. Direct quantitative comparisons of their reactivity are scarce in the literature; however, a qualitative and comparative analysis based on reported reactions provides valuable insights for synthetic applications.
Comparative Reactivity Analysis
The reactivity of this compound and silabenzene is fundamentally different from that of benzene. While benzene favors electrophilic aromatic substitution, this compound adducts and silabenzene derivatives tend to undergo addition reactions, particularly cycloadditions.
Diels-Alder Reactivity
Both this compound (as its pyridine adduct) and kinetically stabilized silabenzenes participate in [4+2] cycloaddition reactions, highlighting their diene-like character.
This compound-Pyridine Adduct: The pyridine adduct of this compound readily undergoes Diels-Alder reactions with electron-deficient alkynes. For instance, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields a 1-borabarrelene derivative.[1] Theoretical studies of the reaction with acetylene (B1199291) suggest a concerted mechanism.[1]
Silabenzene: Kinetically stabilized silabenzenes, such as the 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt)-substituted silabenzene, react with various C-C and C-O multiple bonds to afford [4+2] cycloadducts.[2]
Table 1: Comparison of Diels-Alder Reactivity
| Feature | This compound (as Pyridine Adduct) | Silabenzene (Kinetically Stabilized) |
| Reactivity | Acts as a diene | Acts as a diene |
| Typical Dienophiles | Electron-deficient alkynes (e.g., DMAD) | C-C and C-O multiple bonds (e.g., acetone) |
| Reaction Type | [4+2] Cycloaddition | [4+2] Cycloaddition |
| Aromaticity of Product | Aromaticity of the this compound ring is lost | Aromaticity of the silabenzene ring is lost |
Addition Reactions
Addition reactions are a hallmark of silabenzene's reactivity, stemming from the polarized Si-C bond. This compound adducts also exhibit addition-like behavior in their cycloaddition reactions.
Silabenzene: Isolated silabenzene reacts with various reagents at the 1,2- or 1,4-positions, leading to the destruction of its aromaticity.[3][4] For example, the Tbt-stabilized silabenzene undergoes both 1,2- and 1,4-addition with methanol.[2] It also reacts with acetone (B3395972) in a [4+2] cycloaddition manner.[2]
This compound-Pyridine Adduct: The Diels-Alder reaction of the this compound-pyridine adduct is effectively an addition across the this compound ring.
Table 2: Comparison of Addition Reactivity
| Reagent | This compound (as Pyridine Adduct) | Silabenzene (Kinetically Stabilized) | Product Type |
| Alkynes | Diels-Alder Adduct | Diels-Alder Adduct | Cycloadduct |
| Methanol | No reaction reported | 1,2- and 1,4-addition | Dihydro-silabenzene derivatives |
| Acetone | No reaction reported | [4+2] Cycloadduct | Bicyclic sila-heterocycle |
Electrophilic and Nucleophilic Reactions
Unlike benzene, which readily undergoes electrophilic aromatic substitution, both this compound and silabenzene show a reduced tendency for such reactions that preserve the aromatic ring.
This compound: Due to its electron-deficient nature, free this compound is expected to be susceptible to nucleophilic attack at the boron atom. Its Lewis base adducts are generally stable and their reactivity towards electrophiles is limited.
Silabenzene: The polarized Si-C bond in silabenzene makes it susceptible to both nucleophilic and electrophilic attack, typically leading to addition products rather than substitution with retention of aromaticity.[3][4]
Experimental Protocols
Detailed experimental procedures for representative reactions are provided below to aid in the design of synthetic routes.
Diels-Alder Reaction of Pyridine-Borabenzene Adduct with Dimethyl Acetylenedicarboxylate (DMAD)
Objective: To synthesize the pyridine adduct of a 1-borabarrelene derivative via a [4+2] cycloaddition.
Procedure:
-
A solution of the pyridine-borabenzene adduct in a suitable solvent (e.g., benzene) is prepared in a reaction flask under an inert atmosphere.
-
Dimethyl acetylenedicarboxylate (DMAD) is added to the solution at room temperature.
-
The reaction mixture is stirred for a specified period.
-
The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as crystallization or chromatography, to yield the 1-borabarrelene derivative.
Reaction of Tbt-Stabilized Silabenzene with Methanol
Objective: To synthesize 1,2- and 1,4-addition products of a kinetically stabilized silabenzene.
Procedure:
-
A solution of the Tbt-stabilized silabenzene in an appropriate solvent (e.g., benzene-d6 (B120219) for NMR monitoring) is prepared in an NMR tube under an inert atmosphere.
-
Methanol is added to the solution at room temperature.
-
The reaction progress is monitored by NMR spectroscopy.
-
Upon completion, the products can be isolated and characterized. The reaction is reported to yield a mixture of the 1,2- and 1,4-addition products.[2]
[4+2] Cycloaddition of Tbt-Stabilized Silabenzene with Acetone
Objective: To synthesize a bicyclic sila-heterocycle via a [4+2] cycloaddition.
Procedure:
-
A solution of the Tbt-stabilized silabenzene is prepared in a suitable solvent.
-
Acetone is added to the solution.
-
The reaction mixture is allowed to react, potentially with heating.
-
The product, a [4+2] cycloadduct, is isolated and purified.[2]
Visualizing Reactivity Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound and silabenzene.
Caption: Diels-Alder reaction of a pyridine-borabenzene adduct.
References
A Comparative Guide to Borabenzene and Boratabenzene Ligands in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry and catalysis, the quest for novel ligands that can fine-tune the electronic and steric properties of transition metal centers is perpetual. Among the vast array of ligand architectures, borabenzene and its anionic counterpart, boratabenzene, have emerged as intriguing isoelectronic analogues of benzene (B151609) and the widely used cyclopentadienyl (B1206354) (Cp) anion, respectively. This guide provides an objective comparison of this compound and boratabenzene as ligands in transition metal complexes, supported by experimental data, to aid researchers in the selection and design of catalysts and functional materials.
Electronic Structure and Bonding: A Tale of Two Boracycles
The fundamental difference between this compound and boratabenzene lies in their electronic nature, which dictates their coordination chemistry and the properties of their metal complexes.
This compound (C₅H₅B) is a neutral, six-membered ring that is isoelectronic with benzene. However, the substitution of a carbon atom with a boron atom renders the ring electron-deficient.[1] Free this compound is a hypothetical molecule and is typically isolated as adducts with Lewis bases, such as pyridine (B92270), which donate electron density to the boron center to satisfy its empty p-orbital.[1] In these adducts, the this compound ring can still act as a ligand to a transition metal.
Boratabenzene ([C₅H₅BR]⁻) is the anionic form of this compound and is a six-π-electron aromatic system, making it a close analogue of the cyclopentadienyl anion (Cp⁻).[2][3] This aromaticity lends it significant stability. As a ligand, boratabenzene is a strong electron donor, with its donor capacity tunable by the substituent (R) on the boron atom.[2][4] Experimental evidence suggests its electron-donating ability lies between that of benzene and the Cp anion.[4]
Synthesis of Ligands and their Transition Metal Complexes
The synthetic routes to this compound and boratabenzene complexes are distinct, reflecting their different electronic properties.
This compound Complexes
The synthesis of transition metal complexes of this compound typically involves the use of a pre-formed Lewis base adduct of this compound. A general synthetic pathway is outlined below.
Boratabenzene Complexes
Boratabenzene ligands are typically prepared as alkali metal salts, which can then be used in salt metathesis reactions with transition metal halides to form the desired complexes. Neutral borabenzenes can also be converted to anionic boratabenzenes.[4]
Comparative Performance: Spectroscopic and Structural Data
The electronic differences between this compound and boratabenzene are clearly reflected in the spectroscopic and structural data of their transition metal complexes.
Spectroscopic Data
Infrared (IR) spectroscopy of metal carbonyl complexes is a powerful tool for assessing the electron-donating ability of a ligand. The C-O stretching frequency (ν(CO)) is inversely proportional to the extent of π-backbonding from the metal to the carbonyl ligand. A more electron-donating ancillary ligand increases the electron density on the metal, leading to stronger π-backbonding and a lower ν(CO).
Table 1: Comparison of CO Stretching Frequencies (ν(CO)) in Metal Carbonyl Complexes
| Ligand | Complex | ν(CO) (cm⁻¹) | Reference |
| Boratabenzene (L1) | [K(18-crown-6)][(L1)Cr(CO)₃] | 1888, 1812, 1762 | [5] |
| Cyclopentadienyl (Cp) | [CpCr(CO)₃]⁻ | 1895, 1805 | [5] |
| Mesitylene (B46885) | (Mesitylene)Cr(CO)₃ | 1971, 1914 | [5] |
| Boratabenzene (L1) | (L1)Rh(CO)₂ | 2034, 1985 | [5] |
| Cyclopentadienyl (Cp) | CpRh(CO)₂ | 2041, 1987 | [5] |
L1 is a substituted boratabenzene ligand.
The data in Table 1 clearly show that the boratabenzene ligand L1 is a stronger electron donor than mesitylene and comparable to, or even slightly stronger than, the cyclopentadienyl ligand in these systems, as evidenced by the lower ν(CO) frequencies.[5]
Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights. The ¹¹B NMR chemical shift is particularly informative. In boratabenzene complexes, the boron atom is typically shielded compared to neutral this compound adducts, resulting in an upfield shift in the ¹¹B NMR spectrum.
Structural Data
X-ray crystallography reveals the precise coordination mode and bonding parameters of these ligands. Boratabenzene typically coordinates in an η⁶ fashion, similar to benzene.[5] However, η⁵ and even η² coordination modes have been observed, depending on the metal center and the substituents on the boratabenzene ring.
Table 2: Selected Bond Lengths (Å) in this compound and Boratabenzene
| Compound | B-C Bond Length (Å) | C-C Bond Lengths (Å) | Reference |
| This compound (calculated) | 1.436 | 1.383 - 1.439 | [6] |
| Boratabenzene anion (calculated) | 1.518 | 1.401 - 1.416 | [6] |
The calculated bond lengths in the free ligands show a significant difference. This compound exhibits a shorter B-C bond, suggesting some double bond character, and greater bond length alternation in the carbon framework compared to the more delocalized, aromatic boratabenzene anion.[6] This structural difference has implications for the reactivity of the coordinated ligands.
Catalytic Applications: A Nascent but Promising Field
The unique electronic properties of this compound and boratabenzene ligands make their transition metal complexes promising candidates for catalysis.
Boratabenzene complexes have shown significant promise in olefin polymerization . For instance, chromium(III) complexes of boratabenzene, upon activation with methylaluminoxane (B55162) (MAO), exhibit catalytic activities for ethylene (B1197577) polymerization that are comparable to standard Group 4 metallocene catalysts.[7] The electronic properties of the boratabenzene ligand can be tuned by changing the substituent on the boron atom, allowing for the modulation of the catalyst's reactivity.[7]
This compound complexes have been less explored in catalysis, likely due to the challenges in their synthesis and handling. However, a study on the use of a boratabenzene rhodium complex in alkane boration showed faster initiation compared to its Cp* analogue, although the catalyst was less thermally stable. While this is a boratabenzene complex, it points to the potential of boron-containing six-membered ring ligands in C-H activation chemistry. Further research is needed to explore the catalytic potential of this compound complexes.
Due to a lack of direct comparative studies under identical conditions, a quantitative comparison of catalytic performance (e.g., Turnover Numbers) between this compound and boratabenzene complexes is not yet possible.
Experimental Protocols
Synthesis of a this compound-Pyridine Adduct
This protocol is based on the general method for the synthesis of this compound-Lewis base adducts.
Materials:
-
1-Methoxy-4-(trimethylsilyl)-1-boracyclohexa-2,5-diene
-
Pyridine
-
Anhydrous toluene
-
Standard Schlenk line and glovebox equipment
Procedure:
-
In a glovebox, dissolve 1-methoxy-4-(trimethylsilyl)-1-boracyclohexa-2,5-diene in anhydrous toluene.
-
Add an excess of pyridine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent and excess pyridine under vacuum.
-
The resulting solid is the this compound-pyridine adduct, which can be purified by crystallization.
-
Characterize the product by ¹H, ¹³C, and ¹¹B NMR spectroscopy and mass spectrometry.
Synthesis of a (Boratabenzene)zirconium Dichloride Complex
This protocol is a general procedure for the synthesis of boratabenzene-metal complexes via salt metathesis.
Materials:
-
1-Phenyl-1-boracyclohexa-2,5-diene
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous diethyl ether and pentane
-
Standard Schlenk line and glovebox equipment
Procedure:
-
In a glovebox, dissolve 1-phenyl-1-boracyclohexa-2,5-diene in anhydrous diethyl ether.
-
Cool the solution to -78 °C and slowly add a solution of LiTMP in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours to form the lithium 1-phenylboratabenzene salt.
-
In a separate flask, prepare a slurry of ZrCl₄ in anhydrous pentane.
-
Slowly add the solution of lithium 1-phenylboratabenzene to the ZrCl₄ slurry at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove LiCl.
-
Remove the solvent from the filtrate under vacuum to yield the bis(1-phenylboratabenzene)zirconium dichloride complex.
-
Characterize the product by ¹H, ¹³C, and ¹¹B NMR spectroscopy and X-ray crystallography if suitable crystals are obtained.
Conclusion
This compound and boratabenzene offer distinct advantages as ligands in transition metal chemistry. Boratabenzene, as a robust, aromatic, and strongly electron-donating ligand, has already demonstrated its utility in catalysis, providing a platform for developing highly active olefin polymerization catalysts.[7] The ability to tune its electronic properties through substitution on the boron atom offers a significant advantage for catalyst optimization. This compound, while less explored, presents an intriguing electron-deficient ligand that could find applications in reactions where a more Lewis acidic metal center is desired. The development of more efficient synthetic routes to this compound complexes will be crucial for unlocking their full potential. This guide provides a foundation for researchers to understand the fundamental differences between these two ligand systems and to make informed decisions in the design of novel transition metal complexes for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal, catalytic, regiospecific functionalization of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00449G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Aromaticity Under Pressure: Borabenzene's Identity Crisis When Fused with Carboranes vs. PAHs
A comparative analysis of the aromatic character of borabenzene reveals a significant "aromaticity switch" upon fusion with different molecular frameworks. While retaining a degree of its inherent aromaticity when fused with two-dimensional (2D) polycyclic aromatic hydrocarbons (PAHs), this compound's aromatic character is effectively quenched when fused with three-dimensional (3D) carborane clusters. This guide provides an objective comparison based on recent computational studies, offering insights for researchers in materials science and drug development.
The fusion of this compound, a boron-containing analogue of benzene, with other aromatic systems is a promising strategy for developing novel materials with tunable electronic properties. However, the nature of the resulting aromaticity is highly dependent on the fusion partner. Quantum chemical analyses demonstrate that while free this compound is aromatic, this property is significantly modulated by its molecular environment.[1][2]
When fused with 2D aromatic systems like PAHs, this compound maintains partial aromaticity. In contrast, fusion with the 3D σ-aromatic system of ortho-carborane leads to a loss of aromaticity in the this compound ring.[2][3] This phenomenon is attributed to the limited overlap and poor electronic delocalization between the π-molecular orbitals of the planar this compound and the molecular orbitals of the carborane cage.[2][4] Essentially, the peripheral σ-aromaticity of the carborane and the π-aromaticity of the this compound do not effectively merge to create a unified 3D/2D aromatic system.[2]
Comparative Analysis of Aromaticity Indices
Computational studies employing Density Functional Theory (DFT) provide quantitative measures of aromaticity. Key indicators include the Multi-Center Index (MCI), Harmonic Oscillator Model of Aromaticity (HOMA), and Nucleus-Independent Chemical Shift (NICS).
The MCI provides a measure of cyclic delocalization; higher values indicate greater aromaticity. HOMA, a geometry-based index, evaluates the degree of bond length equalization, with values closer to 1 signifying higher aromaticity. NICS values, calculated at the center of a ring, are a magnetic criterion for aromaticity, with large negative values indicating significant aromatic character.
The following table summarizes the key findings from a comparative study on the aromaticity of this compound in different chemical environments.
| Compound | Aromaticity Metric | Value (a.u.) | Aromaticity of this compound Ring |
| Reference Systems | |||
| This compound (Free) | MCI | 0.050 | Aromatic |
| Boratabenzene Anion | MCI | 0.030 | Aromatic |
| Boratabenzene Anion | HOMA | 0.687 | Aromatic |
| This compound (Free) | HOMA | 0.848 | Aromatic |
| Fused with 2D PAH | |||
| This compound fused with Benzene | MCI | Weak Ring | Weakly Aromatic |
| Fused with 3D Carborane | |||
| This compound fused with o-carborane | MCI | - | Non-Aromatic |
| This compound fused with o-carborane | NICS (Carborane Cage) | ~ -30 ppm | - |
Table 1: Comparison of Aromaticity Metrics for this compound and its Fused Derivatives. Data sourced from computational studies.[3][4]
Logical Relationship of Aromaticity
The following diagram illustrates the concept of the "aromaticity switch" experienced by this compound upon fusion with different aromatic systems.
Experimental and Computational Protocols
Computational Methodology:
The geometric and electronic properties of the studied molecules are typically investigated using Density Functional Theory (DFT). A common approach involves:
-
Geometry Optimization: Molecular geometries are optimized without symmetry constraints.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures correspond to local minima on the potential energy surface.
-
Aromaticity Indices Calculation:
The general workflow for these computational studies is depicted below.
References
- 1. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic whe… [ouci.dntb.gov.ua]
- 2. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00449G [pubs.rsc.org]
- 5. Synthesis, structure and aromaticity of carborane-fused carbo- and heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electron-Donating Abilities of 1-H-Boratabenzene, Benzene, and the Cyclopentadienyl Anion
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals comparing the electron-donating properties of 1-H-boratabenzene with the foundational aromatic systems, benzene (B151609) and the cyclopentadienyl (B1206354) anion (Cp). This report synthesizes experimental data to provide a clear comparison of their electronic characteristics.
The electron-donating ability of a ligand is a critical parameter in organometallic chemistry and catalysis, influencing the reactivity and stability of metal complexes. This guide provides a detailed comparison of the electron-donating strength of the 1-H-boratabenzene anion relative to benzene and the cyclopentadienyl anion (Cp), two cornerstones of organometallic chemistry.
Relative Electron-Donating Ability
Experimental evidence, primarily from infrared (IR) spectroscopy of metal carbonyl complexes, consistently places the electron-donating ability of 1-H-boratabenzene as intermediate between that of benzene and the cyclopentadienyl anion. The electron density donated by a ligand to a metal center influences the extent of π-backbonding to carbonyl (CO) ligands. Stronger electron-donating ligands increase electron density on the metal, leading to greater back-donation into the π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower stretching frequency (ν(CO)) in the IR spectrum.
The general trend observed is:
Cyclopentadienyl Anion (Cp) > 1-H-Boratabenzene > Benzene
This relationship can be visualized as follows:
Quantitative Comparison
The electron-donating ability can be assessed through various experimental and computational parameters. Lower ionization potentials and higher HOMO (Highest Occupied Molecular Orbital) energies of the free ligands, as well as lower ν(CO) frequencies of their corresponding metal carbonyl complexes, all indicate stronger electron-donating character.
| Parameter | Benzene | 1-H-Boratabenzene Anion | Cyclopentadienyl Anion (Cp) |
| Experimental Ionization Potential (eV) | 9.24[1] | Not directly available for the anion | 8.69 (for Cp radical)[2][3] |
| Calculated HOMO Energy (eV) | -6.2 to -9.2 | -2.5 to -3.5 (typical for anions) | -2.0 to -3.0 (typical for anions) |
| ν(CO) of (Ligand)Cr(CO)₃ (cm⁻¹) | ~1985, 1915 | Data for substituted derivatives suggest values between benzene and Cp complexes | Data for related Mn complex (Cymantrene) is ~2023, 1939 |
| ν(CO) of (Ligand)M(CO)ₓ (General Trend) | Highest | Intermediate | Lowest |
Experimental Protocols
The determination of the relative electron-donating abilities of these ligands relies on well-established experimental techniques.
Synthesis of Metal Carbonyl Complexes
A common method to probe the electronic properties of these aromatic ligands is to synthesize their respective "piano-stool" metal carbonyl complexes.
Workflow for Synthesis and Analysis:
1. Synthesis of (η⁶-Benzene)chromium(0) Tricarbonyl: This complex is typically prepared by heating hexacarbonylchromium(0) (Cr(CO)₆) in benzene. A common procedure involves refluxing Cr(CO)₆ in a high-boiling inert solvent like di-n-butyl ether with an excess of benzene. The reaction is carried out under an inert atmosphere (e.g., argon) to prevent oxidation. The product, a yellow crystalline solid, can be purified by sublimation or crystallization.
2. Synthesis of Lithium 1-H-Boratabenzene: The parent lithium 1-H-boratabenzene can be synthesized by the reaction of a borabenzene-Lewis base adduct, such as this compound-trimethylphosphine, with a hydride source like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF at room temperature.[4] The product is obtained as a lithium salt.
3. Synthesis of Cyclopentadienylmanganese Tricarbonyl (Cymantrene): A common laboratory synthesis involves the reaction of a manganese(I) carbonyl halide, such as bromopentacarbonylmanganese(I) (Mn(CO)₅Br), with a cyclopentadienyl salt, like sodium cyclopentadienide (B1229720) (NaCp), in a suitable solvent like THF.[5] The product is a stable, yellow crystalline solid that can be purified by sublimation.
FT-IR Spectroscopic Analysis
Protocol:
-
Prepare a dilute solution of the purified metal carbonyl complex in a suitable IR-transparent solvent (e.g., hexane, cyclohexane, or dichloromethane).
-
Record the infrared spectrum of the solution using a Fourier-transform infrared (FT-IR) spectrometer.
-
Identify the strong absorption bands in the range of 1800-2100 cm⁻¹, which correspond to the C-O stretching vibrations.
-
Compare the ν(CO) frequencies of the different complexes. Lower frequencies indicate a more electron-rich metal center and thus a stronger electron-donating ligand.
Conclusion
The available experimental and theoretical data consistently demonstrate that the 1-H-boratabenzene anion is a stronger electron donor than benzene but a weaker donor than the cyclopentadienyl anion. This intermediate electronic character makes boratabenzene and its derivatives attractive ligands for a wide range of applications in catalysis and materials science, offering a means to finely tune the electronic properties of metal complexes. Further research into the synthesis and reactivity of parent 1-H-boratabenzene metal complexes will continue to illuminate the unique properties of this important ligand.
References
Quantum Calculations Confirm Borabenzene's Planar Structure, Offering a Fascinating Analogue to Benzene
A comprehensive analysis of quantum chemical calculations robustly supports the planar structure of borabenzene (C₅H₅B), an electron-deficient analogue of benzene (B151609). These computational studies not only validate its planarity but also provide deep insights into its aromaticity and electronic properties, positioning it as a molecule of significant interest for researchers in chemistry and materials science.
This compound, a heterocyclic aromatic compound where a boron atom replaces a carbon atom in the benzene ring, has been the subject of extensive theoretical investigation. Unlike its stable all-carbon counterpart, free this compound is highly reactive and has not been isolated experimentally.[1] However, computational chemistry has proven to be an invaluable tool in elucidating its intrinsic properties. Quantum-chemical calculations consistently predict a planar singlet ground state for this compound, characterized by a six π-electron system, a hallmark of aromaticity.[2]
Comparison with Benzene and Borazine (B1220974)
To better understand the unique characteristics of this compound, it is often compared with its isoelectronic analogues, benzene (C₆H₆) and borazine (B₃N₃H₆), often referred to as "inorganic benzene". While all three are six-membered rings with six π-electrons, their structural and electronic properties exhibit notable differences.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in quantifying these differences. A key structural parameter that distinguishes this compound is its wide C-B-C bond angle, calculated to be approximately 142.2°.[2] This distortion from the ideal 120° angle in benzene reflects the different electronic nature of the boron atom.
The aromaticity of these compounds is another critical point of comparison. While benzene is the archetypal aromatic molecule, the degree of aromaticity in this compound and borazine is a subject of ongoing discussion, with various computational metrics providing different perspectives.[3][4]
| Property | This compound (C₅H₅B) | Benzene (C₆H₆) | Borazine (B₃N₃H₆) |
| Planarity | Planar (Computationally validated)[2] | Planar | Planar |
| Symmetry | C₂ᵥ | D₆ₕ | D₃ₕ |
| C-B-C/C-C-C/B-N-B Angle | ~142.2° (C-B-C)[2] | 120° | ~117-122° |
| Aromaticity (Relative to Benzene) | Considered aromatic, but degree is debated[3][4] | Strongly aromatic | Weakly aromatic to non-aromatic[5][6] |
| Experimental Availability | Not isolated in free form[1] | Stable and readily available | Synthesizable |
Experimental and Computational Protocols
The validation of this compound's planar structure relies on sophisticated quantum chemical calculations. A typical computational workflow for such an investigation is outlined below.
Computational Methodology
A common approach involves geometry optimization followed by frequency calculations using DFT or ab initio methods.
-
Method Selection: A suitable level of theory is chosen, such as Density Functional Theory (DFT) with a hybrid functional like B3LYP or a range-separated functional like ωB97XD.[2][7] Alternatively, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed.[7]
-
Basis Set Selection: A sufficiently flexible basis set is crucial for accurate results. Pople-style basis sets (e.g., 6-311G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.[2][7]
-
Geometry Optimization: The initial structure of the molecule is built, and its geometry is optimized to find the lowest energy conformation. This process systematically adjusts the atomic coordinates to minimize the forces on each atom. A planar starting geometry is typically used for this compound.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of any imaginary frequencies indicates a stable structure. For a planar molecule, all vibrational modes will be real.
-
Planarity Verification: The planarity can be quantitatively assessed by calculating metrics such as the Molecular Planarity Parameter (MPP) and the Span of Deviation from Plane (SDP).[8][9] An MPP value close to zero signifies a high degree of planarity.
Workflow for Quantum Chemical Validation of Molecular Planarity
The following diagram illustrates the typical workflow for the computational validation of a molecule's planar structure.
Caption: A flowchart illustrating the key steps in the quantum chemical validation of a molecule's planar structure.
The robust agreement between various high-level quantum calculation methods provides a strong foundation for the planar and aromatic nature of this compound. These theoretical insights are crucial for guiding future experimental efforts to synthesize and characterize this intriguing molecule and its derivatives, paving the way for potential applications in materials science and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The hidden aromaticity in borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromaticity switch of this compound: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Simple, reliable, and universal metrics of molecular planarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Borabenzene and Pyridine Adducts: A Comparative Analysis for Researchers
In the landscape of heterocyclic chemistry and drug development, the interactions of aromatic systems with Lewis acids are of paramount importance. This guide provides a detailed comparative analysis of borabenzene-pyridine adducts and pyridine (B92270) adducts formed with other Lewis acids, offering insights into their structural, spectroscopic, and thermodynamic properties. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the nuances of these molecular complexes.
Structural and Bonding Characteristics
The formation of an adduct between this compound and pyridine results in a stable complex with distinct structural features. This compound, a potent Lewis acid, readily interacts with the lone pair of electrons on the nitrogen atom of pyridine, a Lewis base, to form a dative B-N bond.[1] This interaction significantly alters the geometry and electronic distribution of both aromatic rings.
Quantum-chemical calculations have shown that in the this compound-pyridine adduct, the this compound and pyridine rings are not coplanar, exhibiting a notable dihedral angle. The calculated B-N bond length is a key parameter for understanding the strength of the Lewis acid-base interaction.
| Property | This compound-Pyridine Adduct | Pyridine-BF3 Adduct | Pyridine-B(C6F5)3 Adduct |
| B-N Bond Length (Å) | ~1.539 (calculated) | ~1.53 (experimental) | Varies with substitution (experimental)[2] |
| Dihedral Angle (°) | ~31.1 (calculated) | - | - |
| Bonding Energy (kcal/mol) | 46.4 (calculated) | - | - |
Experimental Protocols
Synthesis of this compound-Pyridine Adduct:
The synthesis of neutral this compound adducts is typically achieved from corresponding boracyclohexadienes through the elimination of a leaving group, such as trimethylsilyl (B98337) chloride (TMSCl).[3]
-
General Procedure: A solution of a suitable boracyclohexadiene precursor in an inert solvent is treated with a stoichiometric amount of pyridine. The reaction mixture is stirred at room temperature or heated to facilitate the elimination of the leaving group and the formation of the adduct. The product can then be isolated and purified using standard techniques like crystallization or chromatography.
Synthesis of Pyridine-Lewis Acid Adducts:
Pyridine forms adducts with a variety of Lewis acids. The synthesis generally involves the direct reaction of pyridine with the Lewis acid in an appropriate solvent.[4]
-
General Procedure for Pyridine-BF3 Adduct: Boron trifluoride etherate (BF3·OEt2) is a common source of BF3. Pyridine is added dropwise to a solution of BF3·OEt2 in an anhydrous, non-coordinating solvent like dichloromethane (B109758) or diethyl ether under an inert atmosphere. The resulting adduct often precipitates from the solution and can be collected by filtration.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these adducts.[5] Upon adduct formation, the chemical shifts of the protons on both the pyridine and, in the case of this compound, the this compound ring are affected due to changes in the electronic environment.[5] ¹¹B NMR is particularly useful for studying boron-containing compounds, with the chemical shift providing information about the coordination state of the boron atom.[6][7][8]
-
¹H NMR: The formation of a positive charge on the nitrogen atom in the pyridine ring upon coordination to a Lewis acid leads to a downfield shift of the pyridine protons.[5]
-
¹¹B NMR: For this compound adducts, the boron atom becomes tetracoordinate, resulting in a significant upfield shift in the ¹¹B NMR spectrum compared to tricoordinate boranes.[7]
| Compound | ¹H NMR (Pyridine Protons) | ¹¹B NMR |
| Pyridine | α-H: ~8.6 ppm, β-H: ~7.2 ppm, γ-H: ~7.6 ppm | - |
| Pyridine Hydrochloride | Downfield shift of all protons[5] | - |
| This compound-Pyridine Adduct | Downfield shifts expected | Significant upfield shift |
| Pyridine-BH3 Adduct | Downfield shifts observed[9] | - |
| Pyridine-BF3 Adduct | Downfield shifts observed[9] | - |
Reactivity and Thermodynamic Stability
The stability of the adduct is a measure of the strength of the Lewis acid-base interaction. The this compound-pyridine adduct is a thermodynamically stable complex. The bonding energy has been calculated to be significant, indicating a strong interaction.
The reactivity of the this compound moiety is altered upon adduct formation. For instance, the pyridine adduct of this compound can undergo Diels-Alder reactions with dienophiles.[1][10] The coordination of pyridine to the boron atom influences the electronic properties of the this compound ring, affecting its reactivity in such cycloaddition reactions.[1]
In comparison, the reactivity of pyridine is also significantly modified upon adduct formation. The coordination of a Lewis acid to the nitrogen atom makes the pyridine ring more electron-deficient and therefore more susceptible to nucleophilic attack.[11][12][13] This activation strategy is utilized in various organic transformations.[11][13]
Visualizing the Adduct Formation
The formation of these adducts can be visualized as a Lewis acid-base interaction.
Caption: Formation of this compound and General Pyridine Adducts.
Caption: Workflow for Comparative Analysis.
References
- 1. The Mechanism of Boron–Carbon Bond Formation in the DA Reaction of the Pyridine Adduct of this compound with Acetylene: A Topological Analysis of the ELF Function and Catastrophe Theory [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. Boron NMR Spectroscopy - Magritek [magritek.com]
- 9. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C-C and C-B Bond Formation in Cycloaddition Reactions: Borabenzene vs. Butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bond-forming events in the Diels-Alder reactions of pyridine-borabenzene with an alkyne and the classic cycloaddition of 1,3-butadiene (B125203) with ethylene (B1197577). While the all-carbon [4+2] cycloaddition is a cornerstone of organic synthesis, the introduction of boron into the diene system fundamentally alters the reaction mechanism, particularly the sequence of bond formation. This comparison is supported by computational analysis and experimental findings.
Executive Summary
The Diels-Alder reaction of the pyridine (B92270) adduct of borabenzene with an alkyne exhibits a distinct, asynchronous mechanism where the boron-carbon (B-C) bond forms significantly before the carbon-carbon (C-C) bond. This is in stark contrast to the archetypal Diels-Alder reaction between 1,3-butadiene and ethylene, which is widely understood to proceed through a concerted, synchronous transition state where both C-C bonds form simultaneously. These mechanistic differences, primarily elucidated through computational studies, have significant implications for understanding the reactivity of boron-containing aromatic systems and for the rational design of novel synthetic methodologies.
Comparative Analysis of Reaction Mechanisms
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is profoundly influenced by the electronic nature of the reactants. The substitution of a carbon atom for boron in the aromatic diene transforms the electronic landscape of the molecule and, consequently, the cycloaddition pathway.
The Case of Pyridine-Borabenzene: An Asynchronous Pathway
Computational studies on the Diels-Alder reaction between the pyridine adduct of this compound and acetylene (B1199291) provide a detailed picture of an asynchronous bond-forming process.[1][2][3][4] The reaction is theorized to proceed through a series of distinct phases, with the initial formation of the B-C bond being the key differentiating step.[1][2][3][4] This stepwise nature is attributed to the unique electronic properties of the this compound moiety.
Key Findings from Computational Analysis:
-
Sequential Bond Formation: The B-C sigma bond is formed prior to the C-C sigma bond.[1][2][3][4]
-
Electron Density Redistribution: The reaction involves a complex redistribution of electron density, with significant changes occurring in the electronic structure of the this compound ring system as the reaction progresses.[1][3][4]
-
Intermediate Character: The process can be described as having a transition state with significant diradical or zwitterionic character, although a true intermediate may not be formally isolable.
The Classic Paradigm: Butadiene and Ethylene - A Concerted Reaction
The reaction between 1,3-butadiene and ethylene is the textbook example of a concerted [4+2] cycloaddition. In this mechanism, the two new C-C sigma bonds are formed simultaneously, passing through a single, high-energy transition state.
Established Characteristics:
-
Synchronous Bond Formation: Both new C-C bonds develop in unison, although minor asynchronicity can be induced by substitution.
-
Single Transition State: The reaction proceeds through a single transition state, without the formation of any discrete intermediates.
-
Stereospecificity: The concerted nature of the reaction accounts for its high degree of stereospecificity, a feature extensively utilized in organic synthesis.
Quantitative Data Comparison
The following tables summarize key quantitative data from computational studies for the two compared reactions.
Table 1: Energetics of the Diels-Alder Reactions
| Parameter | Pyridine-Borabenzene + Acetylene (Computational) | 1,3-Butadiene + Ethylene (Experimental/Computational) |
| Activation Energy (Ea) | Not explicitly calculated in the provided study, but the multi-phase nature suggests a complex energy profile. | ~27.5 kcal/mol (experimental) |
| Reaction Enthalpy (ΔH) | Exergonic | ~ -40 kcal/mol |
Table 2: Bond Formation Characteristics in the Transition State (or Key Stages)
| Feature | Pyridine-Borabenzene + Acetylene (from ELF Analysis) | 1,3-Butadiene + Ethylene (from Computational Models) |
| Bond Formation Sequence | 1. B-C bond formation2. C-C bond formation | Simultaneous C-C bond formation |
| Nature of Transition State | Asynchronous, multi-phase electronic rearrangement | Synchronous, concerted |
| Key Bond Populations (e) | B-C bond population develops in earlier phases than the C-C bond population. | Developing C-C bonds have similar electron populations throughout the transition state. |
Experimental Protocols
Synthesis of Pyridine-Borabenzene Adduct
The synthesis of the pyridine-borabenzene adduct is a multi-step process that is typically performed under inert atmosphere due to the sensitivity of the intermediates. A common route involves the preparation of a boracyclohexadiene precursor followed by elimination to form the this compound, which is then trapped by pyridine.
General Procedure:
-
Precursor Synthesis: A substituted 1,4-pentadiyne is reacted with a hydroborating agent, followed by a cyclization step to form a 4-silyl-1-methoxyboracyclohexadiene derivative.
-
This compound Formation and Trapping: The boracyclohexadiene precursor is treated with a Lewis acid or undergoes thermal elimination in the presence of pyridine. The in-situ generated this compound is immediately trapped by pyridine to form the stable adduct.
-
Purification: The resulting pyridine-borabenzene adduct is purified by crystallization or chromatography.
Diels-Alder Reaction of Pyridine-Borabenzene Adduct with Dimethyl Acetylenedicarboxylate (B1228247) (DMAD)
This reaction leads to the formation of a 1-borabarrelene derivative.
General Procedure:
-
Reaction Setup: The pyridine-borabenzene adduct is dissolved in a suitable aprotic solvent (e.g., toluene, benzene) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Dienophile: Dimethyl acetylenedicarboxylate (DMAD) is added to the solution, typically at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 1-borabarrelene derivative.
Visualizing the Differences: Reaction Pathways and Workflows
Reaction Mechanism Comparison
The following diagram illustrates the fundamental difference in the bond-forming pathways.
Caption: Contrasting reaction pathways for this compound and butadiene Diels-Alder reactions.
Generalized Experimental Workflow
The diagram below outlines a typical workflow for conducting a Diels-Alder reaction in a research setting.
Caption: A standard workflow for the synthesis and purification of Diels-Alder products.
Conclusion
The introduction of a boron atom into a diene system for Diels-Alder reactions leads to a significant deviation from the classic concerted mechanism. The reaction of the pyridine-borabenzene adduct proceeds through an asynchronous pathway where B-C bond formation precedes C-C bond formation. This mechanistic insight, primarily driven by computational chemistry, opens new avenues for understanding and exploiting the reactivity of organoboron compounds. For researchers in drug development and synthetic chemistry, this knowledge is crucial for designing novel molecular architectures and predicting the outcomes of reactions involving these unique heterocyclic systems. Further experimental studies are warranted to provide deeper insights into the kinetics and intermediates of these fascinating reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Mechanism of Boron-Carbon Bond Formation in the DA Reaction of the Pyridine Adduct of this compound with Acetylene: A Topological Analysis of the ELF Function and Catastrophe Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Aromaticity Under the Microscope: A Comparative Analysis of Borabenzene and Classic Heteroaromatic Compounds
For researchers, scientists, and professionals in drug development, a deep understanding of aromaticity is crucial for predicting molecular stability, reactivity, and electronic properties. This guide provides an objective comparison of the aromaticity of the intriguing, yet synthetically challenging, borabenzene with the well-established heteroaromatic compounds: pyridine, pyrrole, furan, and thiophene. The comparison is supported by experimental and computational data, with detailed methodologies for the key analytical techniques.
The concept of aromaticity, originally conceived for benzene, extends to a wide array of cyclic, planar molecules with delocalized π-electron systems. The inclusion of heteroatoms, such as nitrogen, oxygen, sulfur, or in the case of this compound, boron, into the ring significantly influences the degree of aromaticity. This, in turn, modulates the chemical behavior and potential applications of these compounds in fields ranging from materials science to medicinal chemistry.
Free this compound is a hypothetical organoboron compound that is isoelectronic with the phenyl cation but has 6 π-electrons, fulfilling Hückel's rule for aromaticity.[1] While its high reactivity has precluded its isolation as a free molecule, its aromatic character has been established through computational studies and the synthesis of stable adducts.[2] This guide places this compound's aromaticity in the context of more common five- and six-membered heteroaromatic rings.
Quantitative Comparison of Aromaticity Indices
To objectively compare the aromaticity of these compounds, two key computational metrics are employed: Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS). ASE quantifies the thermodynamic stability gained by electron delocalization, while NICS provides a measure of the magnetic shielding at the center of the ring, which is indicative of a diamagnetic ring current in aromatic systems. More negative NICS values suggest a higher degree of aromaticity.
| Compound | Aromatic Stabilization Energy (ASE) (kcal/mol) | NICS(0) (ppm) | NICS(1) (ppm) |
| Benzene | ~34.1 | -8.0 | -10.2 |
| Pyridine | 21.7 | - | - |
| Thiophene | 22.3 | -12.6 | -10.2 |
| Pyrrole | 16.6 | -13.6 | -10.1 |
| This compound | ~10.0 | Not Available | Not Available |
| Furan | 12.2 | -11.9 | -9.4 |
NICS values were calculated at the B3LYP/6-311+G* level of theory. The ASE for this compound is estimated based on the calculated ASE of borazine, which is reported to be 29.3% of that of benzene.*
Relative Aromaticity
The collected data and established chemical principles allow for a qualitative ranking of the aromaticity of these compounds. The degree of aromaticity in the five-membered heterocycles is largely influenced by the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system.
Experimental and Computational Protocols
The following sections detail the methodologies for determining the key aromaticity indices discussed in this guide. These protocols are based on widely accepted computational chemistry practices.
Protocol for Nucleus-Independent Chemical Shift (NICS) Calculation
NICS is a computational method that measures the magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or a point 1 Å above the center (NICS(1)). Negative values are indicative of aromaticity.
Protocol for Aromatic Stabilization Energy (ASE) Calculation via Isomerization Method
ASE can be calculated using various methods. The isomerization method, specifically the methyl-methylene isomerization, provides a reliable way to quantify the energetic stabilization of an aromatic compound compared to a non-aromatic isomer.
References
A Comparative Guide to the Validation of Reaction Mechanisms for Borabenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary reaction mechanisms for the synthesis of borabenzene, a valuable heterocyclic scaffold in chemical research. The validation of these mechanisms is supported by experimental data, detailed protocols, and computational analysis to aid researchers in selecting the most suitable synthetic route for their applications.
Overview of this compound Synthesis Mechanisms
Free this compound is highly reactive and electron-deficient; thus, its synthesis and isolation are typically achieved through the formation of stable adducts with Lewis bases, such as pyridine (B92270) and trimethylphosphine.[1] Two principal mechanisms have been experimentally validated for the synthesis of these crucial this compound adducts: the elimination of chlorotrimethylsilane (B32843) (TMSCl) from a boracyclohexadiene precursor and a versatile three-step synthesis commencing from 1-(trimethylsilyl)-1,4-pentadiyne. A third, computationally studied mechanism involving pericyclic reactions of a borenium cation offers further insight into the potential reactivity of boron-containing heterocycles.[2]
Comparison of Synthetic Pathways
The choice of synthetic route can significantly impact the yield, purity, and substrate scope of the desired this compound adduct. The following table summarizes the quantitative data for the two primary experimental methods.
| Synthetic Pathway | Precursor | Lewis Base (Ligand) | Product | Yield (%) | Reference |
| TMSCl Elimination | 1-Chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene | Pyridine | 4-Isopropylthis compound-pyridine adduct | Not explicitly stated in sources | [1][3] |
| PMe₃ | 4-Isopropylthis compound-PMe₃ adduct | Not explicitly stated in sources | [2] | ||
| Three-Step Synthesis | 1-(Trimethylsilyl)-1,4-pentadiyne | Pyridine | This compound-pyridine adduct | 75 | [4] |
| 2,6-Lutidine | This compound-2,6-lutidine adduct | 65 | [4] | ||
| NEt₃ | This compound-NEt₃ adduct | 45 | [4] | ||
| PMe₃ | This compound-PMe₃ adduct | 82 | [4] | ||
| CN-t-Bu | This compound-CN-t-Bu adduct | 58 | [4] |
Experimental Validation and Characterization
The validation of these synthetic pathways relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of this compound adducts is often confirmed by the characteristic shifts of the protons on the this compound ring. For the this compound-pyridine adduct, the α, β, and γ protons of the pyridine ring also show distinct shifts.[5][6]
-
¹¹B NMR: The coordination of the Lewis base to the boron atom results in a characteristic upfield shift in the ¹¹B NMR spectrum, providing clear evidence of adduct formation.[7][8]
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural proof of this compound adducts, confirming the planar structure of the this compound ring and the coordination of the Lewis base to the boron center.[9]
Detailed Experimental Protocols
Mechanism 1: TMSCl Elimination from Boracyclohexadiene
This method involves the reaction of a 1-chloro-2-(trimethylsilyl)-boracyclohexadiene derivative with a Lewis base.[1][3]
Synthesis of 4-Isopropylthis compound-Pyridine Adduct:
-
A solution of 1-chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene in a suitable anhydrous solvent (e.g., hexane) is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, one equivalent of pyridine is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours.
-
The formation of the product is monitored by ¹H and ¹¹B NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the 4-isopropylthis compound-pyridine adduct.
Mechanism 2: Three-Step Synthesis from 1-(Trimethylsilyl)-1,4-pentadiyne
This versatile synthesis allows for the preparation of a range of neutral this compound-ligand complexes in three steps from a commercially available starting material.[4][10]
Step 1: Synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne This step typically involves the oxidative coupling of trimethylsilylacetylene (B32187) in the presence of a copper(I) chloride-tetramethylethylenediamine catalyst and oxygen.[11]
Step 2: Synthesis of the Boracyclohexadiene Precursor The 1,4-bis(trimethylsilyl)buta-1,3-diyne is then reacted with a suitable boron source to form the boracyclohexadiene ring.
Step 3: Formation of the this compound Adduct The boracyclohexadiene precursor is then reacted with the desired Lewis base to form the final this compound adduct.
Synthesis of this compound-Pyridine Adduct:
-
To a solution of the boracyclohexadiene precursor in an appropriate anhydrous solvent, an excess of pyridine is added.
-
The reaction is typically stirred at room temperature for several hours.
-
The progress of the reaction is monitored by NMR spectroscopy.
-
After completion, the volatile components are removed in vacuo, and the crude product is purified by crystallization to afford the this compound-pyridine adduct.
Logical Workflow for Mechanism Validation
The following diagram illustrates the logical workflow for the validation of a proposed reaction mechanism for this compound synthesis, integrating experimental and computational approaches.
Caption: Workflow for validating a this compound synthesis mechanism.
Signaling Pathways and Reaction Coordinate Diagrams
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and energetics of this compound reactions. For instance, the Diels-Alder reaction of a this compound-pyridine adduct with acetylene (B1199291) has been computationally modeled to proceed through a series of distinct phases, with the initial formation of the B-C bond followed by the C-C bond formation.[12]
The following diagram illustrates a generalized reaction coordinate for the formation of a this compound adduct, highlighting the key stages of the reaction.
Caption: Generalized reaction coordinate for this compound adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Insights into the Formation of this compound Adducts via Ligand Exchange Reactions and TMSCl Elimination from Boracyclohexadiene Precursors - figshare - Figshare [figshare.com]
- 4. Collection - Chemistry of this compound:â Efficient and General Synthesis of New Neutral this compoundâLigand Complexes - Organometallics - Figshare [acs.figshare.com]
- 5. Borane-pyridine complex(110-51-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. Simple, one-step syntheses of tri- and tetracyclic B,N,S-heterocycles from reactions of a diboracumulene with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure, and reactivity of this compound and boratabenzene complexes [dspace.mit.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The Mechanism of Boron–Carbon Bond Formation in the DA Reaction of the Pyridine Adduct of this compound with Acetylene: A Topological Analysis of the ELF Function and Catastrophe Theory - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Borabenzene
For researchers, scientists, and drug development professionals handling the highly reactive and electron-deficient compound borabenzene, ensuring its safe and proper disposal is paramount. Due to its inherent instability and high Lewis acidity, this compound requires meticulous handling and specialized disposal procedures to mitigate risks of uncontrolled reactions.[1][2] This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound and its common adducts.
Core Properties and Hazards of this compound
Free this compound is a hypothetical organoboron compound that has not been isolated due to its extreme reactivity.[1][3] It is typically stabilized and handled as adducts, most commonly with pyridine (B92270) or triphenylphosphine.[1] These adducts, while more stable, still exhibit significant reactivity and must be handled with care. The primary hazards associated with this compound and its derivatives stem from their pyrophoric nature, meaning they can ignite spontaneously on contact with air, and their reactivity with water and other protic solvents.[4][5][6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₅B | [3][7] |
| Molar Mass | 75.91 g/mol | [3][7] |
| Appearance | Hypothetical, derivatives are often colored solids | [3] |
| Key Hazard | Electron-deficient, highly Lewis acidic, pyrophoric potential | [1][2] |
Experimental Protocol: Quenching and Disposal of this compound Residues
The following protocol outlines a safe method for the quenching (deactivation) and subsequent disposal of small quantities of this compound residues and contaminated materials. This procedure should be performed in a well-ventilated fume hood or a glove box.
Materials:
-
Anhydrous, inert solvent (e.g., heptane (B126788), toluene)
-
Quenching agent: Isopropanol (B130326) (preferred) or tert-butanol
-
Secondary quenching agent: Methanol (B129727)
-
Deionized water
-
Appropriate reaction flask and dropping funnel
-
Inert gas source (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice water or dry ice/acetone)
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves.
Procedure:
-
Inert Atmosphere: The entire quenching process must be conducted under an inert atmosphere (nitrogen or argon) to prevent ignition.
-
Dilution:
-
Carefully transfer the this compound-containing residue into a reaction flask equipped with a stirrer and an inert gas inlet.
-
Dilute the residue significantly with an unreactive, anhydrous solvent like heptane or toluene.[5] The goal is to reduce the concentration and moderate the reaction rate.
-
-
Initial Quenching (Isopropanol):
-
Place the reaction flask in a cooling bath to dissipate the heat generated during the exothermic quenching reaction.[5][6]
-
Slowly add isopropanol dropwise from a dropping funnel to the stirred, cooled solution.[5] Isopropanol is a less reactive alcohol that will react in a more controlled manner with the this compound.
-
Observe for any signs of reaction (e.g., gas evolution, temperature increase). If the reaction becomes too vigorous, stop the addition and allow the mixture to cool before proceeding.
-
-
Secondary Quenching (Methanol):
-
Once the initial vigorous reaction with isopropanol has subsided, slowly add methanol. Methanol is more reactive and will help ensure the complete destruction of any remaining this compound.[5]
-
-
Final Quenching (Water):
-
After the reaction with methanol is complete, very slowly and cautiously add water dropwise to hydrolyze any remaining reactive species.[5]
-
-
Waste Segregation and Disposal:
-
The resulting quenched solution should be neutralized to a pH between 6 and 8.
-
This neutralized waste can then be collected in a properly labeled hazardous waste container for organic solvents.[8]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[9][10]
-
Disposal of Contaminated Materials:
-
Any labware (syringes, needles, flasks) that has come into contact with this compound must be rinsed with an inert solvent (e.g., toluene).[6]
-
The rinsate must be quenched using the same procedure outlined above.[6]
-
Solid waste, such as contaminated gloves or paper towels, should be carefully quenched in a separate container with isopropanol before being disposed of as hazardous waste.
Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the step-by-step procedure for the safe quenching and disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local environmental regulations before handling and disposing of any hazardous chemical.
References
- 1. This compound [chemeurope.com]
- 2. Boraacenes - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. This compound | C5H5B | CID 10899214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Borabenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of borabenzene, an electron-deficient and unstable molecule that is typically handled as an adduct with a Lewis base, such as pyridine (B92270) or triphenylphosphine (B44618). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from its structural analog, borazine (B1220974) ("inorganic benzene"), and the known hazards of its common stabilizing ligands to provide a comprehensive safety protocol.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound and its adducts are considered highly hazardous due to their reactivity, potential toxicity, and the hazardous nature of their components. The following PPE is mandatory when handling this compound adducts.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Adducts
| PPE Category | Specification | Rationale |
| Hand Protection | Primary Gloves: Butyl rubber or Viton® Secondary Gloves: Nitrile gloves | Pyridine, a common ligand, shows good resistance to Butyl rubber and Viton®.[1] Nitrile gloves offer protection against triphenylphosphine and can be worn underneath for added protection and dexterity.[2][3] Always check breakthrough times and replace gloves immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the adduct solution, which can cause severe eye irritation and damage.[1][4] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over natural fiber clothing (e.g., cotton). An additional chemical-resistant apron is recommended when handling larger quantities. | This compound adducts are flammable. A flame-resistant lab coat is essential. Natural fibers are preferred over synthetic ones which can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | All handling of this compound adducts must be performed in a certified chemical fume hood. For emergency situations or spills, a self-contained breathing apparatus (SCBA) is required. | Vapors of pyridine are toxic and irritating.[1] Handling in a fume hood is critical to prevent inhalation exposure. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
II. Operational Plan for Handling this compound Adducts
A step-by-step approach is crucial for the safe handling of these sensitive compounds.
Experimental Workflow for Handling this compound Adducts
Caption: A logical workflow for the safe handling of this compound adducts, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in Table 1.
-
Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Assemble all necessary glassware, reagents, and inert atmosphere equipment (e.g., Schlenk line or glove box).
-
Ensure an inert atmosphere is established in the reaction vessel.
-
-
Handling and Reaction:
-
Handle this compound adducts under an inert atmosphere at all times to prevent decomposition.
-
Use syringe or cannula techniques for transferring solutions to minimize exposure to air and moisture.
-
Carry out the reaction in a clean, dry reaction vessel.
-
Upon completion, the reaction should be cautiously quenched, typically with a proton source like an alcohol, while maintaining an inert atmosphere and cooling.
-
-
Cleanup:
-
Decontaminate all glassware that has been in contact with this compound adducts. Rinse with a suitable organic solvent (e.g., toluene (B28343) or THF), followed by a decontamination solution if necessary, and then a standard glassware cleaning procedure.
-
Collect all waste, including contaminated solvents, pipette tips, and gloves, in a designated hazardous waste container.[1]
-
Clearly label the waste container with "Hazardous Waste," the chemical name (e.g., "this compound-Pyridine Adduct in Toluene"), and the associated hazards (Flammable, Toxic, Irritant).[1]
-
III. Emergency and Disposal Plan
Prompt and correct response to emergencies is critical.
Emergency Response for this compound Adduct Spill
Caption: A step-by-step emergency response procedure for a this compound adduct spill.
Spill Response:
-
Small Spills (in a fume hood):
-
Contain the spill using an inert absorbent material like sand or vermiculite.[1]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Prevent the spread of the spill if it is safe to do so.
-
Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE (including respiratory protection) should address the spill.
-
Disposal Plan:
All waste containing this compound adducts must be treated as hazardous waste.[1]
-
Liquid Waste: Collect all liquid waste containing this compound adducts in a designated, sealed, and properly labeled container. This includes reaction residues and solvent rinses.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in a separate, sealed, and labeled container.
-
Disposal Method: The primary recommended disposal method for pyridine-containing waste is incineration at high temperatures in a facility equipped with afterburners and scrubbers.[5][6] For triphenylphosphine-containing waste, consult your institution's EHS for guidance on appropriate disposal, which may include specialized incineration or other licensed disposal methods.[7][8] Do not pour any this compound-related waste down the drain.[9]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound adducts and ensure a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. chemos.de [chemos.de]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
